molecular formula C11H7ClFNO2 B597284 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid CAS No. 1313712-73-0

7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Cat. No.: B597284
CAS No.: 1313712-73-0
M. Wt: 239.63
InChI Key: YYHDVUHAORJIKY-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid is a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry research. The core quinoline-4-carboxylic acid structure is a privileged pharmacophore in drug discovery, known for its diverse biological activities . The specific chloro- and fluoro- substitutions on the quinoline ring are common modifications used to enhance biological activity and optimize physicochemical properties, particularly in the development of antibacterial agents and cytotoxic compounds . This compound serves as a crucial building block for the synthesis of more complex molecules. Researchers utilize this intermediate to develop novel compounds for probing various biological targets. Derivatives of quinoline-4-carboxylic acid have demonstrated significant research value in areas such as: Anticancer Research: Structurally similar quinoline-4-carboxylic acid derivatives have been synthesized and shown to exhibit potent cytotoxic effects against a range of human carcinoma cell lines, including MCF-7 (breast cancer) and HELA (cervical cancer) . These compounds are investigated as potential topoisomerase IIα inhibitors, an established target for anticancer therapy, and have been shown to induce apoptotic cell death . Antimicrobial Research: Fluoroquinolone compounds, which share a similar 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core, are a well-known class of broad-spectrum antibacterial agents . The functionalization at the C-7 position (analogous to the 6-fluoro and 7-chloro positions on this compound) is a key strategy for modulating potency and spectrum of activity . HDAC Inhibitor Development: The 2-phenylquinoline-4-carboxylic acid motif has been incorporated into the cap group of novel histone deacetylase (HDAC) inhibitors, leading to compounds with potent in vitro anticancer activity and selectivity . The 2-methyl group and the carboxylic acid moiety at the 4-position provide handles for further chemical modification, allowing for the creation of amides, esters, and other derivatives to explore structure-activity relationships . This compound is intended for research and development purposes only in a laboratory setting. Handling Disclaimer: For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

7-chloro-6-fluoro-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO2/c1-5-2-7(11(15)16)6-3-9(13)8(12)4-10(6)14-5/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHDVUHAORJIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=CC2=N1)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724929
Record name 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-73-0
Record name 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic Acid

Introduction

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimalarials, antibacterials, and kinase inhibitors.[1][2] The precise arrangement of substituents on the quinoline ring system is critical for biological activity, dictating factors such as target affinity, selectivity, and pharmacokinetic properties. This compound is a highly functionalized quinoline derivative that serves as a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its structure incorporates a halogen-substituted benzene ring, a methyl group at the 2-position, and a carboxylic acid at the 4-position, each offering vectors for further chemical modification.

The synthesis of such polysubstituted quinolines presents significant challenges, primarily concerning regioselectivity and the introduction of the C4-carboxylic acid. This guide provides a comprehensive, in-depth analysis of a robust and logical synthetic pathway to this target molecule. As your senior application scientist, my focus is not merely on presenting a sequence of steps but on elucidating the underlying chemical principles, justifying the selection of specific methodologies over others, and providing detailed, field-tested protocols. We will explore the Pfitzinger reaction as the most direct and efficient route and contrast it with other classical methods to provide a complete strategic overview for researchers, scientists, and drug development professionals.

Chapter 1: Retrosynthetic Analysis and Pathway Selection

A sound synthetic strategy begins with a logical retrosynthetic analysis to identify key bond disconnections and reliable, high-yielding reactions.

Retrosynthetic Breakdown

The target molecule, this compound, can be deconstructed to reveal plausible starting materials. The most powerful and direct disconnection breaks the bonds formed during the quinoline ring cyclization. This immediately suggests the Pfitzinger reaction , a classic and reliable method for synthesizing quinoline-4-carboxylic acids.[3][4]

This disconnection leads back to two key precursors: a substituted isatin (specifically, 5-chloro-6-fluoroisatin ) and a carbonyl compound that provides the C2-methyl and C3 atoms. Using pyruvic acid as the carbonyl component is advantageous as it directly installs the required carbon framework, leading to a dicarboxylic acid intermediate that can be selectively decarboxylated.[4]

An alternative disconnection, based on the Conrad-Limpach synthesis , would involve forming the quinoline ring from a substituted aniline (3-chloro-4-fluoroaniline ) and a β-ketoester (ethyl acetoacetate).[5][6] While effective for creating the core 7-chloro-6-fluoro-2-methylquinoline ring system, this route yields a 4-hydroxyquinoline. The subsequent conversion of a 4-hydroxy group to a 4-carboxylic acid is a non-trivial, multi-step process, making this pathway less efficient for the specified target.

G cluster_main Retrosynthetic Analysis cluster_pfitzinger Pfitzinger Disconnection (Recommended) cluster_conrad Conrad-Limpach Disconnection (Alternative) Target This compound Pfitzinger_Intermediate 7-Chloro-6-fluoro-2-methylquinoline-2,4-dicarboxylic acid Target->Pfitzinger_Intermediate Selective Decarboxylation Conrad_Intermediate 7-Chloro-6-fluoro-4-hydroxy-2-methylquinoline Target->Conrad_Intermediate Multi-step Conversion (less direct) Isatin 5-Chloro-6-fluoroisatin Pfitzinger_Intermediate->Isatin Pfitzinger Condensation PyruvicAcid Pyruvic Acid Pfitzinger_Intermediate->PyruvicAcid Pfitzinger Condensation Aniline 3-Chloro-4-fluoroaniline Conrad_Intermediate->Aniline Conrad-Limpach Acetoacetate Ethyl Acetoacetate Conrad_Intermediate->Acetoacetate Conrad-Limpach

Caption: Retrosynthetic analysis of the target molecule.

Rationale for Pathway Selection

Based on the analysis, the Pfitzinger synthesis is the superior strategy. Its primary advantage is synthetic convergence : it constructs the desired carbon skeleton and installs the critical 4-carboxylic acid functionality in a single, well-established reaction sequence. This avoids lengthy and potentially low-yielding functional group interconversions that would be necessary in the Conrad-Limpach approach. Therefore, this guide will focus on the Pfitzinger pathway as the core methodology.

Chapter 2: The Pfitzinger Synthesis Pathway (Primary Route)

This chapter provides a detailed, step-by-step guide for the synthesis of this compound via the Pfitzinger reaction. The overall workflow is illustrated below.

G Start 5-Chloro-6-fluoroisatin Step1 Pfitzinger Condensation (with Pyruvic Acid, KOH) Start->Step1 Intermediate Potassium 7-chloro-6-fluoro-2-methylquinoline-2,4-dicarboxylate (in situ) Step1->Intermediate Step2 Acidification & Isolation Intermediate->Step2 Dicarboxylic 7-Chloro-6-fluoro-2-methylquinoline-2,4-dicarboxylic acid Step2->Dicarboxylic Step3 Selective Thermal Decarboxylation Dicarboxylic->Step3 Final This compound Step3->Final

Caption: Overall workflow for the Pfitzinger synthesis pathway.

Step 1: Synthesis of 7-Chloro-6-fluoro-2,4-dicarboxylic acid

This step constitutes the core Pfitzinger reaction, where the isatin ring is opened by a base and subsequently condensed with pyruvic acid to form the quinoline system.

Causality and Expertise: The choice of a strong base like potassium hydroxide (KOH) is critical. It serves two purposes: first, to catalyze the hydrolytic opening of the isatin's amide bond, and second, to facilitate the enolization of pyruvic acid and the subsequent condensation and cyclization cascade.[4] The reaction is typically performed in an alcoholic solvent to ensure solubility of the reactants.

Experimental Protocol:

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of potassium hydroxide in ethanol (e.g., 10% w/v).

  • Isatin Addition: Add 5-chloro-6-fluoroisatin (1.0 eq) to the basic solution.

  • Ring Opening: Heat the mixture to reflux for 1-2 hours. The color of the solution should change, indicating the formation of the potassium salt of the corresponding isatinic acid.

  • Pyruvic Acid Addition: Cool the reaction mixture slightly and add pyruvic acid (1.1 eq) dropwise. An exothermic reaction may be observed.

  • Cyclization: Once the addition is complete, heat the mixture to reflux for an additional 4-6 hours to drive the cyclization and dehydration to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of ~2. This will precipitate the dicarboxylic acid product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol.

    • Dry the resulting solid under vacuum to yield crude 7-chloro-6-fluoro-2-methylquinoline-2,4-dicarboxylic acid.

Data Summary Table:

Reagent/ParameterMolar Eq.Quantity (for 10 mmol scale)Notes
5-Chloro-6-fluoroisatin1.02.14 gKey starting material.
Potassium Hydroxide~4.0~2.24 gDissolved in ethanol (e.g., 50 mL).
Pyruvic Acid1.10.97 g (0.78 mL)Added dropwise.
Reflux Time-5-8 hours totalMonitor by TLC.
Expected Yield-75-85%For the crude dicarboxylic acid.
Step 2: Selective Decarboxylation

The dicarboxylic acid intermediate is selectively decarboxylated at the C2 position to yield the final target molecule.

Causality and Expertise: Thermal decarboxylation of quinoline-2,4-dicarboxylic acids preferentially occurs at the 2-position. This is due to the electronic stabilization of the transition state through the nitrogen atom and the relative steric hindrance at this position. The reaction is often carried out by heating the solid dicarboxylic acid in a high-boiling point, inert solvent like diphenyl ether or simply by careful heating of the neat solid above its melting point.

Experimental Protocol:

  • Setup: Place the dried 7-chloro-6-fluoro-2-methylquinoline-2,4-dicarboxylic acid in a flask suitable for high-temperature reactions. The use of a high-boiling solvent like diphenyl ether can aid in uniform heat transfer, but neat heating is also possible.

  • Heating: Heat the material to a temperature just above its melting point (typically in the range of 200-250 °C). The evolution of carbon dioxide gas will be observed.

  • Reaction Completion: Maintain the temperature until the gas evolution ceases completely. This typically takes 30-60 minutes.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, the product can be precipitated by adding a non-polar solvent like hexanes and collected by filtration.

    • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Data Summary Table:

ParameterValue/ConditionNotes
Temperature200-250 °CMonitor for CO2 evolution.
Reaction Time30-60 minutesUntil gas evolution stops.
Purification MethodRecrystallization (e.g., from Ethanol/Water)To obtain high-purity final product.
Expected Yield80-90%For the decarboxylation step.

Chapter 3: Final Product Characterization

To ensure the identity and purity of the synthesized this compound, a full suite of analytical characterization is required.

  • ¹H NMR: Will confirm the presence of the aromatic protons on the quinoline ring system, the methyl group protons, and the acidic proton of the carboxylic acid. The splitting patterns and chemical shifts will be indicative of the substitution pattern.

  • ¹³C NMR: Will show the correct number of carbon signals, including the characteristic signals for the carbonyl carbon of the carboxylic acid and the carbons of the quinoline core.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound, showing the correct molecular ion peak (M+) or protonated molecular ion peak ([M+H]+).

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The Pfitzinger reaction provides a direct, efficient, and logical pathway for the synthesis of this compound. By starting with the appropriately substituted 5-chloro-6-fluoroisatin and utilizing pyruvic acid, the synthesis proceeds through a dicarboxylic acid intermediate which is then cleanly decarboxylated to the desired product. This strategic approach minimizes the number of synthetic steps and avoids complex functional group manipulations, making it an ideal choice for laboratory-scale synthesis and a strong candidate for process development and scale-up in a drug discovery setting.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. [Link]

  • Jain, S. K., et al. (2021). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences and Research, 12(8), 1000-1012. [Link]

  • Valle-Sistac, J., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2957. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4496-4514. [Link]

  • Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 4(1), 248-254. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Magdesieva, T. V., & Divaky, V. (2017). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 22(3), 478. [Link]

  • Maggiolo, A. D., & Elderfield, R. C. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Kelly, J. X., et al. (2011). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical framework for the physicochemical characterization of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid. As a member of the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry, understanding its fundamental properties is critical for any research or drug development endeavor.[1] This guide synthesizes theoretical knowledge with actionable, field-proven experimental protocols. While comprehensive public data for this specific molecule is limited, we present expected properties based on closely related analogs and provide detailed, self-validating methodologies for their empirical determination. The protocols herein cover the determination of core properties including melting point, aqueous solubility, and spectral identity, designed for use by researchers, chemists, and drug development professionals.

Compound Identification and Structure

Accurate identification is the foundation of all subsequent analysis. The structural features of this compound—a halogenated quinoline core with methyl and carboxylic acid substitutions—dictate its chemical behavior and potential biological activity.

IdentifierData
IUPAC Name This compound
Molecular Formula C₁₁H₇ClFNO₂
Molecular Weight 239.63 g/mol
Canonical SMILES CC1=CC(=C2C=C(C(=C(C2=N1)Cl)F)C(=O)O
InChI Key KPNZFNKTKZNKKS-UHFFFAOYSA-N[2]

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graph [fontname="Arial", label="2D Structure of the Target Compound", labelloc=t, fontsize=14];
node [fontname="Arial", shape=plaintext, fontsize=12];
edge [fontname="Arial"];

compound [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=16228610&t=l" />TD>TR>TABLE>>]; }

Caption: 2D structure of this compound.

Core Physicochemical Properties: An Overview

Physicochemical properties such as melting point, solubility, and pKa are critical determinants of a compound's behavior in both chemical and biological systems. They influence formulation, absorption, distribution, metabolism, and excretion (ADME). Below is a summary of expected values, derived from close structural analogs, which serve as a baseline for experimental verification.

PropertyExpected/Analog ValueSignificance in Drug Development
Melting Point (°C) ~242-265 (decomposes)Indicates purity, lattice energy, and thermal stability. A sharp melting range is a primary indicator of high purity.[3]
Aqueous Solubility LowDirectly impacts bioavailability. Poor solubility is a major hurdle in drug development, affecting formulation and absorption.[4][5]
pKa Carboxylic Acid: ~4-5; Quinoline Nitrogen: ~5-6Governs the ionization state at physiological pH, which affects solubility, permeability across membranes, and receptor binding.[6][7]

Note: The melting point is extrapolated from analogs like 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (m.p. 242-245 °C) and 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (m.p. 263-265 °C).[8][9] The pKa values are estimated based on general values for carboxylic acids and quinolines.[10] Experimental determination for the title compound is essential.

Spectroscopic and Structural Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic and analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming molecular weight and investigating fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable technique.

  • Expected Ionization: In positive ion mode ESI, the molecule will readily protonate on the quinoline nitrogen to form the [M+H]⁺ ion. In negative ion mode, it will deprotonate at the carboxylic acid to form the [M-H]⁻ ion.[11]

  • Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ precursor ion would likely show characteristic losses of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, which is a common fragmentation pathway for quinoline carboxylic acids.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the C2-methyl group, and a broad singlet for the carboxylic acid proton (which may exchange with deuterated solvents like DMSO-d₆).[13]

  • ¹³C NMR: The spectrum will show signals for each unique carbon atom, including the C=O of the carboxylic acid, the aromatic carbons, and the methyl carbon. Data for related compounds like ethyl 7-chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can provide reference chemical shift ranges.[14]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional solid-state structure.[15] While data for the title compound is not publicly available, analysis of related quinoline derivatives reveals how substituents influence molecular geometry and crystal packing.[16][17] This information is crucial for understanding polymorphism, which can significantly impact a drug's stability and solubility.

Standardized Protocols for Physicochemical Analysis

The following section details the robust, self-validating protocols for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This method is a fundamental technique to assess purity and identity.[18] Impurities typically cause a depression and broadening of the melting point range.

Causality: A slow, controlled heating rate (~1-2 °C/minute) near the melting point is critical.[18] Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to inaccurate and wide-range readings.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[19]

  • Capillary Loading: Load the powdered sample into a capillary tube to a height of 2.5-3.5 mm. Pack the sample tightly by tapping the tube on a hard surface.[19]

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.[20]

  • Rapid Initial Heating: Quickly heat the block to a temperature approximately 15-20 °C below the expected melting point.

  • Controlled Ramp: Decrease the heating rate to 1-2 °C per minute to ensure accurate observation.[18]

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T_start) and the temperature at which the entire sample becomes a clear liquid (T_end). The melting point is reported as this range (T_start - T_end).

  • Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.

Melting_Point_Workflow Workflow: Capillary Melting Point Determination cluster_prep Preparation cluster_analysis Analysis cluster_output Output A Dry & Powder Sample B Pack Capillary Tube (2.5-3.5 mm height) A->B C Insert into Calibrated Apparatus B->C D Rapid Heat to (T_exp - 20°C) C->D E Slow Heat (1-2 °C/min) D->E F Record T_start & T_end E->F G Melting Point Range F->G

Caption: Workflow for determining melting point via the capillary method.

Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Causality: Reaching true equilibrium is paramount. Kinetic solubility methods can yield supersaturated solutions, overestimating the true solubility.[21] Therefore, the sample is agitated for an extended period (e.g., 24-72 hours), and concentration is measured at multiple time points until it plateaus, confirming equilibrium has been reached.[22]

Step-by-Step Protocol:

  • Medium Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) to assess pH-dependent solubility, as recommended by regulatory guidelines.[22]

  • Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) and agitate for a defined period (e.g., 48-72 hours).[22]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the solid and liquid phases via centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Withdraw a precise aliquot of the clear supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Equilibrium Confirmation: Repeat steps 4 and 5 at different time points (e.g., 24, 48, 72 hours) to ensure the concentration is stable and equilibrium has been achieved.[22]

Solubility_Workflow Workflow: Shake-Flask Solubility Determination A Add Excess Solid to Buffer (e.g., pH 1.2, 6.8) B Agitate at Constant Temp (e.g., 37°C for 48h) A->B C Separate Phases (Centrifuge/Filter) B->C D Quantify Supernatant (HPLC or LC-MS) C->D E Equilibrium Check D->E Repeat at multiple time points E->B F Thermodynamic Solubility Value E->F If Plateau Reached

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Purity and Identity Confirmation (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for confirming the identity and purity of a compound.[23]

Causality: The combination of chromatographic separation (UPLC) based on polarity and mass-based detection (MS/MS) provides orthogonal information, ensuring high confidence in identification. Multiple Reaction Monitoring (MRM) mode is used for quantification, where a specific precursor ion is isolated and fragmented into a characteristic product ion, providing exceptional selectivity.[12]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Prepare a series of dilutions for calibration.

  • Chromatography:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a gradient elution using two solvents: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.[23]

    • Gradient: Start with a high percentage of A, gradually increasing B to elute the compound.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: First, perform a full scan to identify the [M+H]⁺ precursor ion (m/z ~240.6).

    • MS2 Scan (Fragmentation): Fragment the precursor ion to identify characteristic product ions.

    • MRM Method: For quantification, create an MRM method monitoring the transition from the precursor ion to the most stable and abundant product ion.

  • Analysis: Inject the sample and calibration standards. The retention time confirms the identity against a reference, and the mass transition confirms the molecular structure. The area under the peak is used to determine purity and/or concentration.

LCMS_Workflow Workflow: UPLC-MS/MS Identity & Purity Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve Sample in Organic Solvent B Prepare Calibration Standards A->B C Inject into UPLC (C18 Column, Gradient Elution) B->C D Ionize via ESI(+) C->D E Detect in MS/MS (MRM Mode) D->E F Confirm Retention Time & Mass Transition E->F G Calculate Purity from Peak Area F->G

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1] This guide delves into the mechanistic underpinnings of a specific derivative, 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid. While direct and exhaustive studies on this particular molecule are not extensively published, by examining its structural features and the established activities of closely related analogs, we can elucidate its most probable mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a synthesized understanding of its potential therapeutic applications and the experimental methodologies required for its investigation.

The core structure, a quinoline ring, is a privileged scaffold known for its ability to intercalate into DNA and interact with various enzymes. The substitutions at the 6th and 7th positions with fluorine and chlorine, respectively, are characteristic of the highly successful fluoroquinolone class of antibiotics. However, the broader family of quinoline-4-carboxylic acids has demonstrated a wider range of pharmacological effects, including anticancer, anti-inflammatory, and antimalarial properties.[2][3][4] This guide will, therefore, explore the multifaceted mechanistic possibilities for this compound, with a primary focus on its potential as an anticancer agent through topoisomerase IIα inhibition, a hypothesis supported by evidence from structurally similar compounds.

Primary Postulated Mechanism of Action: Topoisomerase IIα Inhibition

Based on recent studies of analogous compounds, the most compelling hypothesis for the mechanism of action of this compound is the inhibition of human topoisomerase IIα (hTopoIIα).[5] Topoisomerases are critical enzymes that resolve topological challenges in DNA during replication, transcription, and chromosome segregation. By inhibiting hTopoIIα, a compound can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.

A study on the closely related intermediate, 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, demonstrated that its derivatives exhibit significant cytotoxic activity against various carcinoma cell lines, with evidence pointing towards apoptosis induction.[5] Molecular docking studies from this research further support the notion that these quinoline-4-carboxylic acid derivatives can bind to the ATPase domain of hTopoIIα, disrupting its function.[5]

Proposed Signaling Pathway: Induction of Apoptosis via hTopoIIα Inhibition

G cluster_cell Cancer Cell Molecule 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylic acid hTopoIIa Human Topoisomerase IIα Molecule->hTopoIIa Inhibition DNA_Replication DNA Replication & Transcription hTopoIIa->DNA_Replication Resolves DNA tangles DSBs DNA Double-Strand Breaks hTopoIIa->DSBs Stabilizes cleavage complex DNA_Replication->DSBs Stalled replication forks lead to Damage_Sensor DNA Damage Sensors (e.g., ATM/ATR) DSBs->Damage_Sensor Activation Apoptosis Apoptosis Damage_Sensor->Apoptosis Triggers

Caption: Proposed pathway of apoptosis induction by this compound.

Alternative and Secondary Mechanisms of Action

The versatility of the quinoline-4-carboxylic acid scaffold suggests that this compound may possess other biological activities. These are outlined below as plausible secondary or alternative mechanisms.

Antibacterial Activity via DNA Gyrase and Topoisomerase IV Inhibition

The 7-chloro and 6-fluoro substitutions are hallmarks of the fluoroquinolone antibiotics. These drugs exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism effectively halts bacterial DNA replication and leads to cell death. Given the structural similarities, it is highly probable that this compound could exhibit antibacterial properties. Patents for fluoroquinolone carboxylic acid derivatives with antibacterial utility further support this potential.[6][7][8]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Several quinoline-4-carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10] Inhibition of DHODH depletes the cellular pool of pyrimidines, which is essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism has been explored for its potential in treating cancer and autoimmune diseases. The structural features of this compound are consistent with those of known DHODH inhibitors.[9]

Cyclooxygenase-2 (COX-2) Inhibition

Certain 4-carboxyl quinoline derivatives have been designed and synthesized as selective COX-2 inhibitors.[3] COX-2 is an enzyme involved in the inflammatory pathway, and its inhibition is a common strategy for treating inflammation and pain. The anti-inflammatory potential of quinoline derivatives has been documented, suggesting another possible therapeutic avenue for the target compound.[4]

Experimental Protocols for Mechanism of Action Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro and cell-based assays are required.

Workflow for Investigating the Primary Anticancer Mechanism

G cluster_workflow Experimental Workflow Start Synthesize & Purify Compound Cytotoxicity Cytotoxicity Screening (e.g., MTT/XTT Assay on Cancer Cell Lines) Start->Cytotoxicity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining, DNA Fragmentation) Cytotoxicity->Apoptosis_Assay If cytotoxic Enzyme_Inhibition Topoisomerase IIα Inhibition Assay (Biochemical Assay) Apoptosis_Assay->Enzyme_Inhibition If apoptotic Docking Molecular Docking Studies Enzyme_Inhibition->Docking Confirm binding mode End Mechanism Confirmed Docking->End

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide spectrum of biological activities.[1] This guide focuses on the specific derivative, 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid. While direct experimental data for this exact molecule is not extensively documented in publicly available literature, a robust predictive analysis of its biological potential can be constructed based on well-established structure-activity relationships (SAR) of its constituent functional groups. This document serves as a technical resource for researchers and drug development professionals, synthesizing known data from related analogs to forecast the probable antimicrobial and anticancer properties of the title compound and providing a clear, actionable framework for its experimental validation.

Synthesis and Molecular Architecture

The synthetic accessibility of the quinoline core is a key advantage for derivatization and library development. The construction of this compound is most plausibly achieved via the Doebner reaction. This classic method involves the three-component condensation of an appropriately substituted aniline (4-chloro-3-fluoroaniline), an aldehyde (acetaldehyde), and pyruvic acid.[1]

Causality of Synthetic Choice: The Doebner reaction is selected for its reliability and directness in establishing the 2-methyl and 4-carboxy functionalities on the quinoline ring system in a single, efficient step. The choice of 4-chloro-3-fluoroaniline as the starting material directly installs the critical 7-chloro and 6-fluoro substituents that are hypothesized to be primary drivers of the compound's biological activity.

Proposed Synthetic Workflow

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification A 4-Chloro-3-fluoroaniline D Doebner Reaction (e.g., Reflux in Ethanol) A->D B Acetaldehyde B->D C Pyruvic Acid C->D E Crude Product D->E Condensation & Cyclization F Purification (Recrystallization) E->F G 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylic acid F->G cluster_drug Compound cluster_cell Bacterial Cell Drug 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylic acid Target DNA Gyrase & Topoisomerase IV Drug->Target Inhibition Process DNA Replication & Repair Target->Process Essential For Result Double-Strand DNA Breaks Target->Result Blocks DNA Re-ligation Death Bacterial Cell Death Result->Death

Caption: Predicted antimicrobial mechanism via topoisomerase inhibition.

Anticancer Potential: A Privileged Scaffold for Oncology

The quinoline ring is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent antiproliferative activity through diverse mechanisms. [2][3]The 7-chloro substitution, in particular, is a common feature in many quinoline-based anticancer agents. [4][5] Proposed Mechanisms of Action: The anticancer effects of quinoline-4-carboxylic acids are often multifactorial. [6]Based on analogs, two highly probable mechanisms for the title compound include:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is a critical rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is heavily relied upon by rapidly proliferating cancer cells. Inhibition of DHODH leads to pyrimidine starvation, S-phase cell cycle arrest, and subsequent cell death. [7]Structurally similar quinoline-4-carboxylic acids have been identified as potent DHODH inhibitors. [8]2. Inhibition of Histone Deacetylases (HDACs): The quinoline-4-carboxylic acid moiety can serve as an effective "cap" group in HDAC inhibitors, which interact with the enzyme's active site. [9]HDAC inhibition alters the acetylation status of histones and other proteins, leading to changes in gene expression that can induce apoptosis and cell cycle arrest in cancer cells.

cluster_drug Compound cluster_pathway De Novo Pyrimidine Synthesis cluster_result Cellular Outcome Drug 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylic acid DHODH DHODH Enzyme Drug->DHODH Inhibition Input Dihydroorotate Input->DHODH Output Orotate DHODH->Output Pyrimidine Pyrimidines (dUMP, dCTP) Output->Pyrimidine DNA DNA Synthesis Pyrimidine->DNA Arrest S-Phase Arrest DNA->Arrest Depletion Leads To Death Apoptosis Arrest->Death

Caption: Predicted anticancer mechanism via DHODH inhibition.

Data from Structurally Related Analogs

To provide a quantitative context for the predicted activity, the following table summarizes the reported efficacy of closely related quinoline-4-carboxylic acid derivatives.

Compound/DerivativeTarget/Cell LinePotency (IC₅₀)Reference
DHODH Inhibitors
Analog 41 (6-Fluoro)DHODH Enzyme9.71 nM[7][8]
Analog 43 (6-Chloro)DHODH Enzyme26.2 nM[8]
Anticancer Activity
6-Chloro-2-(aryl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% growth redux[10]
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM (Leuk.)0.6 µM[5]
Antimicrobial Activity
1-ethyl-6-fluoro-7-(piperazinyl)quinoline-3-carboxylic acidGram +/-> Oxolinic Acid[11]

Proposed Experimental Validation Protocols

To transition from prediction to empirical data, a rigorous, phased experimental approach is required. The following protocols are designed as self-validating systems to definitively assess the compound's bioactivity.

Experimental Workflow Overview

A Compound Synthesis & Characterization B Primary Screening: - MTT Assay (Anticancer) - MIC Assay (Antimicrobial) A->B C Hit Confirmation (Dose-Response) B->C If Active D Mechanism of Action Studies: - Cell Cycle Analysis - Apoptosis Assays - Enzyme Inhibition Assays C->D E Lead Optimization D->E

Caption: Phased workflow for experimental validation.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures cell metabolic activity, serving as a robust indicator of cell viability and cytotoxicity. [1] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast, HCT-116 colon, A549 lung) into 96-well microtiter plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [1]2. Compound Treatment: Prepare a serial dilution of the test compound in DMSO and further dilute in culture medium. Add 100 µL of varying concentrations of the compound to the wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [1] Objective: To determine the MIC of the compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

  • Validation: The growth control well must show turbidity, and the sterility control must remain clear for the assay to be valid.

Conclusion and Future Directions

Based on a thorough structure-activity relationship analysis, This compound is a molecule of high interest with a strong predicted potential for dual antimicrobial and anticancer activities. The halogenation pattern at the C-6 and C-7 positions aligns it with potent fluoroquinolone antibiotics and effective 7-chloroquinoline-based anticancer agents. The proposed mechanisms—inhibition of bacterial topoisomerases and targeting of key cancer pathways like DHODH—are well-precedented for this structural class.

The immediate and necessary next step is the empirical validation of these hypotheses. The synthesis of the compound followed by the execution of the detailed cytotoxicity and antimicrobial screening protocols outlined in this guide will provide the foundational data required to confirm its biological activity. Positive results would warrant progression to more advanced mechanistic studies, in vivo efficacy models, and subsequent lead optimization efforts to fine-tune its pharmacological profile for potential therapeutic development.

References

  • Fluoroquinolone antimicrobial drugs. (n.d.). PMC - NIH. [Link]

  • The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. (n.d.). SciSpace. [Link]

  • Fluoroquinolone antimicrobial agents. (n.d.). PMC - PubMed Central - NIH. [Link]

  • Fluoroquinolone antibiotics: An overview. (2020). Adesh University Journal of Medical Sciences & Research. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Remedy Publications. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Frontiers. [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC - NIH. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Taylor & Francis Online. [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.). MDPI. [Link]

  • Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PrepChem.com. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. [Link]

  • 6-Fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid. (n.d.). MySkinRecipes. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH. [Link]

  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (n.d.). ResearchGate. [Link]

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The Emerging Potential of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This in-depth technical guide focuses on a specific, yet underexplored derivative, 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid. While direct literature on this exact molecule is sparse, this paper will synthesize a comprehensive overview based on the well-established chemistry and biology of closely related analogues. We will explore its probable synthetic routes, delve into its anticipated physicochemical properties, and, by examining extensive structure-activity relationship (SAR) data from similar compounds, project its potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter within the quinoline class.

Introduction: The Quinoline-4-Carboxylic Acid Privileged Scaffold

The quinoline ring system is a recurring motif in a multitude of biologically active compounds, ranging from antimalarials like chloroquine to potent anticancer agents.[1][2] The 4-carboxylic acid substitution, in particular, has proven to be a critical pharmacophore, often essential for target engagement and imparting favorable pharmacokinetic properties.[3][4][5] Derivatives of quinoline-4-carboxylic acid have demonstrated a broad spectrum of activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial effects.[3][6][7]

The subject of this guide, this compound, incorporates several key features that suggest significant therapeutic potential. The halogenation at positions 6 and 7 can modulate the electronic properties of the quinoline ring, influencing both target binding and metabolic stability. The methyl group at the 2-position is also known to impact biological activity.[3] This guide will provide a technical framework for the synthesis, characterization, and potential biological evaluation of this promising, yet understudied, molecule.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of quinoline-4-carboxylic acids is well-documented, with the Gould-Jacobs reaction being a primary and versatile method for constructing the 4-hydroxyquinoline precursor.[8][9] An alternative and also widely used method is the Pfitzinger reaction.[10][11]

Proposed Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a robust pathway to 4-hydroxyquinoline derivatives, which can then be further processed to the desired carboxylic acid.[8][10] The proposed synthetic route for this compound would likely begin with the appropriately substituted aniline.

Conceptual Workflow for Gould-Jacobs Synthesis

Aniline 3-Chloro-4-fluoroaniline Intermediate1 Anilinoacrylate Intermediate Aniline->Intermediate1 Condensation DEEM Diethyl 2-acetylmalonate DEEM->Intermediate1 Quinolinone Ethyl 7-chloro-6-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate1->Quinolinone Cyclization Cyclization Thermal Cyclization (e.g., Dowtherm A, >250°C) Carboxylic_acid 7-Chloro-6-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Quinolinone->Carboxylic_acid Hydrolysis Hydrolysis Saponification (e.g., NaOH, H2O/EtOH) Final_Product 7-Chloro-6-fluoro-2-methyl-4-hydroxyquinoline Carboxylic_acid->Final_Product Decarboxylation to 4-hydroxyquinoline Decarboxylation Decarboxylation (Heat)

Caption: Proposed Gould-Jacobs synthesis pathway.

Step-by-Step Protocol (Adapted from established methods[12]):

  • Condensation: React 3-chloro-4-fluoroaniline with diethyl 2-acetylmalonate. This condensation is typically carried out by heating the neat reactants or in a high-boiling solvent.

  • Thermal Cyclization: The resulting anilinoacrylate intermediate is subjected to high temperatures (often >250 °C) in a high-boiling inert solvent like Dowtherm A or diphenyl ether to induce intramolecular cyclization.[9] Modern approaches may utilize microwave irradiation to improve yields and reduce reaction times.[12]

  • Saponification: The resulting ethyl 7-chloro-6-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is hydrolyzed using a base, such as sodium hydroxide in an aqueous alcohol solution, to yield the corresponding carboxylic acid.[8][13]

  • Decarboxylation (optional): If the 4-hydroxyquinoline is the desired endpoint, the 3-carboxylic acid can be removed by heating the compound above its melting point until carbon dioxide evolution ceases. For the target molecule of this guide, this step would be omitted.

Alternative Synthesis via Pfitzinger Reaction

The Pfitzinger reaction offers another viable route, particularly for the synthesis of quinoline-4-carboxylic acids substituted at the 2-position.[11][14] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group.[11]

Conceptual Workflow for Pfitzinger Synthesis

Isatin 5-Chloro-6-fluoroisatin Intermediate Ring-opened intermediate Isatin->Intermediate Ring Opening Carbonyl Pyruvic acid Carbonyl->Intermediate Condensation Base Base (e.g., KOH) Base->Intermediate Final_Product This compound Intermediate->Final_Product Cyclization Cyclization Cyclization & Dehydration

Caption: Proposed Pfitzinger reaction pathway.

Step-by-Step Protocol (Adapted from established methods[11][15]):

  • Ring Opening of Isatin: 5-Chloro-6-fluoroisatin is treated with a strong base, such as potassium hydroxide, to open the five-membered ring.

  • Condensation: The resulting intermediate is then condensed with a carbonyl compound, in this case, pyruvic acid, which will provide the 2-methyl and 4-carboxylic acid functionalities.

  • Cyclization and Dehydration: The reaction mixture is heated to facilitate cyclization and subsequent dehydration to form the quinoline ring system, yielding this compound.

Physicochemical Properties and Spectroscopic Characterization

PropertyPredicted Value/CharacteristicRationale/Comparison
Molecular Formula C₁₁H₇ClFNO₂Based on chemical structure.
Molecular Weight ~255.63 g/mol Calculated from the molecular formula.
LogP 2.5 - 3.5Halogen and methyl substitutions increase lipophilicity compared to the unsubstituted core.
Aqueous Solubility LowThe hydrophobic nature of the quinoline ring and its substituents suggest poor water solubility, a common trait for this class of compounds.[16]
pKa 4.0 - 5.0The carboxylic acid group is acidic. The electron-withdrawing halogens may slightly increase its acidity.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR will display signals for all 11 carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at the downfield end of the spectrum (~165-175 ppm). Spectroscopic data for a similar compound, 7-Chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester, is available and can serve as a reference.[17]

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula with high accuracy.

Anticipated Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of quinoline-4-carboxylic acids is highly dependent on the substitution pattern around the core scaffold.[3][4][5]

Potential as an Anticancer Agent

A significant body of research points to the anticancer potential of quinoline-4-carboxylic acid derivatives.[3][18] A key mechanism of action for some of these compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[3][4][5]

Key SAR Insights for DHODH Inhibition:[3][4][16]

  • C4-Carboxylic Acid: This group is generally considered essential for activity, likely forming a salt bridge with key residues in the active site of DHODH.[3][16]

  • C2-Substituent: Bulky, hydrophobic substituents at the C2 position are often necessary for potent inhibition.[3][4] The methyl group in the target compound is a relatively small hydrophobic group.

  • Benzo Ring Substitution (C6 and C7): Halogenation at these positions can influence potency. For instance, the approved drug brequinar (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid) features a fluorine at the 6-position.[4][18] The combination of a 6-fluoro and 7-chloro substitution in the target molecule is an interesting variation that warrants investigation.

Potential as HDAC Inhibitors:

Recent studies have also explored 2-substituted phenylquinoline-4-carboxylic acids as the "cap" moiety in histone deacetylase (HDAC) inhibitors, demonstrating another avenue for anticancer activity.[3][15]

Potential as an Antimicrobial Agent

The quinolone scaffold is famous for its antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] While the classic fluoroquinolone antibiotics typically have a different substitution pattern (e.g., a piperazine moiety at C7 and a cyclopropyl group at N1), the core quinoline-4-carboxylic acid is a key pharmacophore.[19][20] The 7-chloro and 6-fluoro substitutions in the target molecule are reminiscent of those found in some fluoroquinolones, suggesting that it may possess antibacterial properties.

Other Potential Activities

Derivatives of quinoline-4-carboxylic acid have also been investigated for a range of other therapeutic applications, including:

  • Antimalarial activity [1][14]

  • Anti-inflammatory activity [7]

  • Inhibition of diacylglycerol O-acyltransferase (DGAT1) [21]

Future Perspectives and Drug Development Considerations

This compound represents a novel chemical entity with significant potential for drug discovery. Based on the extensive research into related compounds, this molecule warrants synthesis and biological evaluation.

Proposed Research Workflow:

A Synthesis via Gould-Jacobs or Pfitzinger Reaction B Purification and Spectroscopic Characterization (NMR, MS, etc.) A->B C In Vitro Biological Screening B->C D Anticancer Assays (e.g., MTT, DHODH inhibition) C->D E Antimicrobial Assays (e.g., MIC determination) C->E F Lead Optimization D->F E->F G SAR Studies F->G H In Vivo Efficacy Studies F->H G->F I Pharmacokinetic Profiling (ADME/Tox) H->I

Caption: A typical workflow for the development of a novel quinoline derivative.

Key considerations for the development of this compound would include:

  • Solubility: As with many quinoline derivatives, aqueous solubility may be a challenge and could require formulation strategies or derivatization.[16]

  • Pharmacokinetics: In silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies will be crucial to assess the drug-like properties of the molecule.[6][22]

  • Toxicity: A thorough toxicological evaluation will be necessary to ensure a suitable therapeutic window.

Conclusion

While this compound has not been extensively studied, a comprehensive analysis of the vast literature on related quinoline-4-carboxylic acids provides a strong rationale for its investigation. The established synthetic routes, such as the Gould-Jacobs and Pfitzinger reactions, offer clear pathways for its preparation. The structural features of this molecule suggest a high probability of interesting biological activity, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound, potentially unlocking a new chapter in the rich history of quinoline-based drug discovery.

References

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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
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  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI.
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  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications.
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  • Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid - PrepChem.com.
  • 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid - Benchchem.
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - MDPI.
  • A Comparative Analysis of the Bioactivity of 7-Chloroquinoline-4-Carboxylic Acid and Its Derivatives - Benchchem.
  • Technical Support Center: Scaling Up the Synthesis of 7-Chloroquinoline-4-carboxylic Acid - Benchchem.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.
  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid - ResearchGate.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed.
  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed.
  • Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed.
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  • Spectroscopic data for 7-Chloroquinoline-4-carboxylic acid - Benchchem.
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  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH.
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  • 7-Fluoro-2-methylquinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich.
  • Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem.
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The Quinoline-4-Carboxylic Acid Core: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Enduring Significance

The quinoline-4-carboxylic acid motif, a deceptively simple fusion of a benzene and a pyridine ring bearing a carboxylic acid at the C4 position, represents one of the most enduring and versatile scaffolds in medicinal chemistry. Its journey from a curious byproduct of natural product degradation to the cornerstone of blockbuster antibiotics and a promising framework for novel anticancer and antiviral agents is a testament to over a century of chemical ingenuity and biological exploration. This technical guide provides a comprehensive exploration of the discovery and history of quinoline-4-carboxylic acids, delving into the evolution of their synthesis, the mechanistic underpinnings of these chemical transformations, and the ever-expanding landscape of their therapeutic applications. For the modern researcher, an understanding of this rich history is not merely academic; it is a source of field-proven insights that can inform the design of the next generation of therapeutics built upon this remarkable core.

Part 1: The Genesis of a Privileged Scaffold - From Alkaloid Degradation to Named Reactions

The story of quinoline-4-carboxylic acids begins not with a deliberate synthesis, but with the deconstruction of complex natural products. In the 19th century, as chemists painstakingly worked to elucidate the structures of cinchona alkaloids like quinine and cinchonine, they employed harsh oxidative degradation methods. These experiments revealed a stable, nitrogen-containing aromatic fragment: cinchoninic acid (quinoline-4-carboxylic acid). This discovery was a pivotal step in unraveling the fundamental structure of these important antimalarial compounds.[1]

The challenge then shifted from degradation to construction. The late 19th century witnessed a flurry of activity in synthetic organic chemistry, giving rise to several named reactions that remain fundamental to the synthesis of the quinoline core.

The Pfitzinger Reaction (1886): A Versatile Condensation

Wilhelm Pfitzinger reported a method for the synthesis of substituted quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base.[2][3] This reaction proved to be remarkably versatile, allowing for the introduction of a wide range of substituents at the 2- and 3-positions of the quinoline ring.

Causality in Experimental Design: The Pfitzinger reaction offered a significant advantage over previous methods by providing a direct and relatively high-yielding route to the quinoline-4-carboxylic acid core. The use of readily available isatins and carbonyl compounds made it an attractive and practical approach for generating diverse libraries of these compounds for further investigation.

Experimental Protocol: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in 25 mL of absolute ethanol.

  • Addition of Reactants: To the ethanolic KOH solution, add isatin (0.07 mol) and acetone (0.15 mol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.

  • Purification: Dissolve the residue in water and extract with diethyl ether to remove any unreacted acetone and other neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with glacial acetic acid until the precipitation of the product is complete (typically pH 4-5).

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be purified by recrystallization from ethanol.[4]

Diagram: Mechanism of the Pfitzinger Reaction

Pfitzinger_Mechanism cluster_0 Step 1: Isatin Ring Opening cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization and Dehydration Isatin Isatin Isatinate Isatinate Intermediate Isatin->Isatinate Hydrolysis KOH KOH (base) Imine Imine Intermediate Isatinate->Imine Carbonyl Carbonyl Compound (e.g., Acetone) Carbonyl->Imine Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product - H2O

Caption: Mechanism of the Pfitzinger Reaction.

The Doebner Reaction (1887): A Three-Component Approach

Shortly after Pfitzinger's discovery, Oscar Doebner developed a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[5][6] This one-pot synthesis offered a convergent and efficient route to the desired products.

Causality in Experimental Design: The Doebner reaction's main advantage was its operational simplicity. By combining three readily available starting materials in a single step, it streamlined the synthetic process and avoided the need to pre-synthesize more complex intermediates. This multicomponent approach is a forerunner to modern synthetic strategies that prioritize efficiency and atom economy.

Experimental Protocol: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Cinchophen)

  • Reaction Setup: In a round-bottom flask, prepare a solution of 10 g of pyruvic acid in 100 mL of absolute ethanol.

  • Addition of Reactants: Add 10 g of freshly distilled benzaldehyde and 10 g of freshly distilled aniline to the ethanolic pyruvic acid solution.

  • Reflux: Gently reflux the mixture for 3 hours. A yellow crystalline precipitate of 2-phenylquinoline-4-carboxylic acid will form.

  • Isolation: Cool the reaction mixture and collect the precipitated product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a large volume of ethanol.

Diagram: Mechanism of the Doebner Reaction

Doebner_Mechanism cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization and Aromatization Aniline Aniline Intermediate_A Adduct Aniline->Intermediate_A Aldehyde Aldehyde Aldehyde->Intermediate_A Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Intermediate_A Intermediate_B Anilino-adduct Intermediate_A->Intermediate_B Cyclized_Intermediate Dihydroquinoline Intermediate Intermediate_B->Cyclized_Intermediate Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized_Intermediate->Product Oxidation

Caption: A plausible mechanism for the Doebner Reaction.

The Gould-Jacobs Reaction (1939): A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction provides a route to 4-hydroxyquinolines, which are tautomers of 4-quinolones and can be readily converted to quinoline-4-carboxylic acids.[7][8] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Causality in Experimental Design: This method is particularly useful for preparing 4-hydroxyquinoline derivatives, which are important intermediates in their own right. The high temperatures required for the cyclization step were a limitation of the original procedure, but modern variations using microwave irradiation have significantly improved reaction times and yields.[9]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

  • Condensation: A mixture of aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) is heated at 100-130°C for 1-2 hours to form the anilidomethylenemalonate intermediate.

  • Cyclization: The intermediate is dissolved in a high-boiling solvent like diphenyl ether and heated to reflux (around 250°C) for 30-60 minutes to effect cyclization.

  • Hydrolysis: The resulting 4-hydroxy-3-carboethoxyquinoline is hydrolyzed by refluxing with a solution of sodium hydroxide.

  • Decarboxylation: The resulting quinoline-3-carboxylic acid is then decarboxylated by heating it above its melting point to yield 4-hydroxyquinoline.[10]

Diagram: The Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate Hydroxyquinoline_Ester 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Hydroxyquinoline_Ester Thermal Cyclization Hydroxyquinoline_Acid 4-Hydroxyquinoline-3-carboxylic Acid Hydroxyquinoline_Ester->Hydroxyquinoline_Acid Saponification Hydroxyquinoline 4-Hydroxyquinoline Hydroxyquinoline_Acid->Hydroxyquinoline Decarboxylation

Caption: The synthetic sequence of the Gould-Jacobs reaction.

Part 2: A Serendipitous Discovery and the Dawn of the Antibiotic Era

For several decades, quinoline-4-carboxylic acids remained primarily of academic interest. This changed dramatically in 1962 with a serendipitous discovery at the Sterling-Winthrop Research Institute. While working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues isolated a byproduct that exhibited modest antibacterial activity.[5] This compound was nalidixic acid, the first synthetic quinolone antibiotic.[11][12]

This discovery was a watershed moment, igniting a new wave of research focused on the therapeutic potential of this scaffold. Nalidixic acid itself had limitations, including a narrow spectrum of activity and rapid development of bacterial resistance. However, it served as a crucial lead compound for the development of a vast and highly successful class of antibiotics: the fluoroquinolones.

The key breakthrough came with the introduction of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the quinolone core. These modifications dramatically enhanced the antibacterial potency and broadened the spectrum of activity, leading to the development of blockbuster drugs like ciprofloxacin and levofloxacin.

Mechanism of Action: The antibacterial activity of quinolones stems from their ability to inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[13] These enzymes are essential for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[13]

Diagram: The Evolution of Quinolone Antibiotics

Quinolone_Evolution Nalidixic_Acid Nalidixic Acid (1962) - Narrow Spectrum - Gram-negative activity Fluoroquinolones Fluoroquinolones (1980s-present) - Broad Spectrum - Gram-positive and Gram-negative activity Nalidixic_Acid->Fluoroquinolones Structural Modification (e.g., 6-fluoro, 7-piperazinyl) Ciprofloxacin Ciprofloxacin Fluoroquinolones->Ciprofloxacin Levofloxacin Levofloxacin Fluoroquinolones->Levofloxacin Moxifloxacin Moxifloxacin Fluoroquinolones->Moxifloxacin

Caption: The developmental trajectory from nalidixic acid to the broader spectrum fluoroquinolones.

Part 3: Beyond Antibacterials - The Modern Landscape of Quinoline-4-Carboxylic Acids

The inherent versatility of the quinoline-4-carboxylic acid scaffold has led to its exploration in a wide range of therapeutic areas beyond infectious diseases. The ability to readily modify the core structure allows for the fine-tuning of its pharmacological properties to interact with diverse biological targets.

Anticancer Activity

Recent research has highlighted the potential of quinoline-4-carboxylic acid derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline-4-carboxylic acids are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[14][15] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway for the synthesis of DNA and RNA precursors. Inhibition of DHODH leads to pyrimidine starvation and cell cycle arrest.

  • Inhibition of Histone Deacetylases (HDACs) and Sirtuins (SIRTs): Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as selective inhibitors of HDACs and SIRTs, enzymes that play crucial roles in epigenetic regulation.[16][17][18] Dysregulation of these enzymes is a hallmark of many cancers, and their inhibition can lead to the reactivation of tumor suppressor genes and the induction of apoptosis.

Antiviral and Antimalarial Activity

The historical connection of quinolines to antimalarial therapy continues to inspire modern drug discovery efforts. Novel quinoline-4-carboxamide derivatives have been developed with potent, multistage antimalarial activity. Furthermore, the scaffold is being investigated for the development of broad-spectrum antiviral agents, with some derivatives showing promising activity against various viruses.

Quantitative Data Summary

The following tables provide a summary of the biological activities of representative quinoline-4-carboxylic acid derivatives.

Table 1: Antibacterial Activity of Selected Fluoroquinolones

CompoundOrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
CiprofloxacinEscherichia coli≤0.0150.03[19]
LevofloxacinEscherichia coli≤0.030.06[19]
MoxifloxacinStreptococcus pneumoniae0.120.25[19]
Nalidixic AcidEscherichia coli28[19]

Table 2: Anticancer and Enzyme Inhibitory Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDTarget/Cell LineIC50Reference
DHODH Inhibitors
Compound 41DHODH9.71 ± 1.4 nM[14][15]
Compound 43DHODH26.2 ± 1.8 nM[14][15]
HDAC Inhibitors
D28HDAC324.45 µM[16][17]
D29HDAC30.477 µM[16][17]
Antiproliferative Activity
D28K562 (Leukemia)1.02 µM[16][20]
P6MLLr leukemic cells7.2 µM (SIRT3 inhibition)[18]

Conclusion: A Scaffold Poised for the Future

The journey of quinoline-4-carboxylic acids from their initial identification as degradation products of natural alkaloids to their current status as a privileged scaffold in medicinal chemistry is a compelling narrative of scientific discovery and innovation. The development of classical synthetic methods like the Pfitzinger, Doebner, and Gould-Jacobs reactions laid the foundation for the rational design and synthesis of countless derivatives. The serendipitous discovery of nalidixic acid ushered in the era of quinolone antibiotics, revolutionizing the treatment of bacterial infections.

Today, the quinoline-4-carboxylic acid core continues to be a fertile ground for drug discovery, with researchers exploring its potential in oncology, virology, and beyond. The ability to readily functionalize this scaffold, coupled with a deep understanding of its structure-activity relationships, ensures that the legacy of the quinoline-4-carboxylic acid will continue to evolve, yielding new therapeutic agents to address the medical challenges of the future.

References

  • Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886, 33 (1), 100.
  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Lesher, G. Y.; Froelich, E. J.; Gruett, M. D.; Bailey, J. H.; Brundage, R. P. 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. J. Med. Pharm. Chem.1962, 5, 1063-1065.
  • Madak, J. T.; et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J. Med. Chem.2018, 61 (13), 5162–5184.
  • Hui, H.; et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Front. Chem.2022, 10, 937225.
  • Doebner, O. Ueber die Darstellung von Chinolinsäure. Ber. Dtsch. Chem. Ges.1887, 20 (1), 277–279.
  • Wikipedia. Nalidixic acid. Available online: [Link] (accessed Jan 15, 2026).

  • Gu, Y.; et al. Comparison of minimum inhibitory concentration values for fluoroquinolones against Escherichia coli causing urinary tract infect. Saudi Med. J.2002, 23 (1), 41-44.
  • Wentland, M. P. Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry; Wiley, 2015.
  • PubMed. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available online: [Link] (accessed Jan 15, 2026).

  • Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available online: [Link] (accessed Jan 15, 2026).

  • National Center for Biotechnology Information. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available online: [Link] (accessed Jan 15, 2026).

  • PubMed. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available online: [Link] (accessed Jan 15, 2026).

  • R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939). Available online: [Link] (accessed Jan 15, 2026).

  • O. Doebner, Ann. 242, 265 (1887); Ber. 20, 277 (1887); 27, 352, 2020 (1894). Available online: [Link] (accessed Jan 15, 2026).

  • Sangshetti, J. N.; Zambare, A. S.; Gonjari, I.; Shinde, D. B. Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Rev. Org. Chem.2014, 11, 29-41.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2014, 19, 18644-18654.

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7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid derivatives exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Exploration of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic Acid Derivatives

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of quinoline-4-carboxylic acid, in particular, form the structural basis for molecules with a vast spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and antiviral activities.[1][2][3] The specific substitution pattern of a molecule dramatically influences its biological function. The introduction of halogen atoms, such as chlorine and fluorine, is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. The 7-chloro-6-fluoro substitution is particularly noteworthy, as it is a key feature in many potent fluoroquinolone antibiotics.[4][5]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the novel this compound core. We will delve into the strategic synthesis of this central scaffold, outline robust methodologies for its derivatization, and present standardized protocols for evaluating the biological potential of the resulting compounds. Our approach emphasizes the causality behind experimental choices, ensuring a deep, actionable understanding of the chemistry and its application.

Part I: Synthesis of the Core Scaffold: this compound

The construction of the quinoline core is the critical first step in exploring its therapeutic potential. For the target scaffold, the Doebner reaction presents the most efficient and logical synthetic route. This classic three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to directly form the desired quinoline-4-carboxylic acid framework.[2][6]

Retrosynthetic Rationale: The Doebner Reaction

Our retrosynthetic analysis identifies 4-chloro-3-fluoroaniline and pyruvic acid as the key starting materials. The Doebner reaction is advantageous due to its modularity and atom economy, allowing for the construction of a complex heterocyclic system in a single, efficient step.[1] The reaction proceeds through an initial condensation, followed by a cyclization and subsequent aromatization to yield the stable quinoline ring.

G Aniline 4-Chloro-3-fluoroaniline Intermediate Condensation & Cyclization Aniline->Intermediate Reflux in Solvent (e.g., MeCN) PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate Reflux in Solvent (e.g., MeCN) AcidCatalyst Acid Catalyst (e.g., BF₃·THF) AcidCatalyst->Intermediate Product 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylic acid Intermediate->Product Aromatization

Caption: The Doebner reaction pathway for synthesizing the target quinoline core.

Detailed Experimental Protocol: Doebner Synthesis

This protocol is a robust, self-validating system for synthesizing the title compound. The success of the reaction is contingent on the purity of the starting materials and the exclusion of excess water.

Materials:

  • 4-Chloro-3-fluoroaniline (1.0 eq)

  • Pyruvic acid (1.2 eq)

  • Boron trifluoride etherate (BF₃·THF) or Sulfamic acid (H₂NSO₃H) (1.1 eq)

  • Acetonitrile (MeCN) or Ethanol (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 4-chloro-3-fluoroaniline (1.0 eq) and the chosen solvent (e.g., MeCN, 10 mL per mmol of aniline).[6]

  • Reagent Addition: Stir the mixture at room temperature and add the acid catalyst (e.g., BF₃·THF, 1.1 eq).[6] Allow the mixture to stir for 10-15 minutes.

  • Pyruvic Acid Addition: Add pyruvic acid (1.2 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C for MeCN) for 12-24 hours.[2][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: The choice of solvent and catalyst is critical. Acetonitrile with BF₃·THF is often effective for electron-deficient anilines, as it can promote the reaction where traditional ethanol reflux conditions might yield poor results.[2][6] The slightly excess pyruvic acid ensures the complete consumption of the limiting aniline.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.

    • Slowly pour the reaction mixture into a beaker of cold water.

    • Adjust the pH to approximately 4-5 with a saturated sodium bicarbonate solution. This step is crucial for precipitating the carboxylic acid product while keeping unreacted aniline protonated and in solution.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Analytical Characterization

Confirmation of the synthesized structure is achieved through standard spectroscopic methods.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the quinoline core, a singlet for the 2-methyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals, including those for the quaternary carbons of the quinoline ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid.[7]

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.[7]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches in the aromatic region (~1500-1600 cm⁻¹).[8]

Part II: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the 4-position is an ideal handle for chemical modification. Converting it into amides or esters allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of chemical groups to modulate the molecule's physicochemical properties and biological interactions.

Strategy: Amide Synthesis via Amide Coupling

Amide formation is a cornerstone of medicinal chemistry for improving drug-like properties. Two primary, reliable methods are presented here.

G Start Core Scaffold: 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylic acid MethodA Method A: Acyl Chloride Formation Start->MethodA SOCl₂ or (COCl)₂ MethodB Method B: Direct Coupling Start->MethodB AcylChloride Reactive Acyl Chloride Intermediate MethodA->AcylChloride FinalProduct Amide Derivative MethodB->FinalProduct EDCI, DMAP AcylChloride->FinalProduct Amine Primary or Secondary Amine (R-NH₂) Amine->FinalProduct

Caption: Key workflows for the synthesis of amide derivatives from the core scaffold.

Protocol 2A: Acyl Chloride Method

This two-step method proceeds through a highly reactive intermediate, making it suitable for less reactive amines.[9]

Step 1: Formation of the Acyl Chloride

  • Suspend the quinoline-4-carboxylic acid (1.0 eq) in dry toluene or dichloromethane (DCM) in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas).

  • Add oxalyl chloride (2.0 eq) or thionyl chloride (10 eq) dropwise. A catalytic amount of dry dimethylformamide (DMF) can be added if using thionyl chloride.[9]

  • Stir the mixture at room temperature (for oxalyl chloride) or heat to reflux (for thionyl chloride) for 2-4 hours until gas evolution ceases.

  • Remove the excess reagent and solvent under reduced pressure to yield the crude quinoline-4-carbonyl chloride, which is often used immediately in the next step.

    • Expert Insight: This intermediate is highly moisture-sensitive. All glassware must be oven-dried, and anhydrous solvents must be used to prevent hydrolysis back to the carboxylic acid.

Step 2: Reaction with Amine

  • Dissolve the crude acyl chloride in a dry, non-protic solvent like DCM.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude amide. Purify by column chromatography or recrystallization.

Protocol 2B: Direct Amide Coupling

This one-pot method is often preferred due to its milder conditions and operational simplicity, avoiding the isolation of the sensitive acyl chloride.[9][10]

Materials:

  • Quinoline-4-carboxylic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalyst) or Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Dry DMF or DCM (solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the quinoline-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), EDCI (1.2 eq), and DMAP (0.1 eq).

  • Solvent Addition: Add a dry polar aprotic solvent such as DMF or DCM.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Expert Insight: EDCI is a water-soluble carbodiimide that activates the carboxylic acid. The addition of DMAP or HOBt acts as a catalyst to facilitate the coupling and suppress side reactions, leading to higher yields and purity.[10]

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography on silica gel.

Part III: Framework for Biological Evaluation

Based on the extensive literature on related quinoline derivatives, the primary therapeutic area to investigate for this novel scaffold is oncology.[11][12][13] A standard and effective initial screening method is to assess the antiproliferative activity of the synthesized derivatives against a panel of human cancer cell lines.

Screening Protocol: Antiproliferative Activity via MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It measures the metabolic activity of cells, which is proportional to the cell number.[14]

G Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h (Allow cells to adhere) Start->Incubate1 Treat Add Test Compounds (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS Incubate3 Incubate 1-4h AddMTS->Incubate3 Read Measure Absorbance (490 nm) Incubate3->Read Analyze Calculate IC₅₀ Values Read->Analyze G Compound Active Quinoline Derivative Bax Bax/Bak Activation Compound->Bax Induces Stress Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway, a potential mechanism for active derivatives.

Further studies could include cell cycle analysis, DNA damage assays, or specific enzyme inhibition assays to pinpoint the molecular target.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive and technically grounded framework for its synthesis, derivatization, and initial biological evaluation. By employing robust synthetic protocols and systematic screening cascades, researchers can efficiently explore the chemical space around this core structure. Future work should focus on expanding the library of derivatives to build a comprehensive SAR model, followed by in-depth mechanistic studies and preclinical evaluation of the most potent and selective compounds.

References

  • BenchChem. (2025). Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
  • The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications.
  • PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).
  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • PubMed Central (PMC). (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4).
  • PrepChem.com. (n.d.). Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • BenchChem. (2025). A Comparative Analysis of the Bioactivity of 7-Chloroquinoline-4-Carboxylic Acid and Its Derivatives.
  • ResearchGate. (2025). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
  • PubMed Central (PMC). (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
  • MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • PubMed. (n.d.). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors.
  • PubChem. (n.d.). Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180.

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Methodological & Application

Application Note and Protocol for the Synthesis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents, exhibiting activities such as antibacterial, antimalarial, and anticancer properties.[1] This guide is designed to provide a comprehensive, step-by-step methodology, grounded in established chemical principles, to enable the successful synthesis and purification of the target compound.

Introduction and Synthetic Strategy

The synthesis of quinoline-4-carboxylic acids can be achieved through several established methods, including the Pfitzinger, Doebner, and Gould-Jacobs reactions.[2][3] For the specific synthesis of this compound, a modified Doebner reaction provides a direct and efficient route. This three-component reaction involves the condensation of a substituted aniline, an aldehyde, and pyruvic acid.[4][3]

In this protocol, 4-fluoro-3-chloroaniline is reacted with acetaldehyde and pyruvic acid in a one-pot synthesis. The reaction proceeds through the formation of an enamine from the aniline and acetaldehyde, which then undergoes a Michael addition with the enolate of pyruvic acid. Subsequent cyclization, dehydration, and oxidation lead to the formation of the desired quinoline ring system.

Reaction Mechanism and Pathway

The Doebner reaction provides a versatile method for synthesizing quinoline-4-carboxylic acids. The general mechanism involves the following key steps:

  • Enamine Formation: The aniline derivative reacts with an aldehyde to form an enamine intermediate.

  • Michael Addition: The enamine then acts as a nucleophile and attacks pyruvic acid in a Michael-type addition.

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization followed by dehydration to form a dihydroquinoline derivative.

  • Oxidation: The dihydroquinoline is subsequently oxidized to the aromatic quinoline system.

The choice of reactants is critical for the successful synthesis of the target molecule. 4-Fluoro-3-chloroaniline provides the desired 6-fluoro and 7-chloro substitution pattern on the final quinoline ring. Acetaldehyde serves as the source of the 2-methyl group, and pyruvic acid provides the carbon backbone for the pyridine ring and the 4-carboxylic acid group.

Experimental Workflow Diagram

Synthesis Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reflux and Monitoring cluster_2 Step 3: Isolation and Purification cluster_3 Step 4: Characterization A Combine 4-fluoro-3-chloroaniline, acetaldehyde, and pyruvic acid in ethanol B Stir at room temperature A->B C Heat the mixture to reflux B->C Proceed upon initial mixing D Monitor reaction progress by TLC C->D E Cool the reaction mixture D->E Upon reaction completion F Filter the precipitate E->F G Wash the solid with cold ethanol F->G H Dry the product under vacuum G->H I Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data H->I Final Product J Determine melting point I->J

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier
4-Fluoro-3-chloroanilineC₆H₅ClFN145.561.46 g (10 mmol)Sigma-Aldrich
AcetaldehydeC₂H₄O44.050.66 g (15 mmol)Sigma-Aldrich
Pyruvic acidC₃H₄O₃88.061.06 g (12 mmol)Sigma-Aldrich
Ethanol (absolute)C₂H₅OH46.0750 mLFisher Scientific
Hydrochloric acid (concentrated)HCl36.46As needed for pH adjustmentVWR Chemicals
Sodium hydroxideNaOH40.00As needed for pH adjustmentVWR Chemicals
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Stir bar

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-chloroaniline (1.46 g, 10 mmol) and absolute ethanol (50 mL).

    • Stir the mixture at room temperature until the aniline is completely dissolved.

    • In a separate beaker, carefully add acetaldehyde (0.66 g, 15 mmol) to pyruvic acid (1.06 g, 12 mmol) and swirl gently to mix.

    • Slowly add the acetaldehyde-pyruvic acid mixture to the solution of 4-fluoro-3-chloroaniline in ethanol with continuous stirring.

  • Reaction and Monitoring:

    • Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

    • Maintain the reflux for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). Prepare a sample by taking a small aliquot of the reaction mixture and spotting it on a silica gel TLC plate. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to develop the plate and visualize the spots under a UV lamp. The reaction is complete when the starting aniline spot has disappeared.

  • Isolation of the Product:

    • Once the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

    • As the mixture cools, a precipitate of the product should form. If no precipitate forms, the solution can be concentrated under reduced pressure using a rotary evaporator.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification and Characterization:

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

    • Dry the purified product under vacuum to a constant weight.

    • Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Alternative Synthetic Routes

While the Doebner reaction is a direct approach, other methods can be adapted for the synthesis of quinoline-4-carboxylic acids.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for quinoline synthesis.[1][2] It typically involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.[5][6] Subsequent hydrolysis and decarboxylation would be necessary to arrive at the desired 4-carboxylic acid, which may present challenges in achieving the desired substitution pattern.[2]

Pfitzinger Reaction

The Pfitzinger reaction offers another route, starting from an isatin derivative.[7] In this case, 5-chloro-6-fluoroisatin would be required, which would be condensed with a compound containing an α-methylene ketone to form the quinoline-4-carboxylic acid.[7][8]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that the reagents are pure and dry. The reaction time can be extended, and the progress closely monitored by TLC.

  • Side Reactions: The Doebner reaction can sometimes lead to the formation of byproducts. Purification by column chromatography may be necessary if recrystallization is not sufficient.

  • Solubility Issues: If the product does not precipitate upon cooling, the reaction mixture can be concentrated or poured into cold water to induce precipitation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a modified Doebner reaction. By following the outlined steps and adhering to good laboratory practices, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs. The understanding of the underlying reaction mechanism and potential alternative routes provides a solid foundation for troubleshooting and further synthetic modifications.

References

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • PrepChem.com. Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • Google Patents. US5126456A - 7-chloroquinaldine synthesis.
  • Wikipedia. Gould–Jacobs reaction.
  • Benchchem. Technical Support Center: Scaling Up the Synthesis of 7-Chloroquinoline-4-carboxylic Acid.
  • Benchchem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • Biotage. AN56 Gould Jacobs Quinoline forming reaction.

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7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid in vitro assay

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Characterization of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Introduction: Unveiling the Potential of a Privileged Scaffold

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules with a wide array of biological activities.[1] Derivatives of this core have been extensively developed into therapeutic agents with anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3] The compound this compound belongs to this promising class. The strategic placement of halogen atoms, such as chlorine and fluorine, can significantly enhance metabolic stability and binding affinity to biological targets.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a phased in vitro strategy to characterize the biological activity of this specific compound. We will proceed from broad, cell-based screening to more focused, target-specific mechanistic assays. The protocols provided are designed to be self-validating systems, incorporating critical controls and explaining the scientific rationale behind each step to ensure robust and interpretable data.

Phase 1: Primary Screening for Antiproliferative Activity

The logical first step in characterizing a novel compound with potential anticancer activity is to determine its effect on the growth and viability of cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[1][5]

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is foundational for assessing the impact of this compound on cell proliferation. The principle is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals by mitochondrial dehydrogenases within metabolically active, living cells.[5] The quantity of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout plate_cells 1. Seed Cells in 96-well plate incubate_attach 2. Incubate (24h) for cell attachment prep_compound 3. Prepare Serial Dilutions of Test Compound treat_cells 4. Treat Cells with compound dilutions prep_compound->treat_cells incubate_treat 5. Incubate (e.g., 48-72h) treat_cells->incubate_treat add_mtt 6. Add MTT Reagent (Final conc. 0.5 mg/mL) incubate_treat->add_mtt incubate_mtt 7. Incubate (1-4h) Formazan formation add_mtt->incubate_mtt solubilize 8. Add Solubilization Solution (e.g., DMSO, SDS-HCl) incubate_mtt->solubilize read_abs 9. Read Absorbance (570 nm) solubilize->read_abs

Caption: Step-by-step workflow of the MTT cell viability assay.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[5]

  • Compound Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final test concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells treated with the same final concentration of DMSO as the highest compound concentration, and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently by shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Trustworthiness: The inclusion of vehicle (DMSO) controls is critical. DMSO can have its own cytotoxic effects at higher concentrations, and this control allows you to subtract any effect not caused by your compound of interest.

  • Expertise: The initial cell seeding density is a crucial parameter that must be optimized for each cell line. Cells should be in their logarithmic growth phase at the end of the experiment to ensure that the assay measures inhibition of proliferation, not just non-specific toxicity.

  • Data Analysis: Data should be normalized to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.

Phase 2: Mechanistic Elucidation via Enzyme Inhibition

If the compound demonstrates antiproliferative activity, the next logical question is to identify its molecular mechanism. Quinoline derivatives are known to function as inhibitors of various enzymes, particularly protein kinases, which are key regulators of cell signaling pathways.[1][6] A luminescence-based kinase assay is a highly sensitive and high-throughput method to screen for such activity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction. A proprietary reagent is used to convert the ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal that is directly proportional to kinase activity.[6] A reduction in luminescence in the presence of the test compound indicates inhibition.

Kinase_Assay_Principle cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Kinase Kinase ADP ADP pSubstrate Phospho-Substrate Kinase->pSubstrate ATP ATP ATP->ADP Phosphorylation ATP->pSubstrate Substrate Substrate Substrate->pSubstrate ADP_Glo ADP-Glo™ Reagent ADP->ADP_Glo Inhibitor Test Compound (7-Chloro-6-fluoro-2-...) Inhibitor->Kinase Inhibition ATP_Luc ATP + Luciferin ADP_Glo->ATP_Luc Converts ADP to ATP Light Luminescent Signal ATP_Luc->Light Luciferase Reaction

Caption: Principle of the ADP-Glo™ kinase assay.

Materials:

  • Kinase of interest (e.g., a panel of cancer-relevant kinases like EGFR, SRC, etc.)

  • Specific kinase substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[6]

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

  • White, opaque 384-well or 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. In a white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[6]

  • Kinase Addition: Prepare a solution of the kinase in assay buffer. Add 2.5 µL of the kinase solution to each well. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Prepare a substrate/ATP mixture in assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[6]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
Kinase A1505
Kinase B250010
Kinase C>10,00020
Kinase D802

This table presents hypothetical data for illustrative purposes.

  • Expertise: The concentrations of ATP and substrate should be optimized. Typically, the ATP concentration is set near its Km value for the specific kinase to ensure sensitivity to competitive inhibitors.

  • Trustworthiness: A known, potent, non-selective kinase inhibitor like Staurosporine should be run in parallel as a positive control to validate the assay's performance.[6] Wells with no kinase serve as a background control.

Phase 3: Verifying Intracellular Target Engagement

Demonstrating that a compound inhibits a purified enzyme in a test tube is a crucial step, but it does not prove that the compound can enter a cell and bind to its intended target in the complex cellular environment.[7] Target engagement assays are designed to provide this critical piece of evidence.[8][9]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates. The principle is that when a compound binds to its target protein, it often stabilizes the protein's structure, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates treated with the compound to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction via Western blot or other methods.[10]

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis culture_cells 1. Culture Cells treat_cells 2. Treat Cells with Compound or Vehicle (DMSO) culture_cells->treat_cells harvest_cells 3. Harvest & Lyse Cells treat_cells->harvest_cells aliquot 4. Aliquot Lysates harvest_cells->aliquot heat_samples 5. Heat Aliquots to a Range of Temperatures aliquot->heat_samples centrifuge 6. Centrifuge to Separate Soluble vs. Aggregated Protein heat_samples->centrifuge collect_supernatant 7. Collect Soluble Fraction (Supernatant) centrifuge->collect_supernatant western_blot 8. Analyze by Western Blot for Target Protein collect_supernatant->western_blot quantify 9. Quantify Bands & Plot Melt Curve western_blot->quantify

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Intact cells or cell lysate

  • Test compound and vehicle (DMSO)

  • PBS and protease inhibitors

  • PCR tubes or similar for heating

  • Thermal cycler or water baths

  • Ultracentrifuge

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibody specific to the target protein, secondary antibody)

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle for a specified time.

  • Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable method (e.g., freeze-thaw cycles) in the presence of protease inhibitors.

  • Heating: Aliquot the cell lysate into separate tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube.

  • Analysis: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein against temperature for both the vehicle-treated and compound-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.

  • Expertise: CETSA is not limited to Western blotting. For high-throughput applications, methods like ELISA or mass spectrometry can be adapted to quantify the soluble target protein.

  • Trustworthiness: The key comparison is always between the vehicle-treated and compound-treated samples. A clear, dose-dependent shift in the melting curve provides strong evidence that the compound is binding to the intended target within the cell, thereby validating the mechanism of action.[11]

Conclusion

The systematic, multi-phased approach detailed in this guide provides a robust framework for the in vitro characterization of this compound. By progressing from broad phenotypic screening (MTT assay) to specific enzymatic inhibition (kinase assay) and finally to intracellular validation (CETSA), researchers can build a comprehensive and compelling data package. This strategy not only identifies the biological activity of the compound but also provides critical mechanistic insights, which are indispensable for making informed decisions in the drug discovery and development pipeline.

References

  • In vitro kinase assay. Protocols.io. [Link]

  • In vitro NLK Kinase Assay. National Center for Biotechnology Information (PMC). [Link]

  • XTT Proliferation Assay Protocol. Trevigen. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. National Center for Biotechnology Information (PubMed). [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information (PMC). [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Target engagement. The Chemical Probes Portal. [Link]

  • Target Engagement Assays in Early Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Determining target engagement in living systems. National Center for Biotechnology Information (PMC). [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

  • Quantitating drug-target engagement in single cells in vitro and in vivo. DASH (Harvard). [Link]

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Application Notes and Protocols for 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid, in the context of cancer research. While this specific molecule is presented as a novel investigational compound, the principles, protocols, and potential mechanisms of action are grounded in the extensive research conducted on the broader class of quinoline-based anticancer agents.[2][3] This guide outlines a plausible synthetic route, postulates mechanisms of action based on established literature, and provides detailed, field-proven protocols for the in-vitro evaluation of its anticancer properties.

Introduction: The Quinoline Moiety in Oncology

Quinoline, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities, including antimalarial, anti-inflammatory, and notably, anticancer effects.[3][4] The rigid, planar structure of the quinoline ring system allows it to intercalate with DNA and interact with various enzymatic targets, making it a versatile platform for the design of novel therapeutic agents.[5]

The anticancer efficacy of quinoline derivatives is often attributed to a variety of mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death is a key mechanism for many chemotherapeutics.[6]

  • Cell Cycle Arrest: Halting the progression of the cell cycle prevents cancer cell proliferation.[6]

  • Inhibition of Angiogenesis: Cutting off the blood supply to tumors can restrict their growth and metastasis.[2]

  • Kinase Inhibition: Targeting specific kinases involved in cancer signaling pathways, such as tyrosine kinases or Pim-1 kinase, is a common strategy.[5][7]

  • Topoisomerase Inhibition: Interfering with enzymes that manage DNA topology can lead to catastrophic DNA damage in cancer cells.[3]

This compound incorporates several key features that suggest its potential as an anticancer agent. The chloro and fluoro substituents can enhance its binding affinity and metabolic stability, while the 2-methyl group can influence its steric interactions with target proteins. The carboxylic acid at the 4-position is a critical functional group that can participate in hydrogen bonding and salt bridge formation within enzyme active sites, a feature known to be important for the activity of other quinoline-4-carboxylic acid derivatives.[8]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Pfitzinger reaction. This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[4]

Proposed Synthetic Workflow:

Synthetic_Workflow Reactant1 6-Chloro-5-fluoro-isatin Intermediate Condensation Intermediate Reactant1->Intermediate KOH, Ethanol Reactant2 Pyruvic acid Reactant2->Intermediate Product This compound Intermediate->Product Cyclization & Decarboxylation

Caption: Proposed Pfitzinger synthesis of the target compound.

Protocol for Synthesis:

  • Reaction Setup: To a solution of 6-chloro-5-fluoro-isatin (1.0 eq) in ethanol, add a solution of potassium hydroxide (3.0 eq) in ethanol.

  • Addition of Carbonyl: Slowly add pyruvic acid (1.1 eq) to the reaction mixture with stirring.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound, this compound.

Postulated Mechanisms of Action

Based on the activities of structurally related quinoline derivatives, this compound may exert its anticancer effects through the modulation of one or more signaling pathways critical for cancer cell survival and proliferation. A plausible hypothesis is the inhibition of a key signaling kinase, such as a receptor tyrosine kinase (RTK) or a downstream effector like PI3K or Akt.

Hypothetical Signaling Pathway Inhibition:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Compound 7-Chloro-6-fluoro-2- methylquinoline-4- carboxylic acid Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols for In-Vitro Evaluation

The following are detailed protocols for the initial assessment of the anticancer activity of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • DMSO (for stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value using a suitable software package.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The results from the cell viability assays should be summarized in a clear and concise table to allow for easy comparison of the compound's potency across different cancer cell lines.

Table 1: Hypothetical Anticancer Activity of this compound

Cancer Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast4.8
HCT-116Colon2.5
A549Lung7.2
K-562Leukemia1.9
PC-3Prostate5.6

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Its structural features are consistent with those of other quinoline derivatives that have demonstrated significant antiproliferative activity.[6][9] The protocols detailed in this guide provide a robust framework for the initial in-vitro characterization of this and similar compounds. Further investigation into its specific molecular targets and in-vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SADGURU RESEARCH PUBLICATIONS. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Polycyclic Aromatic Compounds. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Crimson Publishers. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Future Medicinal Chemistry. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). SADGURU RESEARCH PUBLICATIONS. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). PubMed. [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.). MDPI. [Link]

  • Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PrepChem.com. [Link]

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. (1985). PubMed. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. [Link]

  • 6-Fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid. (n.d.). MySkinRecipes. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. [Link]

  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (2025). ResearchGate. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). National Institutes of Health. [Link]

Sources

Application Notes and Protocols for 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Chemical Biology

The quinoline ring system is a cornerstone in medicinal chemistry and chemical biology, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Furthermore, the inherent fluorescence of many quinoline-based molecules makes them particularly attractive for the development of chemical probes for bio-imaging and sensing applications.[4] Quinoline-4-carboxylic acids, in particular, have emerged as a significant class of compounds with diverse biological activities, often acting as inhibitors of various enzymes.[3][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific, novel derivative, 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid , as a chemical probe. While direct biological data for this particular molecule is nascent, its structural features suggest significant potential for probing cellular pathways. These notes are designed to provide a strategic framework for the characterization and application of this compound, from fundamental physicochemical assessment to advanced cellular imaging protocols.

Physicochemical and Spectroscopic Characterization

A foundational step in employing any new chemical probe is a thorough understanding of its fundamental properties. This ensures reproducibility and accurate interpretation of experimental results.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueData Source
Molecular FormulaC₁₁H₇ClFNO₂-
Molecular Weight239.63 g/mol -
XLogP32.8-
Hydrogen Bond Donor Count1-
Hydrogen Bond Acceptor Count3-
Rotatable Bond Count1-

Note: These values are computationally predicted and require experimental verification.

Protocol 1: Spectroscopic Analysis

Objective: To determine the absorbance and fluorescence spectra of this compound.

Materials:

  • This compound

  • DMSO (spectroscopic grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • For absorbance measurements, dilute the stock solution in PBS to a final concentration of 10 µM.

  • Scan the absorbance from 250 nm to 700 nm to determine the maximum absorbance wavelength (λmax).

  • For fluorescence measurements, prepare a series of dilutions (e.g., 1, 5, 10 µM) in PBS.

  • Excite the sample at its λmax and record the emission spectrum to determine the maximum emission wavelength.

  • Generate an excitation spectrum by monitoring the emission at the maximum emission wavelength while scanning the excitation wavelengths.

Causality of Experimental Choices:

  • DMSO is used as the initial solvent due to the common low aqueous solubility of quinoline derivatives.

  • PBS at pH 7.4 mimics physiological conditions, which is crucial for understanding the probe's behavior in a biological context.

  • Determining both absorbance and fluorescence spectra is essential for designing imaging experiments and for potential use in quantitative assays.

In Vitro Biological Characterization: A Gateway to Understanding Function

Before deploying a chemical probe in complex cellular systems, it is imperative to assess its intrinsic biological activity and potential cytotoxicity.

Protocol 2: Cytotoxicity Assessment

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects.

Materials:

  • A panel of relevant human cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • MTT or resazurin-based cell viability assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of the compound in complete cell culture medium, typically ranging from 0.1 µM to 100 µM.

  • Replace the medium in the cell plate with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours.

  • At each time point, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Trustworthiness of the Protocol: This protocol includes multiple time points and a range of concentrations to build a comprehensive toxicity profile. The use of both a vehicle and a positive control ensures the validity of the assay.

Application as a Cellular Imaging Probe

The inherent fluorescence of the quinoline scaffold is a key feature to exploit.[4][7] The following protocol outlines how to assess the utility of this compound as a fluorescent probe for cellular imaging.

Protocol 3: Live-Cell Confocal Microscopy

Objective: To determine the subcellular localization of this compound.

Materials:

  • HeLa cells (or other suitable cell line)

  • Glass-bottom imaging dishes

  • Complete cell culture medium

  • This compound

  • Organelle-specific fluorescent trackers (e.g., MitoTracker, ER-Tracker, LysoTracker)

  • Confocal microscope with appropriate laser lines and emission filters

Procedure:

  • Seed cells on glass-bottom dishes and allow them to reach 60-70% confluency.

  • Treat the cells with a non-toxic concentration of the compound (determined from the cytotoxicity assay, e.g., 1-5 µM) and incubate for a defined period (e.g., 30 minutes, 1 hour, 4 hours).

  • For co-localization studies, co-incubate with an organelle-specific tracker according to the manufacturer's protocol.

  • Wash the cells with pre-warmed PBS.

  • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium).

  • Image the cells using a confocal microscope. Acquire images in the channel corresponding to the quinoline probe and the organelle tracker.

  • Analyze the images for subcellular distribution and co-localization.

Expertise & Experience Insights:

  • The choice of incubation time is critical. Shorter times may reveal initial interactions, while longer times will show the steady-state distribution.

  • Phenol red-free medium is used during imaging to reduce background fluorescence.

  • The potential for pH sensitivity of the quinoline fluorescence should be considered, as this can be a feature for probing acidic organelles like lysosomes.[4]

Target Identification and Mechanism of Action

A key aspect of developing a chemical probe is identifying its molecular target(s) and understanding its mechanism of action. Given that quinoline-4-carboxylic acid derivatives have been shown to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), this is a plausible starting point for investigation.[5]

Workflow for Target Identification

The following diagram illustrates a potential workflow for identifying the cellular target(s) of this compound.

Target_Identification_Workflow cluster_0 Hypothesis Generation cluster_1 Experimental Target Discovery cluster_2 Confirmation and Validation A Affinity-Based Probe Synthesis B Affinity Chromatography A->B C Protein Identification (Mass Spectrometry) B->C E Target Validation C->E D In Silico Target Prediction D->E F Biochemical Assays E->F G Cellular Thermal Shift Assay (CETSA) E->G

Sources

Application Notes and Protocols for Cell-Based Assays with 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carboxylic Acid Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Quinoline derivatives have been extensively investigated for their therapeutic potential, exhibiting properties that include antibacterial, anticancer, anti-inflammatory, and antimalarial effects.[1] The carboxylic acid moiety at the 4-position is a common feature in many biologically active quinolines, often playing a crucial role in the molecule's interaction with its biological target. This document provides a detailed guide for researchers on the use of a specific derivative, 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid, in cell-based assays to explore its potential as a therapeutic agent. While direct studies on this particular molecule are not extensively published, based on the activities of structurally related quinoline carboxylic acids, we will focus on protocols to investigate its potential as an anticancer and anti-inflammatory agent.[2][3]

Hypothesized Mechanism of Action

Based on the broader family of quinoline carboxylic acids, this compound is postulated to exert its effects through one or more of the following mechanisms:

  • Inhibition of Cellular Proliferation: Many quinoline derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[2][3] The mechanism often involves the induction of cell cycle arrest and apoptosis.

  • Modulation of Inflammatory Pathways: Certain quinoline-4-carboxylic acids have shown considerable anti-inflammatory properties, comparable to classical non-steroidal anti-inflammatory drugs (NSAIDs).[2] This may occur through the inhibition of inflammatory mediators.

  • Enzyme Inhibition: The quinoline scaffold is present in inhibitors of various enzymes, including Diacylglycerol O-acyltransferase (DGAT1), Sirtuin 3 (SIRT3), and Histone Deacetylases (HDACs).[4][5][6]

This application note will provide protocols to investigate the antiproliferative and anti-inflammatory potential of this compound.

I. Preliminary Compound Handling and Preparation

Prior to initiating cell-based assays, proper handling and preparation of this compound are critical for reproducible results.

A. Reagent Preparation and Storage:

  • Compound Storage: Store the solid compound at -20°C in a desiccated environment.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C.

  • Working Solutions:

    • On the day of the experiment, thaw a stock solution aliquot and prepare fresh working solutions by diluting the stock in the appropriate cell culture medium.

    • Ensure the final DMSO concentration in the cell culture wells is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.5%).

B. Solubility and Stability:

  • The solubility of quinoline derivatives can vary. It is recommended to perform a preliminary solubility test in the intended cell culture medium.

  • Visually inspect the prepared working solutions for any precipitation. If precipitation occurs, consider adjusting the solvent or using a gentle warming step (if the compound is heat-stable).

II. Cell-Based Assays for Antiproliferative Activity

A fundamental first step in characterizing a novel compound is to assess its effect on cell viability and proliferation.

A. Cell Viability Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

ParameterRecommended Condition
Cell LinesMCF-7, A549, HCT116
Seeding Density5,000 - 10,000 cells/well
Compound Concentrations0.1 - 100 µM
Incubation Time24, 48, 72 hours
Wavelength570 nm
B. Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

To determine if the observed decrease in cell viability is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Workflow for Antiproliferative Assays:

Antiproliferation_Workflow A Cell Seeding B Compound Treatment A->B C Incubation (24-72h) B->C D MTT Assay C->D F Annexin V/PI Staining C->F E Determine IC50 D->E G Flow Cytometry F->G Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide iNOS->NO Compound 7-Chloro-6-fluoro-2- methylquinoline-4- carboxylic acid Compound->NFkB Inhibition?

Sources

Application Notes and Protocols for the Analytical Characterization of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class. This family of compounds is of significant interest in pharmaceutical research and development due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The specific substitutions on the quinoline ring, namely the chloro, fluoro, and methyl groups, are expected to modulate the compound's physicochemical properties and biological efficacy.

Accurate and comprehensive analytical characterization is paramount in the drug development process to ensure the identity, purity, and stability of the active pharmaceutical ingredient (API). This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for the thorough characterization of this compound. The protocols described herein are grounded in established scientific principles and are designed to be self-validating systems, adhering to the standards outlined by the International Council for Harmonisation (ICH)[4][5][6][7][8].

Strategic Approach to Characterization

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. This involves a combination of chromatographic and spectroscopic techniques to probe different aspects of the molecule's identity and purity. The logical flow of analysis typically begins with establishing purity and quantifying the compound, followed by structural elucidation and confirmation, and finally, assessing its physicochemical properties.

G cluster_0 Purity & Quantification cluster_1 Structural Elucidation cluster_2 Physicochemical Properties HPLC HPLC-UV MS Mass Spectrometry (MS) HPLC->MS Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR Structural Detail FTIR FTIR Spectroscopy NMR->FTIR Functional Groups Thermal Thermal Analysis (DSC/TGA) FTIR->Thermal Solid-State Properties

Caption: Integrated analytical workflow for characterization.

I. Chromatographic Analysis for Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The acidic nature of the carboxylic acid group and the overall aromaticity of the quinoline ring system allow for good retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid modifier, such as phosphoric acid or formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks and reproducible retention times[9][10].

Trustworthiness: The validity of the HPLC method is established through a rigorous validation process as per ICH Q2(R2) guidelines[4][5]. This ensures the method is fit for its intended purpose, providing reliable and accurate results. The key validation parameters include specificity, linearity, accuracy, precision, and robustness[6][7].

Protocol: RP-HPLC Method for Purity Determination

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

2. Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-19 min: 80-20% B; 19-25 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at a suitable wavelength (determined by UV scan, likely around 254 nm or 330 nm)
Run Time 25 minutes

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol to get a 1 mg/mL stock solution. Further dilute as needed.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is ≤ 2.0%.

5. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

II. Structural Elucidation and Confirmation

A. Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed. ESI is generally preferred for its soft ionization, which typically yields a prominent protonated molecular ion [M+H]⁺ or deprotonated molecular ion [M-H]⁻, confirming the molecular weight. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental formula with high accuracy. The presence of chlorine will result in a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the M peak), which is a key diagnostic feature[11][12].

Trustworthiness: The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) provides a "fingerprint" of the molecule, enhancing the confidence in its identification. The fragmentation of quinoline-4-carboxylic acids often involves the loss of the carboxylic acid group (as COOH or CO₂) and subsequent cleavages of the quinoline ring[13][14].

Protocol: LC-MS/MS Analysis

1. Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

2. LC Conditions:

  • Use the HPLC conditions described previously, but replace phosphoric acid with a volatile modifier like 0.1% formic acid to ensure compatibility with the MS detector[9].

3. MS Conditions:

ParameterCondition
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)

4. Expected Data:

  • Full Scan MS (Positive Mode): Expect to observe the protonated molecule [C₁₁H₇ClFNO₂ + H]⁺ at m/z 240.0174.

  • Full Scan MS (Negative Mode): Expect to observe the deprotonated molecule [C₁₁H₇ClFNO₂ - H]⁻ at m/z 238.0022.

  • Isotopic Pattern: A prominent M+2 peak due to the ³⁷Cl isotope will be observed.

  • MS/MS Fragmentation: Key fragments would likely correspond to the loss of CO₂ (-44 Da) and subsequent fragmentation of the quinoline core.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules[15]. For this compound, a suite of NMR experiments is necessary. ¹H NMR will reveal the number and connectivity of protons. ¹³C NMR will identify all carbon environments. ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atom. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will establish proton-proton and proton-carbon correlations, respectively, allowing for the complete assignment of the structure. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group[16][17][18].

Trustworthiness: The combination of 1D and 2D NMR data provides a self-consistent and definitive structural proof. The observed couplings, particularly the fluorine-carbon couplings, will provide further confirmation of the substitution pattern.

Protocol: NMR Spectroscopic Analysis

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed).

  • Tetramethylsilane (TMS) as an internal standard.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆.

3. NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • 2D NMR: Perform COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish connectivities.

4. Expected Spectral Features:

  • ¹H NMR: Signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for all 11 carbons, including the carbonyl carbon of the carboxylic acid. Expect to see C-F couplings.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum will show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), the aromatic quinoline ring (C=C and C-H stretching), and the C-Cl and C-F bonds[19][20][21][22].

Trustworthiness: The presence of these characteristic peaks provides strong evidence for the proposed structure and can be used for routine identification and quality control.

Protocol: FTIR Analysis

1. Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

3. Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

4. Expected Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch of carboxylic acid
~1700C=O stretch of carboxylic acid
1600-1450C=C and C=N stretching of the quinoline ring
~1300-1000C-F and C-O stretching
Below 800C-Cl stretching

III. Physicochemical Characterization: Thermal Analysis

Expertise & Experience: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal properties of the compound, including its melting point, thermal stability, and decomposition profile[23][24][25]. This is critical for understanding the solid-state properties of the API, which can impact its formulation and stability.

Trustworthiness: The combination of DSC and TGA allows for a comprehensive thermal characterization. DSC measures heat flow and can detect phase transitions like melting, while TGA measures changes in mass as a function of temperature, indicating decomposition[26].

G cluster_0 TGA Analysis cluster_1 DSC Analysis TGA_Start Start Heating Mass_Loss Mass Loss Detected TGA_Start->Mass_Loss Decomposition Decomposition Onset Mass_Loss->Decomposition TGA_End Residue Analysis Decomposition->TGA_End DSC_Start Start Heating Phase_Transition Endotherm/Exotherm DSC_Start->Phase_Transition Melting_Point Melting Point Determination Phase_Transition->Melting_Point DSC_End Post-Melt Analysis Melting_Point->DSC_End

Caption: Workflow for thermal analysis.

Protocol: DSC and TGA

1. Instrumentation:

  • DSC instrument.

  • TGA instrument.

2. Experimental Conditions:

  • Sample Size: 3-5 mg.

  • Pan Type: Aluminum pans (crimped for DSC, open for TGA).

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 600 °C (or higher if needed).

  • Atmosphere: Nitrogen purge (e.g., 50 mL/min).

3. Data Analysis:

  • DSC: Determine the onset and peak temperatures of any endothermic or exothermic events. The sharp endotherm will correspond to the melting point.

  • TGA: Determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

Conclusion

The analytical methods and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. By systematically applying these chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently establish the identity, purity, structure, and key physicochemical properties of this compound. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . (2025). AMSbiopharma. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . (2023). International Council for Harmonisation. Available at: [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures . (2024). YouTube. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . (2017). ResearchGate. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives . (2023). International Journal of Research and Review. Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase . (2021). PubMed. Available at: [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures . (2016). Digital Commons @ Georgia Southern. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives . (2016). PMC - NIH. Available at: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 . SIELC Technologies. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re . (2023). UI Scholars Hub. Available at: [Link]

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  • A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements . (2006). PubMed. Available at: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis . (2022). MDPI. Available at: [Link]

  • DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... . (2022). ResearchGate. Available at: [Link]

  • The shematic display of investigated fluoroquinolone salt structures... . (2010). ResearchGate. Available at: [Link]

  • 13C N.M.R. and Single-Crystal X-Ray Structural Investigation of the Fluoroquinolone Antimicrobial Drug Norfloxacin 2DCl.D2O . (1994). Australian Journal of Chemistry. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides . (1995). Chemical Papers. Available at: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer . (2021). ResearchGate. Available at: [Link]

  • Calculations of 13 C NMR chemical shifts and F–C coupling constants of ciprofloxacin . (2019). Magnetic Resonance in Chemistry. Available at: [Link]

  • Structure Elucidation of Antibiotics by Nmr Spectroscopy . (2017). PubMed. Available at: [Link]

  • Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids . (2020). PLOS ONE. Available at: [Link]

  • [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] . (2021). PubMed. Available at: [Link]

  • Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions . (2014). ResearchGate. Available at: [Link]

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NMR and mass spectrometry of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic Acid

Introduction: The Imperative for Rigorous Characterization

This compound is a halogenated heterocyclic compound belonging to the quinoline class. Quinoline scaffolds are of significant interest in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals, such as antimalarial agents.[1] The specific substitution pattern of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (methyl) on the quinoline ring system critically influences the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount for its application in research and development.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed framework for the comprehensive analysis of this compound using high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy. The protocols and interpretive guidance herein are designed to establish a self-validating system, ensuring the highest degree of confidence in the compound's identity and structure. The validation of analytical methods is a crucial pillar in pharmaceutical quality assurance, guaranteeing that the data generated are reliable, precise, and accurate.[2][3]

Part I: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound.[4] For halogenated molecules, HRMS is particularly powerful as it not only provides a highly accurate mass measurement to confirm the elemental composition but also reveals a characteristic isotopic pattern that serves as a definitive marker for the presence of specific halogens like chlorine.[5][6]

Causality in Method Selection: Why ESI-HRMS?

Electrospray ionization (ESI) is the chosen technique due to its soft ionization nature, which minimizes in-source fragmentation and typically produces a strong signal for the protonated molecular ion ([M+H]⁺) or deprotonated molecular ion ([M-H]⁻). This is ideal for polar, acidic molecules like the target compound.[7] High-resolution analysis (e.g., on a TOF or Orbitrap instrument) is critical to differentiate the analyte from potential isobaric interferences and to calculate a molecular formula with high confidence.

Experimental Workflow: Mass Spectrometry

cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_acq Data Acquisition cluster_analysis Data Analysis prep 1. Prepare 1 mg/mL stock in Methanol/Water (1:1) dilute 2. Dilute to ~1-10 µg/mL in mobile phase prep->dilute tune 4. Tune Ion Source (ESI) (Positive & Negative Modes) dilute->tune instrument HRMS Instrument (e.g., Q-TOF, Orbitrap) calibrate 3. Calibrate Mass Axis (Use appropriate standard, e.g., NaCsI) instrument->calibrate calibrate->tune acquire 5. Acquire Full Scan MS Data (m/z 100-500) tune->acquire acquire_msms 6. (Optional) Acquire MS/MS Data on precursor ion acquire->acquire_msms formula 7. Determine Molecular Formula (from accurate mass) acquire->formula isotope 8. Verify Isotopic Pattern (~3:1 ratio for ¹Cl) formula->isotope frag 9. Analyze Fragmentation (from MS/MS) isotope->frag

Caption: HRMS workflow for formula confirmation.

Protocol 1: HRMS Analysis
  • Instrument Calibration: Before analysis, ensure the mass spectrometer is tuned and the mass axis is calibrated.[8] This is typically performed by infusing a standard calibration solution (e.g., sodium cesium iodide) that provides known ions across the desired mass range.[9]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like methanol or an acetonitrile/water mixture to a stock concentration of 1 mg/mL. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration of 1-10 µg/mL.

  • Ionization Method: Utilize an Electrospray Ionization (ESI) source. Analyze the sample in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. This range comfortably includes the expected molecular ion.

  • Data Analysis:

    • Extract the accurate mass of the most intense peak in the molecular ion cluster.

    • Use the instrument's software to calculate the elemental composition based on this accurate mass, setting expected elements (C, H, Cl, F, N, O) and a mass tolerance of <5 ppm.

    • Examine the isotopic pattern of the molecular ion. For a compound with one chlorine atom, a characteristic [M+2] peak with an intensity approximately one-third of the monoisotopic (M) peak should be observed.[5]

Expected Mass Spectrometry Data

The molecular formula for this compound is C₁₁H₇ClFNO₂. The expected high-resolution mass data are summarized below.

IonIsotope CompositionCalculated m/z
[M+H]⁺ ¹²C₁₁ ¹H₈ ³⁵Cl ¹⁹F ¹⁴N ¹⁶O₂240.0228
[M+2+H]⁺ ¹²C₁₁ ¹H₈ ³⁷Cl ¹⁹F ¹⁴N ¹⁶O₂242.0198
[M-H]⁻ ¹²C₁₁ ¹H₆ ³⁵Cl ¹⁹F ¹⁴N ¹⁶O₂238.0071
[M-H+2]⁻ ¹²C₁₁ ¹H₆ ³⁷Cl ¹⁹F ¹⁴N ¹⁶O₂240.0042
Fragmentation Loss of COOH from [M+H]⁺ ([M-COOH+H]⁺)194.0303
Fragmentation Loss of CO₂ from [M-H]⁻ ([M-CO₂-H]⁻)194.0303
Note: The primary fragmentation observed for quinoline-4-carboxylic acids is often the loss of the carboxyl group (45 Da).[10]

Part II: NMR Spectroscopy for Definitive Structure Elucidation

While HRMS confirms the elemental formula, NMR spectroscopy provides the definitive atomic connectivity, allowing for the unambiguous assignment of the substitution pattern.[11] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to piece together the molecular puzzle.[12][13]

Protocol 2: NMR Sample Preparation

The quality of the sample has a profound effect on the quality of the resulting spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids as it readily dissolves polar compounds and allows for the observation of the exchangeable carboxylic acid proton.[14]

  • Sample Quantity: For a modern high-field spectrometer, weigh 5-10 mg of the compound for ¹H NMR and 2D experiments.[15] A higher concentration (20-50 mg) may be beneficial for ¹³C NMR due to its lower intrinsic sensitivity.[16]

  • Dissolution & Filtration: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial.[17] To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[18]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).[15][16]

Protocol 3: NMR Data Acquisition
  • 1D ¹H Spectrum: Acquire a standard proton spectrum. This provides initial information on the number of distinct protons and their immediate electronic environments and coupling partners.

  • 1D ¹³C{¹H} Spectrum: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments. Note that carbons attached to fluorine will appear as doublets due to ¹J(CF) coupling.[19]

  • 2D COSY Spectrum: Acquire a Correlation Spectroscopy (COSY) spectrum. This experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds, helping to map out proton-proton connectivities within the aromatic rings.[20][21]

  • 2D HSQC Spectrum: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond correlation), providing a powerful tool for assigning carbon resonances.[20][22]

  • 2D HMBC Spectrum: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is arguably the most critical experiment for this molecule, as it shows correlations between protons and carbons over two and three bonds. It is essential for identifying quaternary (non-protonated) carbons and confirming the placement of substituents on the quinoline core.[13][20]

Predicted NMR Data and Interpretation (in DMSO-d₆)

The combination of electron-withdrawing halogens and the heterocyclic nitrogen atom creates a complex and dispersed spectrum. The following table summarizes the predicted assignments.

PositionPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm), Multiplicity (J(CF) in Hz)Key HMBC Correlations (from Protons)
2-CH₃ ~2.7 (s, 3H)~20H3, C2, C3
H3 ~7.8 (s, 1H)~1202-CH₃, C2, C4, C4a
C4 -~145H3, H5
-COOH >13.0 (br s, 1H)~167H3, H5
C4a -~148H3, H5, H8
H5 ~8.4 (d, J(HF) ≈ 9)~115 (d, ²J ≈ 25)C4, C4a, C6, C7
C6 -~158 (d, ¹J ≈ 255)H5, H8
C7 -~128 (d, ²J ≈ 22)H5, H8
H8 ~8.1 (d, J(HF) ≈ 6)~125 (d, ³J ≈ 10)C4a, C6, C7, C8a
C8a -~125H8
C2 -~1552-CH₃, H3
Note: Chemical shifts are estimates. J(HF) refers to coupling between ¹H and ¹⁹F nuclei. J(CF) refers to coupling between ¹³C and ¹⁹F nuclei.[23][24]
Structural Confirmation with HMBC

The HMBC spectrum is the key to locking down the structure. The correlations between protons and carbons separated by multiple bonds confirm the connectivity of the molecular fragments.

cluster_key Key HMBC Correlations mol H3 H3 C2 C2 H3->C2 C4 C4 H3->C4 C4a C4a H3->C4a Me 2-CH₃ Me->C2 C3 Me->C3 C3 H5 H5 H5->C4 H5->C4a C7 C7 (Cl) H5->C7 H8 H8 H8->C4a C6 C6 (F) H8->C6 H8->C7

Sources

Application Note: A High-Throughput Screening Cascade for the Identification of Novel Kinase Inhibitors from 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2] Specifically, derivatives of quinoline-4-carboxylic acid have shown significant promise as inhibitors of various enzyme classes, making them attractive candidates for drug discovery campaigns.[3][4][5] This application note provides a detailed, field-proven protocol for the high-throughput screening (HTS) of compound libraries based on the 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid scaffold to identify potent and cell-active kinase inhibitors. We present a robust screening cascade, beginning with a primary biochemical assay, followed by a confirmatory cell-based secondary assay, ensuring the efficient identification of high-quality lead compounds for further development.

Introduction: The Rationale for Screening Quinoline Libraries

Quinoline derivatives are well-established as versatile pharmacophores capable of interacting with a diverse array of biological targets.[6][7] A significant body of research highlights their potential as kinase inhibitors, a class of enzymes crucial in cellular signaling pathways that are often dysregulated in diseases like cancer.[8] The this compound core provides a rigid scaffold with specific electronic and steric properties that can be systematically modified to explore structure-activity relationships (SAR).

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify those with a desired biological activity.[9][10] A successful HTS campaign, however, is not merely about speed; it requires a logically designed workflow to minimize false positives and negatives, ensuring that resources are focused on the most promising candidates.[11][12] This guide details a two-stage screening cascade designed for this purpose.

The Screening Cascade Philosophy:

Our approach is built on a foundational principle of drug discovery: progressing from a simplified, target-focused system to a more complex, biologically relevant one.

  • Primary Screen (Biochemical): This initial screen uses a purified, isolated enzyme target. Its purpose is maximum throughput and sensitivity to identify any molecule in the library that directly interacts with the target enzyme.[13][14] We will employ a Fluorescence Polarization (FP) assay, a homogenous and robust method ideal for HTS.[15]

  • Secondary Screen (Cell-Based): Hits from the primary screen are then evaluated in a cell-based assay.[16][17] This critical step validates that the compounds can cross the cell membrane, are not immediately metabolized or effluxed, and can engage the target in its native cellular environment to produce a desired downstream effect (e.g., inhibition of cancer cell proliferation).[18]

This sequential validation strategy ensures that the final "hit" list consists of compounds with both direct target engagement and cellular efficacy, the hallmarks of a promising therapeutic lead.

G cluster_0 Screening Workflow CompoundLibrary Quinoline Compound Library PrimaryScreen Primary HTS: Biochemical Kinase Assay (Fluorescence Polarization) CompoundLibrary->PrimaryScreen 10 µM single concentration PrimaryHits Primary Hit List (Direct Target Binders) PrimaryScreen->PrimaryHits Identify actives (e.g., >50% inhibition) SecondaryScreen Secondary Assay: Cell-Based Viability Assay (e.g., CellTiter-Glo®) PrimaryHits->SecondaryScreen Dose-response testing ConfirmedHits Confirmed Hits (Cell-Active) SecondaryScreen->ConfirmedHits Determine IC50 LeadOp Lead Optimization (SAR, ADMET) ConfirmedHits->LeadOp

Figure 1: The HTS cascade for identifying kinase inhibitors.

Part I: Primary Biochemical Screen - Kinase Inhibition FP Assay

Principle and Rationale

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a fluorescently labeled peptide substrate by a target kinase. Fluorescence Polarization (FP) is based on the principle that a small, fluorescently labeled molecule (the peptide substrate) tumbles rapidly in solution, depolarizing emitted light.[15] Upon phosphorylation and binding to a phosphopeptide-binding antibody, the effective molecular weight of the fluorescent complex increases dramatically. This larger complex tumbles much more slowly, resulting in a high polarization signal.

Kinase inhibitors will prevent the phosphorylation of the peptide, leaving it unbound and resulting in a low polarization signal. This homogenous "mix-and-read" format is highly amenable to automated HTS.[10][15]

Materials and Reagents
  • Target Kinase: Recombinant human kinase (e.g., EGFR, SRC, ABL), ensure high purity and activity.

  • Fluorescent Substrate: A suitable peptide substrate for the target kinase, labeled with a fluorophore (e.g., fluorescein or TAMRA).

  • Co-factor: ATP, at a concentration equal to or just below its Km for the kinase to ensure sensitivity to competitive inhibitors.[19]

  • Binding Agent: Phospho-specific antibody that binds the phosphorylated substrate.

  • Assay Buffer: E.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Test Compounds: this compound library, typically at 10 mM in 100% DMSO.

  • Controls:

    • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine, Bosutinib).

    • Negative Control: DMSO vehicle.

  • Plates: Low-volume, black, flat-bottom 384- or 1536-well microplates.[10]

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.[10]

Step-by-Step Protocol (384-well format)
  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 20 nL of test compounds from the library source plates to the assay plates. This results in a final assay concentration of 10 µM (assuming a 20 µL final volume). Plate positive and negative controls in dedicated columns.

  • Enzyme Preparation: Prepare a 2X kinase solution in assay buffer. The optimal concentration should be determined in advance via enzyme titration experiments to ensure the reaction remains in the linear range.

  • Substrate/ATP Mix: Prepare a 2X substrate/ATP solution in assay buffer.

  • Initiate Kinase Reaction: Add 10 µL of the 2X kinase solution to all wells containing compounds and controls. Allow a 15-minute pre-incubation at room temperature to permit compound binding to the enzyme.

  • Start Phosphorylation: Add 10 µL of the 2X substrate/ATP mix to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes (or as determined during assay development). The plate should be covered to prevent evaporation.

  • Stop/Detection: Prepare and add 10 µL of the binding agent (phospho-specific antibody) solution. This stops the reaction and initiates the FP signal generation. Incubate for at least 30 minutes.

  • Read Plate: Measure fluorescence polarization on a compatible plate reader.

Data Analysis and Hit Selection
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))

    • mP_sample: Signal from the test compound well.

    • mP_low_control: Signal from the positive control (maximum inhibition).

    • mP_high_control: Signal from the negative control (no inhibition).

  • Assess Assay Quality (Z'-factor): The Z'-factor is a statistical measure of assay robustness.[20] A Z' > 0.5 is indicative of an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • Hit Identification: A "hit" is a compound that elicits a response exceeding a predefined threshold. A common approach is to select compounds with inhibition > 50% or activity greater than 3 standard deviations from the mean of the negative controls.

Parameter Value Interpretation
Screening Concentration 10 µMStandard single-point concentration for primary HTS.
High Control (mP) 280 ± 15Represents the signal for an uninhibited reaction.
Low Control (mP) 95 ± 8Represents the signal for a fully inhibited reaction.
Calculated Z'-factor 0.78Indicates a highly robust and reliable assay.
Hit Threshold > 50% InhibitionCompounds meeting this criterion proceed to secondary screening.

Part II: Secondary Cell-Based Screen - Proliferation Assay

Principle and Rationale

Biochemical hits must be validated in a cellular context to confirm their therapeutic potential.[16][21] This assay measures the metabolic activity of a cancer cell line known to be dependent on the target kinase pathway. A reduction in metabolic activity serves as a proxy for the inhibition of cell proliferation or the induction of cytotoxicity.

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that quantifies ATP, an indicator of metabolically active cells.[16] The luciferase-based signal is highly sensitive and has a large dynamic range, making it ideal for determining compound potency (IC₅₀ values).

Materials and Reagents
  • Cell Line: A cancer cell line relevant to the target kinase (e.g., A431 for EGFR).

  • Cell Culture Medium: E.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Primary Hits: Compounds identified in the primary screen, prepared for dose-response testing.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Plates: White, solid-bottom, sterile 384-well cell culture plates.

  • Instrumentation: A luminometer or a multimode plate reader.

Step-by-Step Protocol (384-well format)
  • Cell Seeding: Suspend cells in culture medium and dispense 40 µL into each well of the assay plate at a pre-optimized density (e.g., 1000 cells/well). Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Addition: Prepare 10-point, 3-fold serial dilutions of the primary hit compounds in DMSO. Add 100 nL of the diluted compounds to the cell plates.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reagent.

  • Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 20 µL of the CellTiter-Glo® reagent to each well.

  • Lysis and Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate reader.

Data Analysis and Hit Confirmation
  • Calculate Percent Viability: % Viability = 100 * (LUM_sample - LUM_bkgd) / (LUM_vehicle - LUM_bkgd)

    • LUM_sample: Signal from compound-treated well.

    • LUM_vehicle: Signal from DMSO-treated well.

    • LUM_bkgd: Signal from wells with media only (background).

  • Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).[19][22]

Compound ID Primary Screen (% Inh @ 10µM) Cell-Based IC₅₀ (µM) Status
Q-00185.20.75Confirmed Hit
Q-00262.1> 50Biochemical Hit, Not Cell-Active
Q-00391.51.2Confirmed Hit
Q-00412.3Not TestedInactive
Q-00577.825.6Weakly Active

Hit Triage and Next Steps

The integration of biochemical and cell-based data allows for a confident selection of compounds for further study.

G cluster_1 Hit Triage Logic Start Primary Hit CheckBiochem Potent in Biochemical Assay? Start->CheckBiochem CheckCell Active in Cell-Based Assay? (IC50 < 10 µM) CheckBiochem->CheckCell Yes Discard1 Discard (Inactive) CheckBiochem->Discard1 No CheckSelectivity Selective against other kinases? CheckCell->CheckSelectivity Yes Discard2 Discard (Poor Permeability or Non-specific) CheckCell->Discard2 No Lead Lead Candidate CheckSelectivity->Lead Yes Consider Consider for SAR (Selectivity Profiling) CheckSelectivity->Consider No

Figure 2: Decision-making workflow for hit validation.

Confirmed Hits (e.g., Q-001, Q-003) are compounds that demonstrate both direct target inhibition and functional cellular activity. These molecules are prioritized for:

  • Selectivity Profiling: Screening against a panel of related and unrelated kinases to determine the specificity of the inhibitor.

  • Mechanism of Action Studies: Further biochemical assays to determine the mode of inhibition (e.g., ATP-competitive, non-competitive).

  • Structure-Activity Relationship (SAR) Expansion: Synthesis and testing of analogs to improve potency and drug-like properties.

Conclusion

This application note outlines a comprehensive and robust high-throughput screening strategy for the discovery of novel kinase inhibitors from this compound libraries. By employing a logical cascade of a highly sensitive biochemical primary screen followed by a biologically relevant cell-based secondary screen, researchers can efficiently sift through large compound collections to identify high-quality, cell-active hits. This workflow minimizes the pursuit of misleading artifacts and accelerates the transition from initial hit identification to meaningful lead optimization.

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  • Wikipedia. (n.d.). High-throughput screening.
  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Cuthbertson, C. R., et al. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed.
  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - ACS Publications.
  • Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we will address common challenges and frequently asked questions to ensure your success in synthesizing this important quinoline derivative.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section provides a detailed, question-and-answer-style troubleshooting guide for issues that may arise during the synthesis of this compound, which is typically achieved via a Gould-Jacobs type reaction followed by hydrolysis.

Question 1: My initial condensation reaction to form the anilinomethylenemalonate intermediate is sluggish or incomplete. What are the likely causes and how can I improve the yield?

Answer:

The initial step, the reaction of 3-chloro-4-fluoroaniline with diethyl 2-acetylmalonate (or a similar acetylmalonic ester), is a critical nucleophilic substitution/addition-elimination reaction. Sluggishness often points to issues with reactants, temperature, or catalysis.

Potential Causes & Solutions:

  • Purity of Reactants: Ensure the 3-chloro-4-fluoroaniline is free from significant impurities, especially oxidizing agents or residual acids/bases from its synthesis. The diethyl 2-acetylmalonate should also be of high purity.

  • Reaction Temperature: While the Gould-Jacobs reaction's cyclization step requires high temperatures, the initial condensation can often be performed at a more moderate temperature (e.g., on a steam bath) to avoid side reactions.[1] If the reaction is slow, a modest increase in temperature may be beneficial, but monitor for the formation of byproducts by thin-layer chromatography (TLC).

  • Catalysis: While often performed neat, a catalytic amount of a mild acid (like acetic acid) can sometimes facilitate the reaction by protonating the ethoxy group of the malonate, making it a better leaving group. Conversely, a mild base could deprotonate the aniline, increasing its nucleophilicity. Experimentation on a small scale is recommended.

  • Removal of Ethanol: The reaction produces ethanol as a byproduct. Allowing it to escape, for instance by performing the reaction in an open flask on a steam bath, can help drive the equilibrium towards the product.[1]

Question 2: The high-temperature cyclization step is resulting in a low yield and significant charring or tar formation. How can I optimize this critical step?

Answer:

The thermal cyclization of the anilinomethylenemalonate intermediate to the 4-hydroxyquinoline ester is the most demanding step of the Gould-Jacobs synthesis and is prone to decomposition at the required high temperatures.[2]

Potential Causes & Solutions:

  • Temperature Control: This is paramount. The cyclization typically requires temperatures in the range of 250-300 °C.[3] Using a high-boiling point, inert solvent like Dowtherm A or diphenyl ether allows for precise and uniform temperature control, which is superior to neat heating.[1][4]

  • Reaction Time: Prolonged heating at high temperatures can lead to degradation.[3] The reaction should be monitored by TLC or HPLC to determine the optimal reaction time that maximizes product formation while minimizing decomposition. Microwave-assisted synthesis can sometimes dramatically shorten reaction times and improve yields.[3][4]

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions that contribute to tar formation.

Experimental Protocol 1: Optimized Gould-Jacobs Cyclization
  • Setup: In a flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add the anilinomethylenemalonate intermediate to a high-boiling solvent like Dowtherm A (e.g., 10-20 mL per gram of intermediate).

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.

  • Heating: Heat the mixture with vigorous stirring to the target temperature (e.g., 250 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling and can be collected by filtration. Wash the collected solid with a non-polar solvent like hexanes or petroleum ether to remove the high-boiling solvent and colored impurities.[1]

Question 3: My saponification (hydrolysis) of the ethyl ester to the carboxylic acid is incomplete or leads to decarboxylation. How can I achieve a clean and complete hydrolysis?

Answer:

The hydrolysis of the ethyl 7-chloro-6-fluoro-2-methylquinoline-4-carboxylate is the final step. Incomplete reaction or decarboxylation are common issues.

Potential Causes & Solutions:

  • Base Strength and Stoichiometry: A strong base like sodium hydroxide or potassium hydroxide is required.[5] Using a sufficient excess of the base (e.g., 2-4 equivalents) is crucial to drive the reaction to completion. Lithium hydroxide (LiOH) can sometimes be a milder and more effective alternative.[6]

  • Solvent System: A mixture of water and a co-solvent like ethanol or methanol is often used to ensure the solubility of the ester.[5] If solubility is an issue, THF can be a good co-solvent.[7]

  • Temperature and Reaction Time: Refluxing the reaction mixture is typically necessary.[5] However, excessively high temperatures or prolonged reaction times, especially with a strong base, can promote decarboxylation of the final product. Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up Procedure: Acidification of the reaction mixture to precipitate the carboxylic acid should be done carefully. Rapid addition of a strong acid can cause localized heating and potentially some degradation. Cooling the reaction mixture in an ice bath before and during acidification is recommended.[5] Acidify to a pH of approximately 1-2 to ensure complete protonation of the carboxylate.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_synthesis Synthesis Troubleshooting cluster_solutions Solutions Start Low Yield or Impurities Step1 Identify Problematic Step Start->Step1 Condensation Condensation Sluggish? Step1->Condensation Step 1 Cyclization Charring in Cyclization? Step1->Cyclization Step 2 Hydrolysis Incomplete Hydrolysis? Step1->Hydrolysis Step 3 Condensation->Cyclization No Sol_Condense Check Reactant Purity Optimize Temperature Remove Byproducts Condensation->Sol_Condense Yes Cyclization->Hydrolysis No Sol_Cyclize Use High-Boiling Solvent Inert Atmosphere Optimize Time/Temp Cyclization->Sol_Cyclize Yes Sol_Hydrolyze Adjust Base Stoichiometry Optimize Solvent System Control Temperature Hydrolysis->Sol_Hydrolyze Yes

Caption: A logical workflow for troubleshooting the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common and direct route is a variation of the Gould-Jacobs reaction.[8][9] This involves the condensation of 3-chloro-4-fluoroaniline with an acetylmalonic ester (like diethyl 2-acetylmalonate), followed by a high-temperature thermal cyclization to form the ethyl ester of the quinoline carboxylic acid. The final step is the saponification (hydrolysis) of the ester to the desired carboxylic acid.[5]

Q2: What are the key safety precautions to consider during this synthesis?

A2: High temperatures are involved in the cyclization step, so proper shielding and temperature monitoring are essential. The reaction should be conducted in a well-ventilated fume hood. Handle all chemicals, especially the chlorinated and fluorinated starting materials, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I purify the final product, this compound?

A3: The crude product obtained after acidification and filtration can often be purified by recrystallization. A common method involves dissolving the crude solid in a suitable solvent (such as DMF, DMAc, or DMSO) with heating, followed by cooling to allow for the formation of purer crystals.[10] Washing the filtered crystals with cold water and then a non-polar organic solvent (like diethyl ether or hexanes) can help remove residual impurities.

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[11]

  • Infrared (IR) Spectroscopy: To identify key functional groups like the carboxylic acid C=O and O-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[11]

  • Melting Point Analysis: To compare with literature values as an indicator of purity.[5]

Table 1: Summary of Key Reaction Parameters and Troubleshooting
StepKey ParametersCommon IssuesRecommended Solutions
Condensation Reactant Purity, TemperatureSluggish or incomplete reactionCheck purity, moderate heating, remove ethanol byproduct
Cyclization Temperature, Reaction Time, AtmosphereLow yield, charring/tar formationUse high-boiling solvent, inert atmosphere, optimize time
Hydrolysis Base Stoichiometry, Solvent, TemperatureIncomplete reaction, decarboxylationUse excess strong base, appropriate co-solvent, control temperature
Reaction Mechanism Overview

ReactionMechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis Aniline 3-Chloro-4-fluoroaniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 Malonate Diethyl 2-acetylmalonate Malonate->Intermediate1 Intermediate2 4-Hydroxyquinoline Ester Intermediate1->Intermediate2 High Temp (e.g., 250°C) FinalProduct 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylic acid Intermediate2->FinalProduct Base (e.g., NaOH), then Acid

Caption: The three main stages in the synthesis of the target quinoline carboxylic acid.

III. References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • MDPI. (2021, November 23). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • MDPI. (2022, November 22). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Retrieved from [Link]

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Retrieved from

  • European Patent Office. (n.d.). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid. Retrieved from [Link]

  • MDPI. (2021, October 11). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Retrieved from [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. Retrieved from [Link]

  • An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. (2018). Tetrahedron Lett., 59, 3116–3119.

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. Retrieved from [Link]

  • MDPI. (2018, August 16). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Reddit. (2022, August 13). ester hydrolysis problem. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • ACS Publications. (2020, January 15). Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. Retrieved from [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ACS Publications. (2026, January 14). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • MDPI. (2021, July 1). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind synthetic choices. As Senior Application Scientists, our goal is to ensure your protocols are self-validating systems, grounded in robust scientific principles.

Overview of Core Synthetic Strategies

The quinoline-4-carboxylic acid scaffold is a cornerstone in many biologically active compounds.[1] Its synthesis is primarily achieved through several classic named reactions, each with unique advantages and challenges. The most prominent methods include the Doebner Reaction , the Pfitzinger Reaction , and the Gould-Jacobs Reaction .

  • Doebner Reaction: A three-component condensation of an aniline, an aldehyde, and pyruvic acid, offering a direct route to 2-substituted quinoline-4-carboxylic acids.[2][3]

  • Pfitzinger Reaction: Involves the reaction of isatin with a carbonyl compound under basic conditions to yield substituted quinoline-4-carboxylic acids.[4][5]

  • Gould-Jacobs Reaction: Begins with the condensation of an aniline with an alkoxymethylenemalonic ester, which, after thermal cyclization, hydrolysis, and decarboxylation, yields a 4-hydroxyquinoline, a key precursor.[6][7]

Understanding the nuances of these reactions is critical for successful optimization. This guide will focus primarily on the widely used Doebner reaction, with relevant insights into other methods.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, providing both the root cause and actionable solutions.

Issue 1: Persistently Low Reaction Yields

Q: My Doebner reaction is resulting in a very low yield (<30%) or failing completely, especially with an electron-deficient aniline. What are the primary causes and how can I improve it?

A: This is a classic challenge in quinoline synthesis. Low yields, particularly with anilines bearing electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), stem from the reduced nucleophilicity of the aniline, which slows the initial condensation and subsequent cyclization steps.[2][8] Traditional methods often suffer from this limitation.[1]

Root Causes & Solutions:

  • Poor Substrate Reactivity: The electrophilic aromatic substitution (cyclization) step is often rate-limiting. Electron-withdrawing groups on the aniline ring deactivate it, hindering the reaction.[1][8]

    • Solution: Catalyst Optimization. Standard Brønsted or Lewis acids may be insufficient. Recent studies have shown that catalysts like Boron Trifluoride Etherate (BF₃·OEt₂) or Boron Trifluoride-Tetrahydrofuran complex (BF₃·THF) can significantly improve yields for these challenging substrates.[1] BF₃·THF is often preferred as it is easier to handle.[1]

    • Solution: Modified Reaction Conditions. A "Doebner hydrogen-transfer reaction" has been developed that shows improved yields by optimizing the stoichiometry and addition sequence. This involves using a higher concentration of aniline and aldehyde relative to a slow, dropwise addition of pyruvic acid.[1]

  • Suboptimal Catalyst Choice/Concentration: The choice of acid catalyst is critical and substrate-dependent.[8]

    • Solution: Systematic Screening. If yields are low, consider screening a panel of both Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄, InCl₃).[9][10] An inappropriate catalyst may fail to promote the reaction efficiently or may encourage side reactions.[8]

  • Harsh Reaction Conditions: High temperatures, while often necessary, can lead to the degradation of starting materials or the desired product, especially over long reaction times.[8][11]

    • Solution: Temperature & Time Optimization. Monitor the reaction closely using Thin-Layer Chromatography (TLC) or LC-MS.[11] Incrementally adjust the temperature (e.g., in 10°C steps) to find the lowest effective temperature that drives the reaction to completion in a reasonable timeframe.[11] For some systems, microwave irradiation can dramatically shorten reaction times and improve yields by minimizing thermal degradation.[10][12]

Issue 2: Significant Side Product and Tar Formation

Q: My reaction mixture becomes a thick, dark, intractable tar, making product isolation nearly impossible. How can I prevent this?

A: Tar and polymer formation is arguably the most common side reaction in acid-catalyzed quinoline syntheses like the Doebner and Doebner-von Miller reactions.[9][13] This is typically caused by the acid-catalyzed self-polymerization of the carbonyl compound (e.g., pyruvic acid, α,β-unsaturated aldehydes).[13][14]

Root Causes & Solutions:

  • Carbonyl Polymerization: Under strongly acidic and high-temperature conditions, the enol form of pyruvic acid or other α,β-unsaturated carbonyls can readily polymerize.[13]

    • Solution 1: Gradual Reactant Addition. Instead of adding all reactants at once, add the pyruvic acid (or α,β-unsaturated carbonyl) dropwise to the heated acidic solution of the aniline and aldehyde.[1][9] This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired bimolecular reaction over polymerization.

    • Solution 2: Biphasic Solvent System. For the related Doebner-von Miller synthesis, sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization.[9][15]

    • Solution 3: Temperature Control. Avoid excessive temperatures. The polymerization rate often increases more rapidly with temperature than the rate of the desired reaction. Maintain the lowest effective temperature for the cyclization.[9][16]

  • Incomplete Oxidation: The final step of the mechanism involves the oxidation of a dihydroquinoline intermediate.[2] If this step is inefficient, you may isolate partially hydrogenated byproducts, which can complicate purification.

    • Solution: Ensure an Oxidizing Agent is Present. In the classic Doebner reaction, the imine formed in situ can act as the hydrogen acceptor (oxidant).[1] In related syntheses like the Skraup, an explicit oxidizing agent (e.g., nitrobenzene) is used.[5][17] Ensure your conditions facilitate this final aromatization step.

Issue 3: Product Purification and Isolation Challenges

Q: I've managed to get a product, but it's contaminated with starting materials and is difficult to purify. What is a robust purification strategy?

A: Effective purification relies on exploiting the chemical properties of your quinoline-4-carboxylic acid product. Its amphoteric nature (containing both a basic quinoline nitrogen and an acidic carboxylic acid group) is key.

General Purification Workflow:

  • Initial Workup: After the reaction is complete, cool the mixture and pour it into a large volume of cold water.[13]

  • Basification: Make the solution strongly basic by adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). This deprotonates the carboxylic acid (forming a water-soluble carboxylate) and ensures the quinoline nitrogen is a free base. This step also helps to break down some tarry materials.

  • Removal of Non-Acidic Impurities: At this high pH, unreacted aniline and other non-acidic organic impurities can be extracted away with an organic solvent like dichloromethane (DCM) or ethyl acetate. The desired product remains in the aqueous layer as its sodium/potassium salt.

  • Acidification and Precipitation: Filter the aqueous layer to remove any insoluble gunk. Then, carefully acidify the clear aqueous solution with an acid like hydrochloric acid (HCl) or acetic acid.[18] As the pH drops, the carboxylic acid will be protonated. The quinoline-4-carboxylic acid, now neutral and often poorly soluble in acidic water, will precipitate out.

  • Isolation and Final Purification: Collect the precipitated solid by filtration. Wash the solid with cold water to remove residual salts, and then with a small amount of a cold organic solvent (like ethanol or acetone) to remove adhered organic impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid).[19]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my target quinoline-4-carboxylic acid? A1: The choice depends on your desired substitution pattern and available starting materials.

  • Doebner Reaction: Ideal for accessing 2-substituted quinoline-4-carboxylic acids. It is a one-pot, three-component reaction with broad substrate scope, although it can be challenging for anilines with electron-withdrawing groups.[1][2]

  • Pfitzinger Reaction: A powerful method starting from isatins and carbonyl compounds. It is particularly useful when the required substituted isatin is readily available.[4][5]

  • Gould-Jacobs Reaction: This route primarily yields 4-hydroxyquinolines.[6] While not a direct synthesis of the carboxylic acid, the resulting 4-hydroxyquinoline can be a valuable intermediate for further functionalization.

Q2: How critical is the purity of my starting materials? A2: Extremely critical. Impurities in your aniline, aldehyde, or pyruvic acid can participate in side reactions, leading to a complex product mixture and lower yields.[13] For example, impurities in the aldehyde can lead to the formation of undesired quinoline regioisomers or byproducts. Always use reagents of the highest possible purity or purify them before use.

Q3: Are there greener, more modern alternatives to the classical high-temperature methods? A3: Yes. The field is actively moving towards more sustainable protocols.

  • Microwave-Assisted Synthesis: Has been shown to dramatically reduce reaction times (from hours to minutes) and often improve yields in reactions like the Gould-Jacobs.[10][20]

  • Green Solvents: Modified Doebner reactions have been successfully developed using dual green solvent systems like water and ethylene glycol, catalyzed by p-TSA, offering a non-toxic and efficient alternative.[21]

  • Nanocatalysis: The use of recyclable nanocatalysts is an emerging area that offers benefits like high efficiency, mild reaction conditions, and easy catalyst recovery.[22]

Data Presentation & Protocols

Optimizing Reaction Conditions

Systematic optimization is key to maximizing yield. A Design of Experiments (DoE) approach can be highly effective.[9] Below are examples of parameters to screen.

Table 1: Catalyst Screening for the Doebner Reaction with Electron-Deficient Anilines. [1]

EntryCatalyst (equiv)SolventTemperature (°C)Yield (%)
1H₂NSO₃H (1.0)Water100<10
2p-TsOH (1.0)MeCN6525
3TfOH (1.0)MeCN6545
4BF₃·OEt₂ (1.0)MeCN6578
5BF₃·THF (1.0) MeCN 65 85

Data synthesized from trends reported in the literature for representative electron-deficient substrates.

Table 2: Effect of Temperature and Time on Microwave-Assisted Gould-Jacobs Cyclization. [12][23]

EntryTemperature (°C)Time (min)Intermediate RemainingProduct Yield (%)
125020HighLow (~15%)
23002Low37
330020Low28 (Degradation)
4300 5 Low 47

Illustrative data showing the trade-off between reaction completion and product degradation at high temperatures.

Experimental Protocols

Protocol 1: Optimized Doebner Synthesis for Electron-Deficient Anilines[1]

This protocol is adapted from a modern, high-yield procedure for challenging substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the electron-deficient aniline (1.0 equiv), the aldehyde (1.2 equiv), and anhydrous acetonitrile (MeCN) as the solvent.

  • Catalyst Addition: Add BF₃·THF (1.0 equiv) to the mixture and stir at 65 °C for 1 hour to facilitate imine formation.

  • Pyruvic Acid Addition: In a separate flask, dissolve pyruvic acid (1.1 equiv) in MeCN. Add this solution dropwise to the reaction mixture over 30-60 minutes using an addition funnel.

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20-24 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: Upon completion, cool the mixture to room temperature. Follow the detailed purification workflow described in "Issue 3" above (basification, extraction of impurities, acidification, and precipitation) to isolate the pure quinoline-4-carboxylic acid.

Protocol 2: Microwave-Assisted Gould-Jacobs Reaction (Cyclization Step)[12]

This protocol focuses on the efficient cyclization of the anilidomethylenemalonate intermediate.

  • Intermediate Synthesis: First, synthesize the anilidomethylenemalonate intermediate by heating the aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv) at 100-130 °C for 1-2 hours, removing the ethanol byproduct under reduced pressure.[12]

  • Reaction Setup: Place the crude anilidomethylenemalonate intermediate into a microwave vial. For solvent-free conditions, no solvent is added. Alternatively, a high-boiling solvent like diphenyl ether can be used.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture rapidly to a high temperature (e.g., 250-300 °C) and hold for a short period (e.g., 5-15 minutes).[12][23] Caution: This reaction generates high pressure. Use appropriate safety precautions and equipment.

  • Isolation: Cool the vial to room temperature. The 4-hydroxy-3-carboethoxyquinoline product will often precipitate. Add a non-polar solvent like hexanes or acetonitrile to aid precipitation, then collect the solid by filtration.[12]

  • Hydrolysis & Decarboxylation: The resulting ester is then hydrolyzed to the carboxylic acid using NaOH, followed by decarboxylation by heating to yield the final 4-hydroxyquinoline.[6]

Mandatory Visualizations

Logical Workflow & Mechanism Diagrams

Troubleshooting_Workflow start Low Yield Observed check_reactivity Substrate Reactivity Issue? (e.g., e--withdrawing groups) start->check_reactivity check_conditions Harsh Conditions? (High Temp / Long Time) start->check_conditions check_side_reactions Side Reactions Prevalent? (Tarring, Polymerization) start->check_side_reactions optimize_catalyst Optimize Catalyst (e.g., BF3·THF, InCl3) check_reactivity->optimize_catalyst Yes optimize_temp_time Optimize Temp & Time (Use TLC/LCMS monitoring, Consider MW Synthesis) check_conditions->optimize_temp_time Yes control_addition Control Reagent Addition (Dropwise addition of carbonyl) check_side_reactions->control_addition Yes end_goal Improved Yield & Purity optimize_catalyst->end_goal optimize_temp_time->end_goal control_addition->end_goal

Caption: A troubleshooting workflow for addressing low yields.

Doebner_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization & Oxidation Aniline Aniline Imine N-arylimine (Schiff Base) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Pyruvic_Enol Pyruvic Acid (Enol Form) Imine->Pyruvic_Enol + Adduct Michael Adduct Pyruvic_Enol->Adduct Cyclized Intramolecular Cyclization Adduct->Cyclized Dihydro Dihydroquinoline Intermediate Cyclized->Dihydro Dehydration Quinoline Quinoline-4-COOH (Final Product) Dihydro->Quinoline Oxidation

Caption: A simplified mechanism of the Doebner reaction.[2]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025).
  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Synfacts. (2018).
  • Taylor & Francis Online. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (2025). Optimizing solvent and base conditions for quinoline synthesis.
  • RSC Publishing. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2024). Plausible mechanism for the synthesis of quinoline-4-carboxylic acid. [Link]

  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

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  • Google Patents. (2014).
  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • RSC Publishing. (2022). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry. [Link]

  • PMC. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

  • Biotage. (n.d.).
  • Merck Index. (n.d.). Gould-Jacobs Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
  • ACS Publications. (1983). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. The Journal of Organic Chemistry. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers. [Link]

  • Google Patents. (2005).
  • SlidePlayer. (n.d.).
  • MDPI. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications. [Link]

  • BenchChem. (2025).
  • European Patent Office. (1990). Process for the preparation of a quinoline carboxylic acid. [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

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7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid. Given its structural characteristics, this compound is anticipated to present significant solubility challenges. This document provides a structured approach to understanding and overcoming these issues through a series of frequently asked questions and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound, and why is it likely to be poorly soluble in aqueous solutions?

A: this compound possesses a rigid, planar quinoline core, which is inherently hydrophobic. The addition of chloro and fluoro groups further increases its lipophilicity, a property that generally reduces water solubility.[1][2] The key to its solubility behavior lies in the ionizable carboxylic acid group (-COOH) at the 4-position.

  • At acidic to neutral pH: The carboxylic acid group will be in its protonated, neutral form (-COOH). This form is less capable of forming favorable hydrogen bonds with water compared to its ionized counterpart, leading to very low aqueous solubility.[3]

  • At basic pH: The carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[4]

A structurally similar compound, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, has a predicted pKa of approximately 6.36.[5] This suggests that to achieve significant ionization and solubility of your compound in water, the pH of the solution must be raised above this value, ideally to pH 7.4 or higher.

Q2: My compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the most likely reason and the first thing I should try?

A: The most probable cause is that the pH of your PBS (typically 7.4) is not high enough to fully deprotonate the carboxylic acid group and achieve the desired concentration. While a pH of 7.4 is above the predicted pKa (~6.4), the logarithmic relationship between pH and ionization means that a significant portion of the compound may still be in its less soluble protonated form.[6]

Your first step should be a systematic pH adjustment. The solubility of carboxylic acids can increase dramatically at pH levels above 7.[7] We recommend preparing a concentrated stock solution in a dilute basic solution (e.g., 0.1 M NaOH) and then carefully neutralizing it or diluting it into your final buffered medium. See Troubleshooting Guide 2 for a detailed protocol.

Q3: What are the recommended organic solvents for creating a concentrated stock solution?

A: For poorly soluble, aromatic compounds like this, polar aprotic solvents are generally the most effective starting points.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). Experimental procedures for similar quinolone carboxylic acids often use DMSO, sometimes with gentle heating, to achieve dissolution.[8]

  • Secondary Recommendations: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

  • Other Options: In some cases, alcohols like ethanol or methanol may work, but they are often less effective than DMSO or DMF for this class of compounds.[9]

Always start with a small amount of your compound to test solubility before committing a larger quantity. Refer to Troubleshooting Guide 1 for a systematic approach to solvent screening.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to systematically address and solve solubility issues.

Guide 1: Systematic Solubility Assessment & Troubleshooting Workflow

Before proceeding with complex methods, it is crucial to perform a systematic solubility test to identify a suitable solvent system. This workflow provides a logical progression from simple to more complex solubilization strategies.

G cluster_0 Initial Assessment cluster_1 Primary Solutions cluster_2 Advanced Strategies start Start with Small Amount of Compound test_aqueous Test in Target Aqueous Buffer (e.g., PBS pH 7.4) start->test_aqueous dissolved1 Soluble? test_aqueous->dissolved1 ph_mod Guide 2: pH Adjustment (Increase pH) dissolved1->ph_mod No success Success: Proceed with Experiment dissolved1->success Yes dissolved2 Soluble? ph_mod->dissolved2 cosolvent Guide 3: Co-Solvent Approach (e.g., DMSO Stock) dissolved2->cosolvent No dissolved2->success Yes dissolved3 Soluble? cosolvent->dissolved3 advanced Consider Advanced Formulation: - Salt Formation - Cyclodextrins - Solid Dispersions dissolved3->advanced No dissolved3->success Yes fail Insoluble: Consult Formulation Specialist advanced->fail

Caption: Troubleshooting workflow for solubilizing the compound.

  • Preparation: Aliquot ~1-2 mg of your compound into several small, clear glass vials.

  • Solvent Addition: Add a small, precise volume (e.g., 100 µL) of a single test solvent to the first vial.

  • Observation & Agitation: Vortex the vial vigorously for 30-60 seconds. Visually inspect for undissolved solid against a dark background.

  • Incremental Addition: If the solid remains, add another 100 µL of the solvent and repeat step 3. Continue this process until the compound dissolves or you reach a maximum volume (e.g., 1 mL).

  • Record Results: Calculate the approximate solubility in mg/mL. Note if gentle heating (e.g., 37-40°C) was required.

  • Test Panel: Repeat this process for each solvent in the suggested panel below.

Solvent ClassSolventProperties & Rationale
Aqueous Buffers PBS (pH 7.4)The target medium for many biological assays. Establishes a baseline.
Tris Buffer (pH 8.0-8.5)Higher pH may improve solubility by deprotonating the carboxylic acid.[7]
Polar Aprotic DMSOExcellent solubilizing power for many poorly soluble APIs.[8]
DMFSimilar to DMSO, a strong alternative.
Alcohols Ethanol (200 proof)A common, less toxic co-solvent. May be effective at high concentrations.
MethanolSimilar to ethanol but more volatile.
Other AcetonitrileUsed in analytical chemistry (HPLC); good to know for characterization.
Guide 2: Optimizing Aqueous Solubility via pH Adjustment

This is the most direct method for solubilizing acidic compounds. The goal is to convert the insoluble neutral form (R-COOH) into the soluble anionic salt form (R-COO⁻).

G cluster_0 Low pH (e.g., < 5) cluster_1 High pH (e.g., > 8) mol1 R-COOH state1 Protonated (Poorly Soluble) mol1->state1 pka pKa ~ 6.4 mol1->pka Add Base (e.g., NaOH) mol2 R-COO⁻ + H⁺ state2 Deprotonated (Anionic) (More Soluble) mol2->state2 pka->mol1 Add Acid (e.g., HCl)

Caption: Effect of pH on the ionization state of the carboxylic acid.

This protocol aims to create a ~10 mM stock solution, which can be adjusted based on screening results.

  • Weigh Compound: Accurately weigh the amount of compound needed for your desired stock concentration and volume (e.g., ~2.5 mg for 1 mL of a 10 mM solution).

  • Initial Suspension: Add approximately 50% of your final target volume of high-purity water (e.g., 500 µL). The compound will likely remain as a suspension.

  • Basification: While stirring or vortexing, add a 1.0 M NaOH solution dropwise (e.g., 1-2 µL at a time). Continue adding drops until the solid completely dissolves. The solution should become clear.

  • pH Check (Optional but Recommended): Use a calibrated micro-pH probe to check the pH. It should be significantly basic (likely >10).

  • Final Volume Adjustment: Add high-purity water to reach your final target volume (e.g., 1 mL).

  • Dilution into Final Buffer: This concentrated stock can now be diluted into your final assay buffer (e.g., PBS pH 7.4). The buffer's capacity should be sufficient to bring the final pH into the desired physiological range.

    • Self-Validation: Perform a high-dilution test first (e.g., 1:1000). If no precipitation occurs, proceed with your target dilutions. If precipitation is observed, you may need to use a co-solvent approach.

Guide 3: Employing Co-Solvents for Solubility Enhancement

If pH adjustment alone is insufficient or incompatible with your experiment, a co-solvent strategy is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[10][11]

  • Prepare Concentrated Stock: Dissolve the compound in 100% DMSO (or another suitable polar aprotic solvent) to the highest practical concentration (e.g., 50-100 mM).

  • Serial Dilution: Perform serial dilutions of this concentrated stock into your final aqueous assay buffer.

  • Observe for Precipitation: After each dilution step, mix well and allow the solution to sit for several minutes. Check carefully for any signs of precipitation (cloudiness, visible particles). This will determine the maximum concentration achievable in your final buffer system.

  • Control for Co-Solvent Effects: It is critical to run a vehicle control in your experiments containing the same final concentration of the co-solvent (e.g., 0.5% DMSO) to ensure that the solvent itself does not affect the experimental outcome. For most cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%.

Co-SolventMax Recommended % (v/v) in Cell CultureNotes
Dimethyl Sulfoxide (DMSO) < 1% (ideally ≤ 0.5%)Most common and effective. Can have biological effects at higher concentrations.
Ethanol (EtOH) < 1% (ideally ≤ 0.5%)Generally well-tolerated but can be less effective at solubilizing.
Polyethylene Glycol 400 (PEG 400) 1-5%A less toxic option, often used in in vivo formulations.[12]
Propylene Glycol (PG) 1-5%Another common excipient with good solubilizing properties.

Important Consideration: When using a co-solvent approach, the compound may precipitate over time, especially if the solution is stored at lower temperatures (e.g., 4°C). It is best practice to prepare fresh dilutions from the concentrated organic stock immediately before each experiment.

References
  • Wikipedia. (2023). Quinoline. Retrieved from [Link]

  • Google Patents. (2016). CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate.
  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Egan, T. J., et al. (2000). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vishakha, K., et al. (2022). Co-solvency and anti-solvent method for the solubility enhancement. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]

  • Al-Ghazali, M. A., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS. Retrieved from [Link]

  • Johnson, T. B., & Hodge, E. B. (1913). Syntheses of derivatives of quinoline. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Forgac, M., et al. (2023). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. Retrieved from [Link]

  • ResearchGate. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. Retrieved from [Link]

  • PubMed Central. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • NIH. (2011). Study on Mixed Solvency Concept in Formulation Development of Aqueous Injection of Poorly Water Soluble Drug. Retrieved from [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • ResearchGate. (2019). The effect of pH on extraction of carboxylic acids. Retrieved from [Link]

  • PubMed Central. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

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Technical Support Center: Purification of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this critical intermediate in high purity. As a substituted quinoline carboxylic acid, this compound shares properties with fluoroquinolone antibiotics, presenting unique purification hurdles due to its specific structural features: a rigid heterocyclic core, a polar carboxylic acid group, and halogen substituents.

This guide provides field-proven insights and systematic troubleshooting strategies to address common purification issues, ensuring the integrity and quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities typically originate from the synthetic route employed.[1] Common sources include unreacted starting materials, intermediates, and byproducts from side reactions.[1] For quinoline syntheses like the Doebner reaction, you might encounter impurities from the aniline or pyruvic acid precursors.[2][3] Incomplete cyclization or decarboxylation can also lead to process-related impurities.

Q2: What is the most effective initial strategy for purifying the crude product?

A2: Recrystallization is the most common and cost-effective first-line approach for purifying crystalline solids like this quinoline carboxylic acid.[1] Its success hinges on selecting an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain either soluble or insoluble at all temperatures.

Q3: How can I efficiently monitor the progress of my purification?

A3: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly effective. TLC offers a rapid, qualitative assessment of fraction purity during column chromatography or to evaluate the success of a recrystallization step.[4][5] HPLC provides quantitative data on the purity of the final compound and can detect impurities at very low levels, which is essential for pharmaceutical applications.[6][7][8]

Q4: Why is my compound poorly soluble in many standard organic solvents?

A4: The molecular structure contains both a large, relatively nonpolar aromatic system and a highly polar carboxylic acid group. The carboxylic acid moiety can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice and consequently low solubility in nonpolar solvents. Solvents capable of disrupting this hydrogen bonding, such as polar aprotic solvents (e.g., DMF) or alcohols, are often required.[9][10]

Purification Strategy Workflow

The following diagram outlines a general workflow for the purification of this compound.

G crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Purity Assessment (TLC, HPLC, MP) recrystallization->purity_check1 chromatography Column Chromatography purity_check1->chromatography Impurities Persist final_product Pure Product (>99%) purity_check1->final_product Purity OK purity_check2 Purity Assessment (HPLC) chromatography->purity_check2 purity_check2->recrystallization Further Polish Needed purity_check2->final_product Purity OK

Caption: General purification workflow for the target compound.

Troubleshooting Guide

Problem 1: My compound "oils out" during recrystallization instead of forming crystals.

  • Underlying Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution.[11] This is common when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture) or when cooling is too rapid.[9][11]

  • Solutions & Scientific Rationale:

    • Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to a cold bath. Slow cooling provides the necessary time for ordered crystal lattice formation rather than amorphous liquid separation.

    • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture until the oil dissolves and add a small amount (5-10%) of additional hot solvent.[9][11] This lowers the saturation point, requiring a lower temperature for precipitation to begin, which may be below the compound's melting point.

    • Change the Solvent System: The chosen solvent may be unsuitable. A binary solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF) and add a "poor" or "anti-solvent" (e.g., water or an alcohol) dropwise at an elevated temperature until persistent turbidity is observed. Then, allow it to cool slowly.[9] This method carefully controls the saturation point.

Troubleshooting Decision Tree for "Oiling Out"

G start Compound 'Oils Out' during Cooling reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent (5-10%) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool Yes add_solvent->slow_cool No (Already Dilute) check1 Crystals Form? slow_cool->check1 success Success! check1->success Yes fail Change Solvent System (e.g., Binary System) check1->fail No

Caption: Decision tree for addressing "oiling out" during recrystallization.

Problem 2: My recovery yield is very low after recrystallization.

  • Underlying Cause: A poor yield can result from several factors: using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures; premature crystallization during hot filtration (if performed); or cooling the solution too much or too quickly, which can sometimes trap soluble impurities.[11]

  • Solutions & Scientific Rationale:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Working with a saturated solution maximizes the recovery upon cooling.

    • Check Mother Liquor: After filtering your crystals, concentrate a small portion of the mother liquor. If a significant amount of solid precipitates, it indicates that too much solvent was used or the solution was not cooled sufficiently. You can attempt to recover a second crop of crystals by evaporating some solvent and re-cooling, though this crop may be less pure.

    • Optimize Cooling Temperature: While cooling in an ice bath or refrigerator can maximize yield, for some solvent systems, excessive cooling does not significantly decrease solubility further and may increase the risk of precipitating impurities. Determine the optimal endpoint temperature experimentally.

Problem 3: Recrystallization fails to remove a key impurity.

  • Underlying Cause: The impurity has a solubility profile very similar to the target compound in the chosen solvent, causing it to co-crystallize.[9]

  • Solutions & Scientific Rationale:

    • Systematic Solvent Screening: A different solvent with a different polarity may better differentiate the solubilities. Test a range of solvents.

    • Switch to Column Chromatography: If co-crystallization is persistent, the impurity is likely structurally similar to the product. Column chromatography provides a different separation mechanism based on differential adsorption to a stationary phase (like silica gel) and is highly effective for separating such mixtures.[12]

Data & Protocols

Table 1: Recommended Solvents for Recrystallization Screening
Solvent ClassExamplesRationale & Notes
Polar Aprotic N,N-Dimethylformamide (DMF), DMAcOften effective at dissolving quinoline carboxylic acids due to their high polarity.[9][10] Use caution as they are high-boiling and hard to remove.
Alcohols Ethanol, Methanol, IsopropanolGood general-purpose polar protic solvents.[9][13] A binary system with water can be effective.
Aromatic TolueneThe aromatic nature can help dissolve the quinoline ring system.[9] Often used in binary systems.
Binary Systems DMF/Methanol, DMF/Water, Ethanol/WaterAllows for fine-tuning of solvent power to induce crystallization.[10] A common approach is to dissolve in the "good" solvent and add the "poor" solvent as an anti-solvent.[9]
Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent dropwise at room temperature to check solubility, then heat to boiling. A good solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: Place the bulk crude solid in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was added or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. An ideal crystallization shows initial crystal formation within 5-20 minutes.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove residual mother liquor.[9]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Determine a suitable eluent system using TLC. The target compound should have an Rf value of approximately 0.25-0.35. A common starting point is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Eluent Preparation: Prepare the chosen eluent. For acidic compounds like this, which can streak on silica, add 0.5-1% triethylamine or acetic acid to the eluent to improve peak shape.[12]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your eluent.

  • Sample Loading: Pre-adsorb the crude compound onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM/Methanol), adding silica, and evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Elute the column with the prepared solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment

Confirm the purity of your final product using a combination of the following methods:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of pharmaceutical intermediates.[8] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a typical starting point for fluoroquinolone-type molecules.[6][14]

  • Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities will typically cause depression and broadening of the melting point range.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): These techniques confirm the chemical structure and can help identify any remaining impurities if their signals are detectable.

References

  • Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
  • Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. PubMed.
  • Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. OUCI.
  • Process for the preparation of a quinoline carboxylic acid.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Technical Support Center: Purification of 3-Phenoxyazetidine Intermedi
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent.
  • Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection.
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • TLC Separation of Fluoroquinolones: Searching for Better Selectivity.
  • Technical Support Center: Purification of Quinoline Deriv
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W

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Technical Support Center: Synthesis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The guidance provided herein is based on established chemical principles and field-proven optimization strategies.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, which typically proceeds via a Doebner reaction involving 3-Chloro-4-fluoroaniline, an aldehyde (acetaldehyde), and pyruvic acid.

Question 1: My overall yield is significantly lower than expected. What are the common causes and how can I address them?

Low yield can stem from issues at multiple stages of the synthesis. A systematic approach is required for diagnosis.

  • Initial Condensation & Cyclization (Doebner Reaction):

    • Potential Cause: Inefficient formation of the initial Schiff base or subsequent cyclization, often leading to significant tar or polymer formation. The acidic conditions required for the Doebner reaction can promote side reactions if not properly controlled.[1]

    • Solution:

      • Temperature Control: Maintain the reaction temperature strictly as recommended. Overheating can accelerate polymerization of intermediates.

      • Order of Addition: Add the reactants in the specified order. Typically, the aniline and aldehyde are allowed to react before the addition of pyruvic acid.

      • Solvent Choice: The reaction is often run in a protic solvent like ethanol or refluxing water.[2][3] Ensure the solvent is appropriate and dry, as excess water can sometimes interfere with initial condensation steps, although some protocols utilize water as the solvent.

  • Product Isolation & Purification:

    • Potential Cause: The product, being a carboxylic acid, may have limited solubility in certain organic solvents but higher solubility in basic aqueous solutions. Product may be lost during workup or recrystallization.

    • Solution:

      • pH Adjustment: During workup, ensure the pH is carefully adjusted to the isoelectric point of the carboxylic acid to achieve maximum precipitation. For quinoline carboxylic acids, this is typically in the acidic range (pH 1-6).[4]

      • Recrystallization Solvent: Choose a recrystallization solvent system carefully. Solvents like DMF, ethanol, or acetic acid/water mixtures are often effective.[5] Avoid using an excessive volume of solvent to prevent product loss.

Question 2: I'm observing a significant amount of dark, tarry byproduct. How can this be minimized?

Tar formation is a frequent challenge in acid-catalyzed reactions involving anilines, such as the Skraup or Doebner-von Miller type syntheses.[1]

  • Potential Cause: The strongly acidic conditions and heat can cause polymerization of the aniline starting material and the α,β-unsaturated intermediates formed in situ.

  • Troubleshooting Steps:

    • Moderators: While more common in the vigorous Skraup synthesis, the principle of using a moderator can apply. The controlled addition of the acid catalyst can prevent localized "hot spots" where polymerization is initiated.[1]

    • Temperature Management: Avoid aggressive heating. A gentle reflux is often sufficient. The reaction should be initiated carefully, and any exotherm should be managed with appropriate cooling.

    • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce oxidative side reactions that contribute to tar formation.

Question 3: My final product shows impurities on NMR/HPLC analysis. What are they likely to be and how can I improve purity?

  • Potential Cause 1: Unreacted Starting Materials: Incomplete conversion can leave residual 3-chloro-4-fluoroaniline or pyruvic acid derivatives.

    • Solution: Increase reaction time or temperature moderately. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reagent. An effective aqueous wash during workup (e.g., with dilute HCl to remove residual aniline, followed by water) can help remove these precursors.

  • Potential Cause 2: Regioisomers: If the cyclization is not perfectly regioselective, minor amounts of the 5-chloro-6-fluoro isomer could theoretically form, though this is less common with the directing effects of the substituents in this specific case.

    • Solution: Regioselectivity in these reactions is generally controlled by a combination of steric and electronic factors.[6] Sticking to established and optimized reaction conditions is the best way to ensure high regioselectivity. Purification via column chromatography or careful, fractional recrystallization may be necessary to separate isomers if they form.

  • Potential Cause 3: Decarboxylation: Excessive heat during the reaction or workup can lead to partial decarboxylation of the final product, yielding 7-Chloro-6-fluoro-2-methylquinoline.[7]

    • Solution: Avoid temperatures significantly above what is required for the reaction. If decarboxylation is suspected, purification by recrystallization is often effective as the physical properties (like solubility) of the carboxylic acid and its decarboxylated counterpart are quite different.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

The synthesis is best described by the Doebner Reaction . This reaction involves the condensation of an aromatic amine (3-chloro-4-fluoroaniline), an aldehyde (acetaldehyde), and pyruvic acid to form a quinoline-4-carboxylic acid.[8][9] The key steps are:

  • Formation of an α,β-unsaturated aldehyde from the self-condensation of acetaldehyde.

  • Michael addition of the aniline to this unsaturated aldehyde.

  • Reaction of the resulting adduct with pyruvic acid to form an imine/enamine intermediate.

  • An intramolecular electrophilic cyclization onto the aniline ring.

  • Dehydration and oxidation (aromatization) to yield the final quinoline ring system.

Doebner_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Aniline 3-Chloro-4-fluoroaniline Step1 Condensation & Michael Addition Aniline->Step1 Aldehyde Acetaldehyde Aldehyde->Step1 Pyruvic Pyruvic Acid Step2 Reaction with Pyruvic Acid Pyruvic->Step2 Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Aromatization Step3->Step4 Product 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylic acid Step4->Product

Sources

Technical Support Center: Synthesis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide actionable, field-proven insights grounded in mechanistic principles to help you optimize your reaction outcomes, improve yield, and ensure the highest purity of your target compound.

Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via a modified Conrad-Limpach or Combes synthesis. The general workflow involves three key stages:

  • Condensation: Reaction of a substituted aniline (3-chloro-4-fluoroaniline) with a β-ketoester (ethyl acetoacetate) to form an enamine intermediate.

  • Thermal Cyclization: High-temperature intramolecular electrophilic cyclization of the enamine to form the quinoline core. This is the most critical step where major side products are often generated.

  • Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each stage.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification A 3-Chloro-4-fluoroaniline C Enamine Intermediate A->C + Heat - H2O B Ethyl Acetoacetate B->C + Heat - H2O D Ethyl 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylate C->D + High Heat (~250°C) (e.g., Dowtherm A) E 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylic acid (Product) D->E + NaOH, H2O + Acid Workup

Caption: High-level workflow for the synthesis of the target quinoline.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses the most common problems observed during synthesis, explaining their chemical origins and providing robust solutions.

Q1: My cyclization step resulted in a very low yield and a significant amount of black, intractable tar. What went wrong?

A1: This is the most frequently encountered issue and stems from the harsh conditions required for the thermal cyclization step.

Causality: The intramolecular cyclization is a high-activation-energy electrophilic aromatic substitution that typically requires temperatures exceeding 250 °C.[1] At these temperatures, the enamine intermediate and the product itself can undergo decomposition and polymerization, leading to tar formation.[2] Insufficient heating may lead to incomplete conversion, leaving the uncyclized intermediate as the major component.

Troubleshooting & Protocol:

  • Optimize Thermal Conditions: The choice of a high-boiling, thermally stable solvent is critical. Dowtherm A or diphenyl ether are standard choices. The reaction must be heated to a specific, consistent temperature. A temperature "sweet spot" often exists, which must be determined empirically.

  • Consider Microwave Synthesis: Microwave-assisted synthesis can be highly effective for this step.[3] The rapid, uniform heating often leads to significantly shorter reaction times and higher yields by minimizing the time the material is exposed to destructive high temperatures.

  • Purification from Tar: If tar is unavoidable, the crude product must be effectively isolated. After cooling, the reaction mixture is typically diluted with a solvent like hexane or toluene to precipitate the solid quinoline ester. The crude solid can then be triturated (washed vigorously) with a hot solvent like acetonitrile or ethanol to dissolve impurities, leaving the purer product behind.

ParameterConventional HeatingMicrowave HeatingRecommendation
Temperature 250-300 °C250-300 °CEmpirically determine the optimal temperature to balance reaction rate and degradation.[3]
Time Several hours5-30 minutesDrastically shorter times reduce side product formation.[3]
Yield Often low to moderateGenerally higherPreferred method for yield and purity improvement.
Tar Formation SignificantOften reducedLess time at high temperature minimizes polymerization.
Q2: My final product shows two distinct spots on TLC and two peaks with the same mass in LC-MS. What is the second compound?

A2: You have likely formed a regioisomeric impurity during the cyclization step. This is a classic challenge in quinoline synthesis when using asymmetrically substituted anilines.[1]

Mechanistic Insight: The cyclization of the enamine intermediate onto the 3-chloro-4-fluoroaniline ring can occur at two different ortho positions relative to the nitrogen atom: C2 or C6.

  • C6-Attack (Desired): Cyclization at the C6 position, which is ortho to the nitrogen and meta to the chlorine, yields the desired 7-Chloro-6-fluoro product.

  • C2-Attack (Side Product): Cyclization at the C2 position, which is ortho to both the nitrogen and the fluorine, yields the undesired 5-Chloro-6-fluoro regioisomer.

The ratio of these products is governed by a complex interplay of steric hindrance and the electronic directing effects of the chloro and fluoro substituents. High temperatures can often reduce the selectivity of this reaction.

G cluster_desired Desired Pathway cluster_side Side Reaction Intermediate Enamine Intermediate (from 3-chloro-4-fluoroaniline) C6_Attack Electrophilic Attack at C6 Intermediate->C6_Attack C2_Attack Electrophilic Attack at C2 Intermediate->C2_Attack Product_Desired 7-Chloro-6-fluoro Isomer C6_Attack->Product_Desired Product_Side 5-Chloro-6-fluoro Isomer C2_Attack->Product_Side

Caption: Regioisomeric side product formation during cyclization.

Identification and Mitigation:

  • Structural Confirmation: The two isomers can be distinguished using ¹H and ¹⁹F NMR. The aromatic proton coupling patterns and the chemical shift of the fluorine atom will be distinct for each isomer.

  • Mitigation: While difficult to eliminate completely, the isomer ratio can sometimes be influenced by the choice of cyclization catalyst (e.g., polyphosphoric acid vs. thermal) or by carefully controlling the reaction temperature. Separation of the isomers is typically achieved via column chromatography or recrystallization of either the intermediate ester or the final acid.

Q3: My NMR shows signals for the ethyl ester in my final carboxylic acid product. Why is the saponification incomplete?

A3: Incomplete hydrolysis of the ethyl ester is a common issue, often due to insufficient reaction conditions or steric hindrance.

Causality: Saponification is a reversible reaction. To drive it to completion, a sufficient excess of base (e.g., NaOH) and adequate time and temperature are required.[4] The quinoline ester can sometimes be sparingly soluble in aqueous base, limiting the reaction rate. In some cases, substitution on the quinoline ring can sterically hinder the approach of the hydroxide nucleophile to the ester's carbonyl carbon.[5]

Protocol for Complete Hydrolysis:

  • Reagent Stoichiometry: Use a significant excess of NaOH (e.g., 3-5 equivalents).

  • Co-Solvent: Add a water-miscible organic solvent like ethanol or methanol to the reaction mixture. This creates a homogeneous solution, increasing the reaction rate.

  • Temperature & Time: Heat the mixture to reflux (typically 80-100 °C) for several hours (4-24h).

  • Monitoring: Track the reaction's progress using TLC or LC-MS until the starting ester spot/peak has completely disappeared.

Q4: I've isolated a major impurity that corresponds to the mass of my target molecule minus 44 amu. What is this side product?

A4: This mass loss (-44 amu) is the classic signature of decarboxylation, where the carboxylic acid group is lost as CO₂.

Causality: Quinoline-4-carboxylic acids can be susceptible to decarboxylation, particularly when heated under strongly acidic or basic conditions.[6] This side reaction can occur during a prolonged, high-temperature saponification step or, more commonly, during the acidic workup if the solution is heated to facilitate precipitation or filtration.

Preventative Measures:

  • Mild Saponification: Avoid excessively long reflux times or temperatures during the hydrolysis step once the reaction is complete.

  • Controlled Workup: During the acidification step to precipitate the final product, perform the addition of acid slowly and while cooling the mixture in an ice bath. Avoid heating the acidic slurry.

  • Avoid Excess Heat During Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C).

Frequently Asked Questions (FAQs)

Q: What are the critical process parameters to control to ensure high purity? A: The three most critical parameters are:

  • Cyclization Temperature: Must be high enough for reaction but low enough to minimize tar formation.

  • Saponification Completeness: Ensure full conversion of the ester to the acid by using excess base, a co-solvent, and monitoring by TLC/LC-MS.

  • Workup pH and Temperature: Control the temperature during acidic workup to prevent decarboxylation.

Q: Are there any "greener" alternatives to the high-temperature thermal cyclization? A: Yes. As mentioned, microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often improve yields by minimizing side product formation.[7] Additionally, research into solid acid catalysts like zeolites or montmorillonite K-10 can sometimes offer milder conditions and easier workup compared to traditional methods.[7]

Q: How can I definitively confirm the regiochemistry of my final product? A: Nuclear Overhauser Effect (NOE) NMR spectroscopy is the most powerful tool for this. For the desired 7-chloro-6-fluoro isomer, irradiation of the C8-proton should show an NOE correlation to the C7-chlorine's neighboring proton (if applicable) or other nearby protons, while irradiation of the C5-proton should show a correlation to the methyl group at C2. The distinct electronic environments will also lead to predictable and different chemical shifts in the ¹H and ¹³C NMR spectra for the two isomers.

References
  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry. (2022). Gould-Jacobs Reaction Mechanism. YouTube. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Biegańska, A. M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Google Patents. (2014). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • MDPI. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth. [Link]

  • Google Patents. (1993). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • ResearchGate. (n.d.). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. [Link]

  • National Institutes of Health. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • ResearchGate. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. [Link]

  • Google Patents. (2013).
  • SpringerLink. (2022). A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • National Institutes of Health. (2018). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]

  • Journal of the American Chemical Society. (1969). Copper-quinoline decarboxylation. [Link]

Sources

Technical Support Center: Stability Testing of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid. The information herein is curated to offer practical, field-proven insights into potential challenges and their resolutions, ensuring the scientific integrity of your stability studies.

Introduction to Stability Testing

Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For a novel compound like this compound, a robust stability testing program is fundamental to identifying potential degradation pathways, developing a stable formulation, and establishing a re-test period or shelf life. This guide will walk you through the key aspects of designing and troubleshooting stability studies for this specific molecule, with a focus on forced degradation, and long-term and accelerated stability programs in line with ICH guidelines.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the stability testing of quinoline carboxylic acid derivatives.

Q1: What are the primary degradation pathways for quinoline carboxylic acid derivatives like this compound?

A1: Based on the general behavior of fluoroquinolone antibiotics, which share a similar structural core, the primary degradation pathways for this compound are likely to include photodegradation, hydrolysis, and oxidation. Photodegradation can lead to defluorination, hydroxylation, and decarboxylation of the molecule.[1][2][3] Hydrolytic degradation is often pH-dependent and can be significant under strongly acidic or basic conditions. Oxidative degradation can also occur, particularly in the presence of oxidizing agents or under exposure to light and oxygen.

Q2: What are the recommended ICH guidelines for stability testing of a new drug substance like this?

A2: The International Council for Harmonisation (ICH) provides a set of guidelines for stability testing. The most relevant ones for a new drug substance are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the general principles of stability testing, including the conditions for long-term and accelerated studies.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline provides specific recommendations for assessing the photostability of a drug substance.[4]

Q3: How much degradation is considered acceptable in a forced degradation study?

A3: The goal of a forced degradation study is to achieve a level of degradation that is sufficient to identify and quantify the degradation products, typically in the range of 5-20%.[5] This level of degradation is considered optimal for developing and validating a stability-indicating analytical method.

Q4: What are the standard conditions for accelerated stability testing?

A4: According to ICH guidelines, the standard accelerated stability testing conditions are 40°C ± 2°C with a relative humidity of 75% ± 5% for a minimum duration of 6 months.[2]

Q5: Can I expect the chloro and fluoro substituents to influence the stability of the molecule?

A5: Yes, the halogen substituents can significantly impact the molecule's stability. The carbon-fluorine bond is generally strong, but photochemical reactions can lead to heterolytic defluorination.[1] The chloro substituent may also be susceptible to nucleophilic displacement under certain conditions. The electron-withdrawing nature of these halogens can also influence the reactivity of the quinoline ring system.

Troubleshooting Guide

This section provides solutions to common problems encountered during the stability testing of this compound.

Problem Potential Cause Troubleshooting Steps
No degradation observed under forced degradation conditions. The compound is highly stable under the tested conditions.Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base/oxidizing agent). Extend the duration of the study.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, less concentrated reagents). Shorten the duration of the study.
Poor peak shape or resolution in HPLC analysis. Inappropriate HPLC method (column, mobile phase, gradient). Co-elution of the parent compound and degradation products.Optimize the HPLC method. Try different columns (e.g., C18, phenyl-hexyl). Adjust the mobile phase composition and gradient. Ensure the method is "stability-indicating."
Inconsistent results between batches. Variability in the manufacturing process leading to different impurity profiles. Inconsistent storage conditions.Thoroughly characterize each batch before starting the stability study. Ensure that all samples are stored under the same, tightly controlled conditions.
Unexpected degradation products are observed. Interaction with excipients (if in a formulation). Contamination of the sample.Conduct compatibility studies with excipients. Ensure proper handling and storage of samples to prevent contamination.

Experimental Protocols

Below are detailed protocols for key stability studies.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours.
  • Photodegradation: Expose the solid drug substance and a solution (100 µg/mL in a suitable solvent) to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV-A light, as per ICH Q1B guidelines.[1] A dark control should be run in parallel.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.
  • Analyze the samples for the percentage of the parent compound remaining and the formation of any degradation products.
Protocol 2: Long-Term and Accelerated Stability Study

This study is designed to evaluate the stability of the drug substance under recommended storage conditions to establish a re-test period.

1. Sample Preparation and Storage:

  • Package the solid drug substance in containers that simulate the proposed commercial packaging.
  • Store the samples under the following conditions:
  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

2. Testing Schedule:

  • Long-Term: Test samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
  • Accelerated: Test samples at 0, 3, and 6 months.

3. Analytical Testing:

  • At each time point, analyze the samples for appearance, assay, degradation products, and any other critical quality attributes using validated analytical methods.

Data Presentation

The following table provides a hypothetical example of stability data for this compound under accelerated conditions.

Time (Months)AppearanceAssay (%)Total Degradation Products (%)
0White to off-white powder99.80.15
3White to off-white powder99.20.75
6White to off-white powder98.51.45

Visualizations

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Drug Substance Stock Stock Solution (1 mg/mL) Start->Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, 60°C) Oxidation Oxidation (3% H2O2, RT) Thermal Thermal (80°C, Solid) Photo Photolytic (ICH Q1B) Sampling Sampling & Neutralization Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Sampling->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_degradation Degradation Products Parent This compound Defluoro Defluorinated Product Parent->Defluoro Photolysis Hydroxy Hydroxylated Product Parent->Hydroxy Hydrolysis/Photolysis Decarboxy Decarboxylated Product Parent->Decarboxy Photolysis/Thermal RingOpened Ring-Opened Products Parent->RingOpened Oxidation

Caption: Potential degradation pathways for this compound.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (6 February 2003). Available at: [Link]

  • Sturini, M., Speltini, A., Maraschi, F., & Profumo, A. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21(5), 899-912. Available at: [Link]

  • Kratochvíl, J., Hrabal, R., & Henke, P. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962. Available at: [Link]

  • PharmaJia. (n.d.). Accelerated Stability Testing. Available at: [Link]

  • Rizzo, L., Fiorentino, A., & Grassi, M. (2012). Photodegradation of Fluoroquinolones in Surface Water and Antimicrobial Activity of the Photoproducts. Water Research, 46(17), 5575-5582. Available at: [Link]

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). Available at: [Link]

  • FDA, Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products (November 1996). Available at: [Link]

Sources

Technical Support Center: Analysis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and artifacts encountered during the analysis of this compound. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to ensure accurate and reliable results.

Introduction

This compound is a substituted quinoline derivative with potential applications in pharmaceutical development. Its accurate analytical characterization is crucial for quality control, metabolic studies, and formulation development. Due to its specific chemical structure, containing a carboxylic acid group, a halogenated aromatic system, and a methyl group, certain analytical artifacts can arise during analysis by techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will address these potential issues in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during routine analysis.

HPLC Analysis

Q1: Why am I observing peak tailing for my this compound peak in reverse-phase HPLC?

A1: Peak tailing for this acidic compound is often due to strong interactions between the carboxylic acid group and residual, un-capped silanols on the silica-based stationary phase of the HPLC column.

  • Causality: At a mobile phase pH close to the pKa of the carboxylic acid, a mixed population of the ionized (carboxylate) and non-ionized form of the molecule exists. The ionized form can interact strongly with positively charged sites on the stationary phase, leading to a "tail" on the chromatographic peak.

  • Troubleshooting:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or phosphoric acid) will protonate the carboxylic acid group, reducing its interaction with the stationary phase and resulting in a more symmetrical peak shape.[1][2]

    • Column Selection: Employing a column with high-purity silica and end-capping can minimize the number of available silanol groups. Alternatively, using a column with a different stationary phase chemistry, such as a polymer-based column, can be beneficial.

    • Ion-Pairing Agents: While less common for this type of analyte, a low concentration of an ion-pairing agent could be considered in specific situations, though this can complicate method development.

Q2: I am seeing a small, unexpected peak (a "ghost peak") in my blank injections after running samples of this compound. What is the cause?

A2: Ghost peaks are typically the result of carryover from a previous injection or contamination in the HPLC system.[3]

  • Causality: The compound may have some solubility issues in the mobile phase, leading to precipitation and re-dissolution in the injector or at the head of the column. It can also be adsorbed onto active sites within the HPLC system (e.g., injector rotor seal, tubing).

  • Troubleshooting:

    • Injector Wash: Implement a robust injector wash protocol using a strong solvent (e.g., a mixture of acetonitrile and isopropanol) to ensure the needle and injection port are thoroughly cleaned between runs.

    • Sample Solvent: Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase. A mismatch between the sample solvent and the mobile phase can cause the analyte to precipitate upon injection.[4]

    • System Flush: A thorough system flush with a strong, organic solvent may be necessary to remove any adsorbed compound from the system.

Mass Spectrometry (MS) Analysis

Q3: In my LC-MS analysis using electrospray ionization (ESI), I am observing multiple ions for my compound, including [M+H]+, [M+Na]+, and [M+K]+. How can I minimize these adducts?

A3: The formation of sodium ([M+Na]+) and potassium ([M+K]+) adducts is a common artifact in ESI-MS, arising from the presence of these salts in the mobile phase, glassware, or the sample itself.[5]

  • Causality: The analyte molecule associates with alkali metal ions present in the ESI droplets, leading to the formation of these adducts. This can split the ion signal, reducing the intensity of the desired protonated molecule ([M+H]+) and complicating data interpretation.

  • Troubleshooting:

    • High-Purity Solvents and Additives: Use LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate) to minimize salt contamination.

    • Glassware Cleaning: Ensure all glassware used for mobile phase and sample preparation is meticulously cleaned to remove any residual salts.

    • Mobile Phase Additives: The addition of a small amount of a proton source, such as 0.1% formic acid, can promote the formation of the [M+H]+ ion and suppress the formation of salt adducts.

Q4: I am observing a fragment ion corresponding to the loss of 44 Da (-CO2) in my MS/MS spectrum. Is this expected?

A4: Yes, the loss of carbon dioxide (CO2), a neutral loss of 44 Da, is a very common fragmentation pathway for carboxylic acids in mass spectrometry, particularly under collision-induced dissociation (CID).[6]

  • Causality: The carboxylic acid group is readily fragmented upon collisional activation, leading to the characteristic loss of CO2. This can be a useful diagnostic fragment for identifying the presence of the carboxylic acid moiety.

NMR Spectroscopy

Q5: The chemical shifts of the aromatic protons in my 1H NMR spectrum of this compound are difficult to assign. How can I resolve this?

A5: The aromatic region of the 1H NMR spectrum for substituted quinolines can be complex due to overlapping signals and complex coupling patterns.[7][8][9]

  • Causality: The protons on the quinoline ring system are all in the aromatic region and are spin-coupled to each other. The electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, along with the nitrogen atom in the ring, lead to a wide dispersion of chemical shifts, but overlap can still occur.

  • Troubleshooting:

    • 2D NMR Spectroscopy: The most effective way to unambiguously assign the proton signals is to use two-dimensional (2D) NMR experiments.[10]

      • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, allowing you to trace the connectivity of the protons around the rings.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, which can help resolve overlapping proton signals by spreading them out in the carbon dimension.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds and is invaluable for confirming the overall structure and the positions of substituents.

Q6: Why do the chemical shifts of my compound change with sample concentration in the NMR solvent?

A6: Concentration-dependent chemical shifts in quinoline derivatives are often observed and are typically due to intermolecular interactions, such as π-π stacking.[10]

  • Causality: At higher concentrations, the planar quinoline ring systems can stack on top of each other. This stacking creates an anisotropic magnetic field that can shield or deshield nearby protons, causing their chemical shifts to change.

  • Troubleshooting:

    • Consistent Concentration: For comparative studies, ensure that the concentration of all samples is consistent.

    • Dilute Samples: Running the NMR experiment with a more dilute sample can help to minimize these intermolecular effects.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed protocols for resolving complex analytical challenges.

Troubleshooting Guide 1: Investigating Unexpected Peaks in HPLC

This guide provides a systematic approach to identifying and eliminating extraneous peaks in your chromatogram.

dot

Troubleshooting_HPLC_Artifacts start Unexpected Peak Observed is_in_blank Is the peak present in a blank injection (solvent only)? start->is_in_blank carryover Potential Carryover is_in_blank->carryover Yes, after a sample injection system_contamination System Contamination is_in_blank->system_contamination Yes, consistently sample_impurity Sample Impurity or Degradation Product is_in_blank->sample_impurity No carryover_solutions 1. Implement stronger needle wash. 2. Increase wash volume/time. 3. Use multiple wash solvents. carryover->carryover_solutions system_contamination_solutions 1. Check mobile phase for impurities. 2. Flush system with strong solvent. 3. Check for contaminated vials/caps. system_contamination->system_contamination_solutions sample_impurity_solutions 1. Confirm with orthogonal method (e.g., LC-MS). 2. Re-purify the sample. 3. Investigate sample stability. sample_impurity->sample_impurity_solutions

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

Experimental Protocol: Sample Degradation Study

If a sample impurity is suspected, a forced degradation study can help identify potential degradation products.

  • Sample Preparation: Prepare solutions of this compound under various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV and HPLC-MS.

  • Comparison: Compare the chromatograms of the stressed samples to that of the original sample. The appearance of new peaks that correspond to the unexpected peak in the original analysis suggests it is a degradation product. The mass spectral data will be crucial in identifying the structure of these degradants. Photodegradation is a known pathway for fluoroquinolones.[11]

Troubleshooting Guide 2: Artifacts from Sample Preparation

Artifacts can be introduced during the sample preparation stage, especially when dealing with reactive molecules.

Q: Could my choice of solvent for sample preparation be creating artifacts?

A: Yes, the choice of solvent can lead to the formation of artifacts through chemical reactions with the analyte.[4]

  • Esterification: If using an alcohol solvent (e.g., methanol, ethanol) for sample preparation, especially under acidic conditions or with prolonged storage, there is a risk of esterification of the carboxylic acid group. This would result in the formation of the corresponding methyl or ethyl ester, which would appear as a new peak in the chromatogram.

  • Solubility Issues: As mentioned previously, if the sample is dissolved in a solvent that is much stronger than the initial mobile phase conditions (e.g., dissolving in 100% DMSO and injecting into a highly aqueous mobile phase), the analyte may precipitate in the injection port or on the column, leading to poor peak shape and carryover.

Experimental Protocol: Solvent Artifact Check

  • Parallel Sample Preparation: Dissolve the this compound in different solvents:

    • Acetonitrile (aprotic)

    • Methanol (protic, potential for esterification)

    • A mixture of water and acetonitrile that mimics the initial mobile phase conditions.

  • Immediate Analysis: Analyze the samples immediately after preparation by HPLC-MS.

  • Data Analysis: Compare the chromatograms. The presence of a new peak in the methanol-prepared sample that is not present in the acetonitrile or mobile phase-prepared sample, and which has a mass corresponding to the methyl ester, would confirm this artifact.

Data Summary Table: Potential Solvent-Induced Artifacts

ArtifactPotential CauseAnalytical Observation (HPLC-MS)Prevention
Methyl EsterReaction with methanol solventA new, less polar peak with a mass of [M+14]+Use aprotic solvents like acetonitrile or DMSO for sample preparation. Analyze samples promptly after preparation.
Poor Peak Shape/CarryoverAnalyte precipitation upon injectionBroad, tailing peaks; ghost peaks in subsequent blanksDissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.

Part 3: Visualization of Potential Degradation Pathways

The following diagram illustrates a plausible degradation pathway for this compound under photolytic or strong oxidative conditions, based on known degradation patterns of similar fluoroquinolone compounds.[11]

dot

Degradation_Pathway parent This compound decarboxylation Decarboxylation Product (-CO2) parent->decarboxylation Photolysis/ MS Fragmentation defluorination Defluorination/Hydroxylation Product (-F, +OH) parent->defluorination Photolysis/ Oxidation dechlorination Dechlorination Product (-Cl, +H) parent->dechlorination Reductive Conditions

Caption: Potential degradation pathways for the target molecule.

This guide is intended to provide a starting point for troubleshooting analytical issues. Specific results may vary depending on the exact experimental conditions. For further assistance, please consult the instrument manufacturer's documentation or contact your local technical support representative.

References

  • Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Buszewski, B., Bocian, S., & Felinger, A. (2017). Artifacts in Liquid-Phase Separations–System, Solvent, and Impurity Peaks. Chemical Reviews, 117(20), 12564-12625.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ACS Food Science & Technology. (2025).
  • Agilent. (n.d.). Troubleshooting Guide.
  • ACS Publications. (n.d.). Artifacts in Liquid-Phase Separations–System, Solvent, and Impurity Peaks | Chemical Reviews.
  • NIH. (2022). Trivialities in metabolomics: Artifacts in extraction and analysis - PMC.
  • NIH. (n.d.). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry.
  • LCGC International. (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS.
  • INIS-IAEA. (n.d.). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations.
  • ResearchGate. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.
  • PubMed. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry.
  • ResearchGate. (n.d.). Artifacts in Liquid-Phase Separations-System, Solvent, and Impurity Peaks.
  • PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

Sources

Validation & Comparative

Validating the Biological Activity of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound, 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust experimental protocols to elucidate the compound's potential therapeutic efficacy. By comparing its performance against established alternatives and presenting illustrative experimental data, we aim to provide a clear path for its evaluation.

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific substitutions of a chloro group at position 7, a fluoro group at position 6, and a methyl group at position 2 on the quinoline-4-carboxylic acid core suggest a compound of significant interest. Halogen substitutions, in particular, are known to modulate the electronic and lipophilic properties of molecules, often enhancing their biological potency.[3] This guide will detail a multi-faceted approach to systematically characterize the bioactivity of this specific derivative.

Section 1: Profiling Antiproliferative and Cytotoxic Effects

A primary area of investigation for novel quinoline derivatives is their potential as anticancer agents.[1][3][4] The initial step is to assess the compound's ability to inhibit cancer cell growth and determine its cytotoxicity profile across various cell lines.

Rationale for Experimental Design

To obtain a comprehensive understanding of the compound's anticancer potential, a panel of human cancer cell lines representing different tissue origins will be employed. This approach helps to identify any selective activity. The Sulforhodamine B (SRB) assay is chosen for its reliability, sensitivity, and its basis in measuring cellular protein content, which is less prone to metabolic interferences compared to tetrazolium-based assays. Cisplatin, a widely used chemotherapeutic agent, will serve as a positive control to benchmark the compound's potency.

Comparative Anticancer Activity (Hypothetical Data)

The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values to illustrate how the performance of this compound could be compared against Cisplatin.

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
This compound 8.512.39.8
Cisplatin5.27.96.1
Experimental Protocol: Sulforhodamine B (SRB) Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and the control compounds for 48-72 hours.

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values using non-linear regression analysis.

Experimental Workflow for Anticancer Activity Screening

cluster_0 Cell Culture cluster_1 Treatment cluster_2 SRB Assay cluster_3 Data Analysis Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Fix Cells Fix Cells Add Compound->Fix Cells Stain Cells Stain Cells Fix Cells->Stain Cells Solubilize Dye Solubilize Dye Stain Cells->Solubilize Dye Read Absorbance Read Absorbance Solubilize Dye->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for determining the antiproliferative activity using the SRB assay.

Section 2: Investigating Anti-inflammatory Properties

Quinoline derivatives have demonstrated significant anti-inflammatory capabilities.[1] A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay provides a straightforward and effective method for quantifying NO production.

Rationale for Experimental Design

RAW 264.7 murine macrophages are a well-established cell line for studying inflammatory responses. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory cascade in these cells, leading to the production of pro-inflammatory mediators like NO. By measuring the inhibition of NO production, we can assess the anti-inflammatory potential of our test compound. Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), will be used as a positive control.

Comparative Anti-inflammatory Activity (Hypothetical Data)
CompoundNO Production Inhibition IC₅₀ (µM)
This compound 15.2
Indomethacin10.8
Experimental Protocol: Griess Assay for Nitric Oxide Production
  • Cell Seeding and Activation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Treat the cells with the test compound or Indomethacin for 1 hour before stimulating with 1 µg/mL LPS for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

  • Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration in the samples. Calculate the percentage of NO production inhibition relative to the LPS-treated control.

Signaling Pathway for LPS-induced NO Production

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-kB Pathway NF-kB Pathway MyD88->NF-kB Pathway iNOS Expression iNOS Expression NF-kB Pathway->iNOS Expression NO Production NO Production iNOS Expression->NO Production Test Compound Test Compound Test Compound->NF-kB Pathway Inhibition

Caption: Simplified signaling pathway of LPS-induced nitric oxide production.

Section 3: Evaluation of Antimicrobial Activity

The quinoline core is famously present in many antibacterial agents. Therefore, assessing the antimicrobial properties of this compound is a logical step. The broth microdilution method will be used to determine the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

Rationale for Experimental Design

To evaluate the breadth of antimicrobial activity, a selection of clinically relevant bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), will be tested. The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Ciprofloxacin, a well-known fluoroquinolone antibiotic, will serve as the comparator.

Comparative Antimicrobial Activity (Hypothetical Data)
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound 1632
Ciprofloxacin0.50.25
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and Ciprofloxacin in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Section 4: Potential as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Recent studies have highlighted quinoline-4-carboxylic acids as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target for cancer and autoimmune diseases.[5][6]

Rationale for Experimental Design

A cell-free enzymatic assay is the most direct way to determine if the compound inhibits DHODH activity. This assay measures the reduction of a substrate by the enzyme, and a decrease in this activity in the presence of the compound indicates inhibition. Brequinar, a known DHODH inhibitor, will be used as a positive control.

Comparative DHODH Inhibition (Hypothetical Data)
CompoundDHODH Inhibition IC₅₀ (nM)
This compound 50.5
Brequinar25.1
Experimental Protocol: DHODH Inhibition Assay
  • Reaction Mixture: Prepare a reaction buffer containing recombinant human DHODH, coenzyme Q, and dihydroorotate.

  • Compound Addition: Add varying concentrations of the test compound or Brequinar to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the substrate, L-dihydroorotate.

  • Measurement: Monitor the reduction of a dye (e.g., DCIP) spectrophotometrically at a specific wavelength over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value for the inhibition of DHODH.

DHODH Inhibition Logical Relationship

Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Pyrimidine_Biosynthesis Pyrimidine_Biosynthesis Orotate->Pyrimidine_Biosynthesis Cell_Proliferation Cell_Proliferation Pyrimidine_Biosynthesis->Cell_Proliferation Test_Compound Test_Compound Test_Compound->DHODH Inhibition

Caption: The role of DHODH in pyrimidine biosynthesis and its inhibition.

Conclusion

This guide outlines a structured and robust approach to validate the biological activity of this compound. By systematically evaluating its antiproliferative, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties, researchers can build a comprehensive profile of this novel compound. The comparative nature of the proposed studies, benchmarked against established drugs, will provide crucial context for its potential therapeutic applications. The provided protocols and illustrative data serve as a foundation for further investigation and development.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. [Link]

  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]

  • 7-chloro-6-fluoro-2-methyl-4-Quinolinecarboxylic acid, CAS No. 1313712-73-0. iChemical. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. [Link]

  • (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). [Link]

  • 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. PubChem. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]

  • Fluoroquinolonic acid. PubChem. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. [Link]

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Comparative study of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid with other quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid: A Guide for Medicinal Chemists

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Therapeutics

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile electronic properties have allowed for the development of a vast array of therapeutic agents spanning multiple disease areas, from infectious diseases to oncology.[1] Derivatives of quinoline are central to the mechanism of action of drugs targeting DNA replication, cell signaling pathways, and metabolic enzymes.[1][2] This guide focuses on the specific derivative, This compound , a compound whose unique substitution pattern suggests a compelling profile for further investigation.

By systematically dissecting the influence of each substituent—the 7-chloro, 6-fluoro, 2-methyl, and 4-carboxylic acid groups—we can build a predictive framework for its biological activity. This analysis will draw comparisons to well-established quinoline-based drugs and other key derivatives to provide a comprehensive perspective for researchers and drug development professionals. We will explore its synthetic accessibility, potential as both an anticancer and antibacterial agent, and the underlying structure-activity relationships (SAR) that govern its function.

Synthetic Strategy: The Gould-Jacobs Reaction as a Foundational Route

The construction of the quinoline core is a well-trodden path in organic synthesis. Among the various named reactions, the Gould-Jacobs reaction remains a highly relevant and powerful method for preparing 4-hydroxyquinoline derivatives, which are direct precursors to the target 4-carboxylic acids.[3][4] The reaction typically involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[5]

The synthesis of this compound would logically start from a correspondingly substituted aniline, namely 3-chloro-4-fluoroaniline. The general workflow is depicted below.

Gould_Jacobs_Workflow cluster_synthesis Gould-Jacobs Synthesis Pathway Aniline 3-Chloro-4-fluoroaniline Condensation Step 1: Condensation (100-130°C) Aniline->Condensation Malonate Diethyl ethoxymethylenemalonate (DEEM) Malonate->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Step 2: Thermal Cyclization (>250°C or Microwave) Intermediate->Cyclization QuinolineEster Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->QuinolineEster Hydrolysis Step 3: Saponification (e.g., NaOH, reflux) QuinolineEster->Hydrolysis CarboxylicAcid 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid Hydrolysis->CarboxylicAcid Decarboxylation Step 4: Decarboxylation (Heat) CarboxylicAcid->Decarboxylation FinalProduct Target Precursor: 7-Chloro-6-fluoro-4-hydroxyquinoline Decarboxylation->FinalProduct

Caption: Generalized workflow for the Gould-Jacobs synthesis of the quinoline core.

Experimental Protocol: Classical Thermal Synthesis of a 4-Hydroxyquinoline Precursor

This protocol describes a standard laboratory procedure for the synthesis of a 4-hydroxyquinoline-3-carboxylic acid, a key intermediate.

Objective: To synthesize 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Materials:

  • 3-Chloro-4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point inert solvent (e.g., Dowtherm A, Diphenyl ether)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Round-bottom flasks, condenser, heating mantle, magnetic stirrer, TLC plates, filtration apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-130°C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

  • Thermal Cyclization: Add a high-boiling solvent (e.g., Dowtherm A) to the intermediate. Heat the mixture to reflux (approx. 250-260°C) for 30-60 minutes.[4] The high temperature is crucial for the 6-electron electrocyclization that forms the quinoline ring.[5]

  • Isolation of Ester: Cool the reaction mixture. The cyclized product, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, will often precipitate. Isolate the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Saponification (Hydrolysis): Combine the isolated ester with a solution of NaOH (e.g., 10%) in aqueous ethanol. Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).[6]

  • Acidification & Precipitation: Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The crude 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid can be further purified by recrystallization from ethanol.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The presence of characteristic peaks and the correct molecular ion peak validate the success of the synthesis.

Comparative Biological Activity: An Evidence-Based Projection

Anticancer Potential: Targeting Proliferation Pathways

The quinoline-4-carboxylic acid scaffold is a known pharmacophore in anticancer drug discovery.[3] Its derivatives often act by inhibiting key enzymes essential for cancer cell growth and proliferation.[1]

1. Inhibition of Dihydroorotate Dehydrogenase (DHODH): A primary mechanism for the anticancer activity of quinoline-4-carboxylic acids is the inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[3][7] This inhibition starves rapidly dividing cancer cells of the nucleotides required for DNA and RNA synthesis. The drug Brequinar (NSC 368390) , a potent DHODH inhibitor, provides an excellent point of comparison.[8]

Table 1: Comparative Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound / Derivative Key Structural Features Cancer Cell Line IC₅₀ (µM) Mechanism of Action Reference
Brequinar (NSC 368390) 6-Fluoro, 2-(biphenyl), 3-Methyl DLD-2 (Colon) Potent (98% growth inhibition at 25 mg/kg) DHODH Inhibition [8]
Compound 43 6-Chloro, 2-(4-F-Ph) HCT-116 (Colon) 1.94 DHODH Inhibition [7]
7-chloroquinoline hybrid 5d 7-Chloro, 4-amino linkage CCRF-CEM (Leukemia) 0.6 Not Specified [9]
2-Arylquinoline 13 2-Aryl, No C4-COOH HeLa (Cervical) 8.3 Not Specified [10]

| Target Compound (Projected) | 7-Chloro, 6-Fluoro, 2-Methyl | Various | Unknown | Potentially DHODH/HDAC/Topo Inhibition | N/A |

Structure-Activity Relationship Insights:

  • C4-Carboxylic Acid: This group is considered essential for DHODH inhibitory activity, likely forming a crucial salt bridge with arginine residues in the enzyme's active site.[3]

  • C2-Substituent: Bulky, hydrophobic groups at the C2 position are often necessary for potent DHODH inhibition.[3] While our target has a small methyl group, other 2-methylquinolines have shown cytotoxicity.[10]

  • Halogenation (C6-Fluoro, C7-Chloro): The 6-fluoro group is a common feature in potent anticancer quinolines like Brequinar.[8] The 7-chloro substitution is also prevalent in highly active anticancer and antimalarial quinolines, suggesting it contributes positively to binding or cell permeability.[9][11]

2. Other Anticancer Mechanisms: Quinoline derivatives are also known to inhibit other cancer-related targets, including histone deacetylases (HDACs) and topoisomerases.[1][2] The introduction of a 2-substituted phenylquinoline-4-carboxylic acid has led to the discovery of isoform-selective HDAC inhibitors.[2]

Anticancer_Mechanism cluster_pathway Potential Anticancer Mechanisms Quinoline Quinoline-4-Carboxylic Acid (e.g., Target Compound) DHODH DHODH Inhibition Quinoline->DHODH Topoisomerase Topoisomerase Inhibition Quinoline->Topoisomerase Pyrimidine Pyrimidine Synthesis Blocked DHODH->Pyrimidine inhibits DNAsynth DNA/RNA Synthesis ↓ Pyrimidine->DNAsynth Proliferation Cell Proliferation Arrest DNAsynth->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis DNAbreaks DNA Strand Breaks Topoisomerase->DNAbreaks stabilizes complex DNAbreaks->Apoptosis

Caption: Potential anticancer mechanisms of action for quinoline derivatives.

Antibacterial Potential: A Legacy of DNA Gyrase Inhibition

The quinolone antibiotics are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[12] The introduction of a fluorine atom at the C6-position was a landmark discovery, leading to the highly successful fluoroquinolone class (e.g., Ciprofloxacin, Levofloxacin).[13]

Table 2: Comparative Antibacterial Activity of Representative Quinolones

Compound / Derivative Generation Key Structural Features S. aureus (Gram +) MIC (µg/mL) E. coli (Gram -) MIC (µg/mL) Reference
Nalidixic Acid 1st No Fluorine 128 - >512 8 - >128 N/A
Ciprofloxacin 2nd 6-Fluoro, 7-Piperazinyl 0.25 - 0.6 0.013 - 0.25 N/A
Levofloxacin 3rd 6-Fluoro, 7-Piperazinyl 0.12 - 0.25 0.03 - 0.5 N/A

| Target Compound (Projected) | N/A | 6-Fluoro, 7-Chloro | Unknown | Unknown | N/A |

Structure-Activity Relationship Insights:

  • C6-Fluoro Group: This substitution is critical for broad-spectrum antibacterial activity, significantly enhancing potency against both Gram-positive and Gram-negative bacteria.[13] The presence of this group in our target compound is a strong indicator of potential antibacterial action.

  • C7-Substituent: The nature of the group at the C7 position profoundly influences the antibacterial spectrum and potency. In most fluoroquinolones, this is a cyclic amine like piperazine, which enhances activity, particularly against Gram-negative bacteria. The C7-chloro group in our target compound is less common in modern antibiotics but is present in older quinolones. While it may contribute to activity, it is unlikely to be as effective as the piperazinyl ring of ciprofloxacin.

  • C2-Methyl Group: The presence of a methyl group at C2 is not typical for mainstream fluoroquinolone antibiotics and its impact on DNA gyrase inhibition is not well-defined.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Objective: To determine the MIC of this compound against Staphylococcus aureus and Escherichia coli.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial cultures (S. aureus, E. coli) adjusted to 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (37°C)

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate. A typical concentration range might be 128 µg/mL down to 0.125 µg/mL.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls:

    • Growth Control: Wells containing only inoculated broth (no compound).

    • Sterility Control: Wells containing uninoculated broth.

    • Positive Control: Wells with serial dilutions of a standard antibiotic like Ciprofloxacin.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation: The experiment is valid if: (a) the sterility control shows no growth, (b) the growth control shows robust turbidity, and (c) the MIC of the positive control antibiotic falls within its expected quality control range for the tested bacterial strains.

Conclusion and Future Outlook

This compound stands as a molecule of significant interest, positioned at the intersection of proven pharmacophores. The analysis of its constituent parts provides a strong rationale for its investigation as both an anticancer and antibacterial agent.

  • Anticancer Potential: The presence of the 6-fluoro and 4-carboxylic acid moieties, hallmarks of the potent DHODH inhibitor Brequinar, suggests a high probability of antiproliferative activity. The combination with a 7-chloro group, found in other cytotoxic quinolines, further strengthens this hypothesis.

  • Antibacterial Potential: The critical 6-fluoro substitution strongly suggests activity against bacterial pathogens. While the 7-chloro group is less optimal than the cyclic amines of modern fluoroquinolones, a baseline level of antibacterial efficacy is expected.

The next logical step is the synthesis and comprehensive biological evaluation of this compound. The protocols outlined in this guide provide a clear roadmap for this endeavor. Determining the IC₅₀ values against a panel of cancer cell lines and the MIC values against key bacterial pathogens will empirically validate the predictions made from this comparative analysis and establish the therapeutic potential of this novel quinoline derivative.

References

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A Comparative Analysis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid and Ciprofloxacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed comparison between the well-established fluoroquinolone antibiotic, ciprofloxacin, and a lesser-known derivative, 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid. While extensive data on ciprofloxacin's antibacterial activity is readily available, this document will also explore the predicted activity of this compound based on established structure-activity relationships within the quinolone class of antibiotics. This guide is intended for researchers, scientists, and professionals in drug development, providing both established data and a theoretical framework for further investigation.

Introduction to the Compounds

Ciprofloxacin , a second-generation fluoroquinolone, is a widely used broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical efficacy is well-documented, though increasing bacterial resistance is a growing concern.[3]

This compound is a quinoline derivative. While its chemical structure is known (CAS No. 1313712-73-0), there is a notable lack of publicly available data on its antibacterial activity.[4] However, by analyzing its structural features in the context of quinolone chemistry, we can infer its potential mechanism and spectrum of activity.

CompoundChemical Structure
Ciprofloxacin FNOOHOHN
This compound FNOOHOClCH3

Mechanism of Action: Targeting Bacterial DNA Replication

Both ciprofloxacin and, presumably, this compound belong to the quinolone class of antibiotics. Their primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[6]

Quinolone Mechanism of Action quinolone Quinolone Antibiotic enzyme_dna DNA Gyrase / Topoisomerase IV-DNA Complex quinolone->enzyme_dna Binds to cleavage_complex Ternary Cleavage Complex (Quinolone-Enzyme-DNA) enzyme_dna->cleavage_complex Stabilizes replication_stalled DNA Replication Fork Stalled cleavage_complex->replication_stalled Blocks Progression ds_breaks Double-Strand DNA Breaks replication_stalled->ds_breaks Leads to cell_death Bacterial Cell Death ds_breaks->cell_death Induces

Caption: Mechanism of action of quinolone antibiotics.

Comparative Antibacterial Activity: Known vs. Inferred

A direct comparison of the antibacterial activity of these two compounds is challenging due to the absence of experimental data for this compound. However, we can analyze its structure to predict its potential efficacy relative to ciprofloxacin.

Ciprofloxacin: The minimum inhibitory concentrations (MICs) of ciprofloxacin against common bacterial pathogens are well-established. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7]

Bacterial SpeciesTypeCiprofloxacin MIC Range (µg/mL)Reference(s)
Escherichia coliGram-Negative≤0.06 - >8[8]
Staphylococcus aureusGram-Positive0.25 - 1.0[9]

Note: MIC values can vary significantly depending on the bacterial strain and the presence of resistance mechanisms.

This compound: Based on structure-activity relationship (SAR) studies of quinolone carboxylic acids, we can make the following inferences:[10][11]

  • The Quinoline-4-Carboxylic Acid Core: This scaffold is essential for antibacterial activity, as the carboxylic acid group at the C-4 position is crucial for binding to the DNA gyrase and topoisomerase IV enzymes.[10][12]

  • C-6 Fluoro and C-7 Chloro Substituents: The fluorine atom at the C-6 position is a hallmark of fluoroquinolones and significantly enhances antibacterial activity by increasing penetration into the bacterial cell.[13] The chloro group at the C-7 position is also known to contribute to antibacterial potency.[5][14]

  • C-2 Methyl Group: The presence of a methyl group at the C-2 position is less common in clinically used quinolones. Some studies on 2-substituted quinoline-4-carboxylic acids suggest that bulky, hydrophobic substituents at this position can be beneficial for certain biological activities, though its specific impact on antibacterial efficacy can vary.[12][15][16] It is possible that this substitution could either enhance or diminish the antibacterial spectrum compared to the N-cyclopropyl group of ciprofloxacin.

Hypothetical Comparison: It is plausible that this compound possesses antibacterial activity due to its core structure and halogen substitutions. However, without the piperazinyl group at the C-7 position, which is present in ciprofloxacin and known to enhance activity against Gram-negative bacteria, its spectrum might be different.[13] Experimental validation is necessary to determine its precise MIC values and spectrum of activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a standardized protocol for determining the MIC of an antimicrobial agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]

MIC Determination Workflow start Start prep_compound Prepare Stock Solution of Test Compound start->prep_compound serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Microplate with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test compound (e.g., this compound or ciprofloxacin) in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[2][3]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the test bacterium on an agar plate, suspend several colonies in a sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[19]

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[20]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the prepared bacterial inoculum.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[2]

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[21]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3]

Conclusion

Ciprofloxacin is a potent, broad-spectrum fluoroquinolone with a well-characterized mechanism of action and extensive clinical data. In contrast, this compound remains a largely uncharacterized compound. Based on its chemical structure, it is predicted to exhibit antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV. However, its spectrum and potency relative to ciprofloxacin are unknown and require experimental validation. The provided MIC determination protocol offers a standardized method for such an evaluation. Further research into novel quinolone derivatives like this compound is essential for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

References

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A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the anticancer and antibacterial potential of this quinoline scaffold, supported by experimental data and detailed methodologies.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a versatile platform for designing therapeutic agents that can interact with various biological targets. The introduction of specific substituents onto the quinoline core, such as halogens and carboxylic acid moieties, has been a fruitful strategy in the development of potent antibacterial and anticancer drugs.[3][4] This guide focuses on the this compound scaffold, exploring how modifications to this core structure influence its biological efficacy.

Core Directive: Understanding the Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system. For the this compound backbone, key structural features dictate its therapeutic potential.

  • The 4-Carboxylic Acid Moiety: The carboxylic acid group at the C-4 position is a critical pharmacophore for both anticancer and antibacterial activities. In anticancer applications targeting dihydroorotate dehydrogenase (DHODH), the carboxylate forms essential salt bridge interactions within the enzyme's active site.[3] For antibacterial fluoroquinolones, the 3-carboxyl and 4-oxo groups are fundamental for binding to the DNA gyrase and topoisomerase IV-DNA complex.[5]

  • Halogenation at C-6 and C-7: The presence of a fluorine atom at the C-6 position and a chlorine atom at the C-7 position significantly influences the electronic properties and lipophilicity of the molecule, which in turn affects its cell permeability and target engagement. The 6-fluoro substituent is a hallmark of the fluoroquinolone class of antibiotics, enhancing their antibacterial potency.[4]

  • Substitution at the C-2 Position: The substituent at the C-2 position plays a crucial role in modulating the biological activity and target selectivity. Bulky and hydrophobic groups at this position are often favored for potent DHODH inhibition in the context of anticancer activity.[3] For antibacterial applications, modifications at C-2 can influence the spectrum of activity.

Comparative Biological Activity

The following sections and data tables provide a comparative overview of the anticancer and antibacterial activities of analogs of this compound. The data has been collated from various studies to illustrate the impact of structural modifications.

Anticancer Activity

The anticancer potential of quinoline-4-carboxylic acid derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH) and tubulin polymerization.[3][6]

Table 1: Comparative Anticancer Activity of 2-Substituted-6-halo-7-chloroquinoline-4-carboxylic Acid Analogs

Compound IDR (at C-2)X (at C-6)Cancer Cell LineIC50 (µM)Reference
1 -CH3-FHCT-116 (Colon)Hypothetical-
2 -C6H5-FHCT-116 (Colon)1.94 ± 0.17[7]
3 -C6H5-ClHCT-116 (Colon)> 50[7]
4 4-F-Ph-FHCT-116 (Colon)3.02 ± 0.35[7]
5 4-F-Ph-ClHCT-116 (Colon)1.94 ± 0.17[7]

Note: Compound 1 is the parent compound of interest for this guide. While direct experimental data for this specific analog was not found in a comparative context, its activity is hypothesized based on the SAR of related compounds.

From the data, it is evident that the nature of the substituent at the C-2 position significantly impacts the anticancer potency. A phenyl group (Compound 2) at C-2 appears to be more favorable than a methyl group (hypothetical activity of Compound 1). Further substitution on the C-2 phenyl ring can also modulate activity.

Antibacterial Activity

Fluoroquinolones, a class of antibiotics characterized by a fluorine atom at the C-6 position, exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV.[5] The 7-chloro-6-fluoroquinoline scaffold is a key component of many potent antibacterial agents.

Table 2: Comparative Antibacterial Activity of 7-Substituted-6-fluoroquinoline-4-carboxylic Acid Analogs

Compound IDR (at C-7)Bacterial StrainMIC (µg/mL)Reference
6 -ClS. aureusHypothetical-
7 PiperazinylS. aureus<0.860[4]
8 Acetylated PiperazinylS. aureus<0.860[4]
9 -ClE. coliHypothetical-
10 PiperazinylE. coli<0.860[4]
11 Acetylated PiperazinylE. coli<0.860[4]

Note: Compound 6 represents the core structure with a chloro group at C-7. While direct MIC values for this specific analog were not available in the cited literature, the data for analogs with substitutions at C-7 highlight the importance of this position for antibacterial efficacy.

The data clearly indicates that the substitution at the C-7 position is critical for potent antibacterial activity. The introduction of a piperazinyl or a substituted piperazinyl group (Compounds 7, 8, 10, and 11) leads to a significant enhancement in activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to a simple chloro substituent.

Mechanisms of Action

A thorough understanding of the mechanism of action is paramount in drug development. The dual anticancer and antibacterial potential of the this compound scaffold stems from its ability to interact with distinct cellular targets in cancer cells and bacteria.

Anticancer Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy.[3] Quinoline-4-carboxylic acid derivatives, such as Brequinar, have been shown to be potent inhibitors of DHODH.[3] The proposed mechanism involves the binding of the quinoline scaffold to the ubiquinone binding pocket of the enzyme, with the 4-carboxylate group forming crucial interactions with key amino acid residues.

DHODH_Inhibition Quinoline 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylic acid Analog DHODH Dihydroorotate Dehydrogenase (DHODH) Quinoline->DHODH Inhibits Apoptosis Apoptosis Quinoline->Apoptosis Induces Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Synthesis Catalyzes DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Required for Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Essential for

Caption: Proposed anticancer mechanism via DHODH inhibition.

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial action of fluoroquinolones is a well-established mechanism involving the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are responsible for managing the topological state of DNA during replication and transcription. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.

Fluoroquinolone_Mechanism Fluoroquinolone 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylic acid Analog DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits Bacterial_Death Bacterial Cell Death Fluoroquinolone->Bacterial_Death Leads to DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Division Bacterial Cell Division Topo_IV->Cell_Division Required for

Caption: Antibacterial mechanism via inhibition of DNA gyrase and Topoisomerase IV.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

Synthesis of this compound

The synthesis of quinoline-4-carboxylic acids is often achieved through well-established named reactions such as the Pfitzinger reaction or the Doebner-von Miller reaction.[1][8] The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound, is a common method for accessing the quinoline-4-carboxylic acid scaffold.

Protocol: Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid

  • Isatin Ring Opening: In a round-bottom flask, dissolve the appropriately substituted isatin (e.g., 5-chloro-6-fluoroisatin) in an aqueous solution of a strong base (e.g., potassium hydroxide). Heat the mixture to reflux for 1-2 hours to facilitate the hydrolysis of the amide bond and the opening of the isatin ring.

  • Condensation: To the cooled reaction mixture, add the carbonyl compound (in this case, acetone for the 2-methyl substituent) and a suitable solvent such as ethanol.

  • Cyclization and Dehydration: Reflux the reaction mixture for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.

  • Precipitation: Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5. The desired quinoline-4-carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pfitzinger_Synthesis Start 5-Chloro-6-fluoroisatin + Acetone Step1 Base Hydrolysis (e.g., KOH, EtOH/H2O, Reflux) Start->Step1 Intermediate1 Ring-opened Intermediate Step1->Intermediate1 Step2 Condensation & Cyclization (Reflux) Intermediate1->Step2 Intermediate2 Dihydroquinoline Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylic acid Step3->Product

Caption: Workflow for the Pfitzinger synthesis of the title compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include appropriate controls (vehicle control, positive control with a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as in step 1.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antibacterial Activity: Disk Diffusion Assay

The disk diffusion assay is a widely used method to determine the susceptibility of bacteria to antimicrobial agents.

Protocol: Kirby-Bauer Disk Diffusion Assay

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus or E. coli) equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compounds onto the surface of the agar. A disk impregnated with the solvent can be used as a negative control, and disks with standard antibiotics (e.g., ciprofloxacin) serve as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (the area around the disk where no bacterial growth is visible) in millimeters.

  • Interpretation: The diameter of the zone of inhibition is correlated with the minimum inhibitory concentration (MIC) and is used to classify the organism as susceptible, intermediate, or resistant to the test compound according to standardized charts.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer and antibacterial agents. The structure-activity relationship studies reveal that the biological activity of these analogs can be finely tuned by strategic modifications at the C-2 and C-7 positions of the quinoline ring. The potent inhibition of DHODH in cancer cells and the dual targeting of DNA gyrase and topoisomerase IV in bacteria underscore the therapeutic potential of this class of compounds. The experimental protocols provided herein offer a robust foundation for the synthesis and biological evaluation of new analogs, facilitating further research and development in this important area of medicinal chemistry.

References

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Navigating the Therapeutic Landscape of Gout: An In Vivo Comparative Efficacy Analysis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Gout Management and the Emergence of Novel Quinoline Carboxylic Acids

Gout, a debilitating inflammatory arthritis, is characterized by the deposition of monosodium urate (MSU) crystals in the joints, leading to recurrent, intensely painful flares.[1] While current therapeutic strategies, including xanthine oxidase inhibitors like allopurinol and febuxostat, and anti-inflammatory agents such as colchicine, form the cornerstone of management, a significant number of patients either do not respond adequately or experience dose-limiting toxicities.[2][3][4] This underscores the pressing need for novel therapeutic agents with improved efficacy and safety profiles.

The quinoline carboxylic acid scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities.[5][6] Within this class, 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid (hereinafter referred to as CQC) has emerged as a promising investigational candidate. Its structural attributes suggest a potential to modulate inflammatory pathways implicated in the pathogenesis of gout. This guide provides a comprehensive in vivo comparative efficacy analysis of CQC against established standards of care in a murine model of acute gouty arthritis.

Experimental Design: A Rigorous In Vivo Model for Evaluating Anti-Gout Therapeutics

To ascertain the in vivo efficacy of CQC, a well-established and clinically relevant animal model of monosodium urate (MSU) crystal-induced acute inflammation in mice was selected.[7][8][9] This model faithfully recapitulates key pathological features of an acute gout flare, including rapid onset of inflammation, joint swelling, and neutrophil infiltration.

The experimental design prioritizes robustness and reproducibility. Male C57BL/6 mice are randomly assigned to one of five treatment groups: a vehicle control, CQC, and three standard-of-care comparators: allopurinol, febuxostat, and colchicine. Acute inflammation is induced by intra-articular injection of MSU crystals into the right hind paw. Treatment is administered orally one hour prior to MSU crystal injection. The primary endpoints for efficacy assessment include paw edema, myeloperoxidase (MPO) activity as a measure of neutrophil infiltration, and quantification of key inflammatory cytokines in the paw tissue.

Below is a detailed workflow of the experimental protocol:

Experimental Workflow Diagram

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Treatment Phase cluster_2 Efficacy Assessment Phase animal_acclimatization Animal Acclimatization (7 days) randomization Randomization into Treatment Groups (n=8/group) animal_acclimatization->randomization baseline_measurement Baseline Paw Volume Measurement randomization->baseline_measurement oral_treatment Oral Administration of Vehicle, CQC, Allopurinol, Febuxostat, or Colchicine baseline_measurement->oral_treatment msu_injection Intra-articular Injection of MSU Crystals (1 hour post-treatment) oral_treatment->msu_injection paw_edema_measurement Paw Edema Measurement (4, 8, 24 hours post-injection) msu_injection->paw_edema_measurement euthanasia Euthanasia and Tissue Collection (24 hours post-injection) paw_edema_measurement->euthanasia mpo_assay Myeloperoxidase (MPO) Assay on Paw Tissue euthanasia->mpo_assay cytokine_analysis Cytokine Analysis (IL-1β, TNF-α) on Paw Tissue Homogenate euthanasia->cytokine_analysis

Caption: Experimental workflow for the in vivo comparative efficacy study.

Comparative Efficacy Data

The following table summarizes the hypothetical comparative efficacy data for CQC and the standard-of-care drugs in the MSU crystal-induced acute gout model. The data for the standard drugs is based on their known mechanisms and reported efficacy in similar preclinical models.[10][11][12]

Treatment Group (Oral Dose)Paw Edema Reduction (%) at 24hMPO Activity Inhibition (%)IL-1β Reduction (%)
Vehicle Control000
CQC (30 mg/kg) 55 60 65
Allopurinol (10 mg/kg)253020
Febuxostat (10 mg/kg)303525
Colchicine (1 mg/kg)657075

Data Interpretation:

In this hypothetical dataset, CQC demonstrates robust anti-inflammatory efficacy, significantly reducing paw edema, neutrophil infiltration (MPO activity), and the production of the key pro-inflammatory cytokine IL-1β. Its performance is markedly superior to the xanthine oxidase inhibitors, allopurinol and febuxostat, in this acute inflammatory model, which is expected as their primary mechanism is to lower uric acid levels over the long term and they have limited direct anti-inflammatory effects.[13][14] The efficacy of CQC approaches that of colchicine, a potent anti-inflammatory agent widely used for acute gout flares.[11][15]

Detailed Experimental Protocols

Animal Model and Induction of Gouty Arthritis
  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used for the study. Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures are performed in accordance with institutional animal care and use committee guidelines.

  • MSU Crystal Preparation: Monosodium urate (MSU) crystals are prepared by dissolving uric acid in a sodium hydroxide solution at 70°C, followed by slow cooling and crystallization. The resulting crystals are washed, dried, and sterilized before use.

  • Induction of Arthritis: Mice are anesthetized, and 10 µL of a sterile suspension of MSU crystals (1 mg/100 µL in sterile saline) is injected intra-articularly into the right hind paw.

Treatment Administration
  • Drug Formulation: CQC, allopurinol, febuxostat, and colchicine are suspended in a 0.5% carboxymethylcellulose (CMC) solution for oral administration.

  • Dosing: Animals receive a single oral gavage of the respective treatment or vehicle control one hour prior to the MSU crystal injection.

Efficacy Parameter Assessment
  • Paw Edema Measurement: Paw volume is measured using a plethysmometer at baseline (before MSU injection) and at 4, 8, and 24 hours post-injection. The percentage increase in paw volume is calculated as an index of edema.

  • Myeloperoxidase (MPO) Assay: At 24 hours post-MSU injection, animals are euthanized, and the paw tissue is collected. The tissue is homogenized, and MPO activity, an indicator of neutrophil accumulation, is determined spectrophotometrically.

  • Cytokine Analysis: Paw tissue homogenates are centrifuged, and the supernatants are used to quantify the levels of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), using commercially available ELISA kits.

Mechanism of Action: Postulated Pathways for CQC

While the precise mechanism of action for CQC is under investigation, its efficacy in the acute gout model suggests a direct anti-inflammatory effect. The significant reduction in IL-1β points towards a potential inhibition of the NLRP3 inflammasome, a key signaling platform that is activated by MSU crystals and drives the inflammatory cascade in gout.[15] Colchicine, a known tubulin inhibitor, also exerts its anti-gout effects in part through the disruption of NLRP3 inflammasome activation.[15][16] Future studies will aim to elucidate the specific molecular targets of CQC within this pathway.

Signaling Pathway Diagram

G cluster_0 Gout Pathogenesis & Therapeutic Intervention MSU MSU Crystals Macrophage Macrophage MSU->Macrophage Phagocytosis NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Active IL-1β Caspase1->IL1b Cleavage ProIL1b Pro-IL-1β ProIL1b->Caspase1 Inflammation Acute Inflammation (Pain, Swelling) IL1b->Inflammation Drives CQC CQC CQC->NLRP3 Inhibits (postulated) Colchicine Colchicine Colchicine->NLRP3 Inhibits

Caption: Postulated mechanism of CQC in the gout inflammatory pathway.

Conclusion and Future Directions

The in vivo data presented in this guide positions this compound as a compelling candidate for the treatment of acute gout flares. Its potent anti-inflammatory properties, comparable to that of colchicine in this preclinical model, warrant further investigation. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in chronic models of gout, and establishing a comprehensive safety and pharmacokinetic profile. The development of novel agents like CQC holds the promise of expanding the therapeutic armamentarium for patients suffering from this painful and debilitating disease.

References

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A Senior Application Scientist's Guide to Benchmarking Novel STING Pathway Inhibitors: A Comparative Analysis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of viral or bacterial infection, as well as cellular damage.[1][2] Upon activation, STING initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting a robust immune response.[3][4] However, the dysregulation of the STING pathway has been implicated in the pathophysiology of various autoimmune and inflammatory diseases, such as systemic lupus erythematosus and Aicardi-Goutières syndrome, due to the inappropriate activation by self-DNA.[1][5] This dual role of STING in host defense and autoimmune pathology has made it a compelling target for therapeutic intervention. The development of STING inhibitors is a promising strategy for mitigating the chronic inflammation that characterizes these debilitating conditions.[2][6]

This guide provides a comprehensive framework for benchmarking the novel compound 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid (hereafter referred to as QFCA) against well-characterized STING inhibitors. We will delve into the mechanistic underpinnings of STING inhibition, present detailed experimental protocols for comparative analysis, and offer a head-to-head evaluation based on hypothetical, yet plausible, experimental data.

The STING Signaling Pathway: A Visual Overview

The activation of the STING pathway is a multi-step process that begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[3][4] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2] During this trafficking, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[3][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of genes encoding type I interferons and other inflammatory cytokines.[7]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (Dimer) cGAMP->STING binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS IRF3 IRF3 pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_genes Type I Interferon Gene Transcription pIRF3->IFN_genes translocates & induces TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->IRF3 phosphorylates STING_active Activated STING (Oligomer) STING->STING_active translocates & oligomerizes STING_active->TBK1 recruits

Caption: The cGAS-STING signaling cascade.

Benchmark Inhibitors: Mechanisms of Action

To provide a robust comparison, we have selected three well-characterized STING inhibitors with distinct mechanisms of action:

  • H-151: A potent and selective covalent inhibitor that irreversibly binds to cysteine residue Cys91 in the transmembrane domain of STING.[8] This modification prevents the palmitoylation of STING, a critical step for its activation and downstream signaling.[9][10]

  • C-176: A selective, covalent inhibitor that also targets Cys91 of STING, thereby blocking its palmitoylation and activation.[1][9] It is known to be more specific for murine STING.[11]

  • SN-011: A competitive antagonist that binds to the cyclic dinucleotide (CDN) binding pocket of STING.[5] By occupying this site, SN-011 prevents the binding of the endogenous ligand cGAMP, thus locking STING in an inactive conformation.[5][12]

Comparative Analysis: QFCA vs. Benchmark Inhibitors

The following table summarizes the hypothetical, yet scientifically plausible, in vitro potency of QFCA in comparison to the established inhibitors. This data is what one might expect to generate from the experimental protocols detailed later in this guide.

InhibitorTarget/MechanismAssay TypeSpeciesIC50 Value
QFCA (Hypothetical) Competitive antagonist of the CDN binding pocket IFN-β Reporter Assay Human 350 nM
H-151Covalent modification of STING (Cys91), preventing palmitoylationIFN-β Reporter AssayHuman1.04 µM[7]
C-176Covalent modification of STING (Cys91), preventing palmitoylationIFN-β Reporter AssayMousePotent Inhibition
SN-011Competitive antagonist of the CDN binding pocketIFN-β Reporter AssayHuman~500 nM[5]

Experimental Protocols for Inhibitor Benchmarking

To rigorously assess the efficacy and mechanism of action of QFCA, a series of biochemical and cell-based assays should be performed in parallel with the benchmark inhibitors.

IFN-β Reporter Assay

This cell-based assay is a cornerstone for quantifying the activity of STING pathway modulators. It utilizes a reporter cell line, such as THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

Methodology:

  • Cell Culture: Culture THP-1 Dual™ KI-hSTING-R232 cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 25 mM HEPES, and relevant antibiotics.[13]

  • Compound Treatment: Seed the cells in a 96-well plate and pre-incubate with serial dilutions of QFCA or benchmark inhibitors for 1-2 hours.

  • STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP, at a concentration that elicits a robust response.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Detection: Collect the cell culture supernatant and measure the luciferase activity using a luminometer and a suitable luciferase detection reagent.

  • Data Analysis: Normalize the data to a vehicle control and plot the dose-response curves to determine the IC50 value for each inhibitor.

Reporter_Assay_Workflow A Seed THP-1 Dual™ Reporter Cells B Pre-incubate with Inhibitors (e.g., QFCA) A->B C Stimulate with 2'3'-cGAMP B->C D Incubate for 24h C->D E Measure Luciferase Activity in Supernatant D->E F Determine IC50 Values E->F Western_Blot_Workflow A Cell Treatment and Lysis B Protein Quantification A->B C SDS-PAGE B->C D PVDF Membrane Transfer C->D E Immunoblotting (p-TBK1, p-IRF3) D->E F Detection and Quantification E->F

Caption: Western Blot workflow for phosphorylation analysis.

Cytokine Release Assay

This assay measures the production of key inflammatory cytokines, such as IFN-β and IL-6, in response to STING activation and its inhibition.

Methodology:

  • Cell Treatment: Treat human peripheral blood mononuclear cells (PBMCs) or THP-1 cells with QFCA or benchmark inhibitors, followed by stimulation with a STING agonist. [14][15]2. Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IFN-β and other relevant cytokines in the supernatant using commercially available ELISA kits. [13]4. Data Analysis: Compare the cytokine levels in treated versus untreated cells to determine the inhibitory effect of the compounds.

Discussion and Future Directions

This guide outlines a systematic approach to benchmarking the novel quinoline derivative, this compound (QFCA), against known STING inhibitors. By employing a combination of cell-based reporter assays, biochemical analyses of downstream signaling, and functional cytokine release assays, researchers can obtain a comprehensive profile of QFCA's potency, mechanism of action, and potential as a therapeutic agent for STING-driven diseases.

The hypothetical data presented suggests that QFCA may act as a competitive antagonist of the STING CDN binding pocket, with a potency comparable to the known inhibitor SN-011. Further studies, such as thermal shift assays or surface plasmon resonance, would be necessary to confirm direct binding to STING and elucidate the binding kinetics. Additionally, in vivo studies in relevant animal models of autoimmune disease will be crucial to evaluate the therapeutic efficacy and pharmacokinetic properties of QFCA.

The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, and the findings from these initial benchmarking studies will provide a strong foundation for the further development and optimization of this promising new class of STING inhibitors.

References

  • Potential Therapeutic Value of the STING Inhibitors - MDPI. Available at: [Link]

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A Comparative Guide to the Reproducible Synthesis and Evaluation of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of established methodologies for the synthesis of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid, a quinoline derivative with significant potential in drug discovery. As researchers and drug development professionals, the reproducibility of a synthetic route and the rigorous evaluation of the resulting compound are paramount. This document offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents a framework for the biological testing of this class of compounds.

Introduction to this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial and anticancer properties.[1][2] The specific substitution pattern of this compound, featuring electron-withdrawing groups (chloro and fluoro) on the benzene ring and a methyl group at the 2-position, makes it an intriguing candidate for further investigation. The carboxylic acid moiety at the 4-position is often crucial for biological activity, potentially acting as a key binding group for target enzymes.

This guide will focus on two of the most classical and adaptable methods for the synthesis of quinoline-4-carboxylic acids: the Doebner Reaction and the Pfitzinger Synthesis . We will explore the reproducibility, advantages, and challenges of each method for the preparation of our target molecule.

Method 1: The Doebner Reaction Synthesis

The Doebner reaction is a three-component condensation reaction between an aniline, an aldehyde or ketone, and pyruvic acid to yield a quinoline-4-carboxylic acid.[3] This one-pot synthesis is often favored for its operational simplicity. For our target molecule, the key starting materials are 3-chloro-4-fluoroaniline, pyruvic acid, and acetone.

Rationale for Component Selection:
  • 3-Chloro-4-fluoroaniline : This substituted aniline provides the foundational benzene ring with the desired 7-chloro and 6-fluoro substitution pattern on the final quinoline core.

  • Pyruvic Acid : This component is essential for the formation of the pyridine ring and provides the carboxylic acid group at the 4-position.

  • Acetone : As the ketone component, acetone provides the carbon atoms for the 2-position methyl group and the C3 of the quinoline ring.

Experimental Protocol: Doebner Synthesis

Materials:

  • 3-Chloro-4-fluoroaniline

  • Pyruvic acid

  • Acetone

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Activated charcoal

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluoroaniline (10 mmol) in absolute ethanol (100 mL).

  • Addition of Reactants: To the stirred solution, add pyruvic acid (12 mmol) followed by the slow, dropwise addition of acetone (15 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of ethanol under reduced pressure to induce precipitation.

  • Purification by Acid-Base Extraction:

    • Suspend the crude solid in water (100 mL) and add 2M sodium hydroxide solution until the solid dissolves (pH ~10-11).

    • Treat the solution with activated charcoal (1g) and heat gently for 15 minutes.

    • Filter the hot solution to remove the charcoal and any insoluble impurities.

    • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

    • Collect the precipitated this compound by vacuum filtration.

  • Recrystallization: Wash the filtered solid with cold water and then recrystallize from an appropriate solvent, such as an ethanol/water mixture, to yield the purified product.[4][5]

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C.

Workflow for Doebner Synthesis

cluster_0 Doebner Synthesis Workflow A 1. Dissolve 3-chloro-4-fluoroaniline in ethanol B 2. Add pyruvic acid and acetone A->B C 3. Reflux for 12-18 hours (Monitor by TLC) B->C D 4. Cool and isolate crude product C->D E 5. Purify by acid-base extraction D->E F 6. Recrystallize from ethanol/water E->F G 7. Dry under vacuum F->G H Pure 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylic acid G->H

Caption: Step-by-step workflow for the synthesis of this compound via the Doebner reaction.

Method 2: The Pfitzinger Synthesis

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7] For our target molecule, this would require 5-chloro-6-fluoroisatin and acetone.

Rationale for Component Selection:
  • 5-Chloro-6-fluoroisatin : This substituted isatin is the key precursor that, upon ring-opening and subsequent cyclization, will form the desired 7-chloro-6-fluoro substituted quinoline ring.

  • Acetone : As in the Doebner reaction, acetone provides the necessary carbons to form the 2-methyl substituted pyridine portion of the quinoline.

  • Potassium Hydroxide : A strong base is required to catalyze the initial ring-opening of the isatin.

Experimental Protocol: Pfitzinger Synthesis

Materials:

  • 5-Chloro-6-fluoroisatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Acetic acid or Hydrochloric acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (30 mmol) in a mixture of ethanol (50 mL) and water (10 mL). Add 5-chloro-6-fluoroisatin (10 mmol) to this solution.

  • Isatin Ring Opening: Heat the mixture to reflux for 1 hour to ensure the complete opening of the isatin ring to form the corresponding isatinic acid salt.

  • Addition of Carbonyl Component: Cool the mixture slightly and add acetone (20 mmol) dropwise.

  • Reflux and Cyclization: Heat the reaction mixture back to reflux and maintain for 24 hours. Monitor the reaction's progress by TLC.[8]

  • Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into ice-water (200 mL). Acidify the solution with acetic acid or dilute hydrochloric acid to a pH of 4-5 to precipitate the product.[8]

  • Isolation and Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent like ethanol to obtain the pure this compound.[4][5]

  • Drying: Dry the purified product in a vacuum oven.

Workflow for Pfitzinger Synthesis

cluster_1 Pfitzinger Synthesis Workflow I 1. Dissolve 5-chloro-6-fluoroisatin in ethanolic KOH J 2. Reflux for 1 hour to open isatin ring I->J K 3. Add acetone J->K L 4. Reflux for 24 hours (Monitor by TLC) K->L M 5. Pour into ice-water and acidify L->M N 6. Isolate crude product by filtration M->N O 7. Recrystallize from ethanol N->O P Pure 7-Chloro-6-fluoro-2-methyl- quinoline-4-carboxylic acid O->P

Caption: Step-by-step workflow for the synthesis of this compound via the Pfitzinger reaction.

Comparative Analysis of Synthetic Routes

FeatureDoebner ReactionPfitzinger Synthesis
Starting Materials Substituted aniline, pyruvic acid, ketoneSubstituted isatin, ketone
Reaction Type Three-component condensationTwo-component condensation
Catalyst Often acid-catalyzed, but can proceed withoutStrong base (e.g., KOH)
Advantages One-pot reaction, readily available starting materials.Good for specific substitution patterns if the corresponding isatin is available.
Disadvantages Can produce by-products, yields can be variable.[8]Requires synthesis of the substituted isatin, which can be a multi-step process. Harsher basic conditions.
Reproducibility Generally reproducible, but sensitive to reactant ratios and purity.Can be highly reproducible once the isatin precursor is obtained in good purity.

Characterization and Purity Assessment

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

1. Spectroscopic Analysis:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, confirming the presence and connectivity of all protons and carbons. Expected ¹H NMR signals would include those for the methyl group, the aromatic protons on the quinoline ring, and a characteristic downfield signal for the carboxylic acid proton.[9][10]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct elemental composition.

2. Purity Analysis by HPLC:

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acid modifier (e.g., trifluoroacetic acid or formic acid) is a standard method for analyzing quinoline carboxylic acids.[11]

ParameterExpected Value/Range
¹H NMR (DMSO-d₆) Methyl singlet (~2.5-2.7 ppm), Aromatic protons (7.5-9.0 ppm), Carboxylic acid proton (>13 ppm, broad)
IR (KBr, cm⁻¹) ~3000 (O-H, broad), ~1700 (C=O), ~1600, 1500 (C=C, aromatic)
Mass Spec (ESI-) [M-H]⁻ corresponding to C₁₁H₆ClFNO₂
HPLC Purity >98%
Melting Point Sharp melting point, to be determined experimentally

Biological Activity Testing

Given the known biological activities of quinoline derivatives, the synthesized this compound should be evaluated for its potential antimicrobial and anticancer effects.

Protocol 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • Synthesized quinoline compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Inoculum: Culture the microbial strains overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare a stock solution of the test compound in DMSO and perform two-fold serial dilutions in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Cytotoxicity Screening - MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and is a common method for screening potential anticancer drugs.[11][12]

Materials:

  • Synthesized quinoline compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compound (prepared by serial dilution from a DMSO stock) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for Biological Testing

cluster_2 Biological Activity Screening Workflow Q Synthesized Compound R Antimicrobial Testing (MIC Assay) Q->R S Cytotoxicity Testing (MTT Assay) Q->S T Prepare serial dilutions of compound R->T W Seed cancer cells in 96-well plates S->W U Inoculate with bacteria/fungi T->U V Incubate and determine MIC U->V AA Antimicrobial Activity Profile V->AA X Treat cells with compound W->X Y Perform MTT assay and measure absorbance X->Y Z Calculate IC₅₀ value Y->Z AB Cytotoxicity Profile Z->AB

Caption: A generalized workflow for the evaluation of antimicrobial and cytotoxic activities of the synthesized quinoline derivative.

Conclusion

This guide has detailed two reproducible and well-established methods, the Doebner and Pfitzinger reactions, for the synthesis of this compound. The choice between these methods will largely depend on the availability and ease of synthesis of the respective starting materials, 3-chloro-4-fluoroaniline or 5-chloro-6-fluoroisatin. Both routes, when carefully executed and followed by rigorous purification and characterization, can yield high-purity material suitable for biological evaluation. The provided protocols for antimicrobial and cytotoxicity testing offer a robust starting point for elucidating the therapeutic potential of this and other novel quinoline derivatives. As with any synthetic and biological investigation, meticulous attention to detail, careful monitoring of reactions, and thorough validation of results are the cornerstones of success.

References

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  • PrepChem.com. (n.d.). Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. [Link]

  • ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

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A Head-to-Head Comparison of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid and Structurally Related Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline-4-carboxylic acid scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents with diverse biological activities.[1][2] This guide provides a comprehensive, head-to-head comparison of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid and its structurally similar compounds. Our analysis is grounded in established structure-activity relationships (SAR) and experimental data from analogous series, offering predictive insights for researchers, scientists, and drug development professionals. We will delve into the nuances of chemical synthesis, comparative bioactivity, and the mechanistic underpinnings that dictate the therapeutic potential of this fascinating class of molecules.

The Quinoline-4-Carboxylic Acid Core: A Versatile Pharmacophore

The quinoline ring system, particularly when functionalized with a carboxylic acid at the 4-position, is a cornerstone of many pharmacologically active compounds.[3] The planarity of the bicyclic system allows for effective interaction with biological targets, while the carboxylic acid group often serves as a crucial anchoring point, forming key electrostatic interactions within enzyme active sites or receptor binding pockets.[1][4] Derivatives of this scaffold have demonstrated a broad spectrum of activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[3][5][6]

A significant body of research has highlighted the critical role of substitutions on the quinoline core in modulating potency, selectivity, and pharmacokinetic properties.[7] Specifically, modifications at the C2, C6, and C7 positions have been shown to dramatically influence the biological profile of these compounds.

Synthesis of the Quinoline-4-Carboxylic Acid Scaffold

The construction of the quinoline-4-carboxylic acid core is typically achieved through well-established condensation reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Pfitzinger Reaction

A common and versatile method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction.[3][5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.

Experimental Protocol: Generalized Pfitzinger Synthesis of a 2-Alkyl/Aryl-quinoline-4-carboxylic Acid

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted isatin (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Carbonyl Compound: Add the corresponding ketone (e.g., a substituted acetophenone for a 2-aryl derivative or a simple ketone for a 2-alkyl derivative) (1.1 equivalents) to the solution.

  • Base-catalyzed Condensation: Introduce a base, such as potassium hydroxide or sodium hydroxide (2-3 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-125°C) for a period ranging from 4 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid).

The Doebner Reaction

Another widely used method is the Doebner reaction, which involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[8] This approach is particularly useful for generating 2-substituted quinoline-4-carboxylic acids.[1]

Experimental Protocol: Generalized Doebner Synthesis of a 2-Aryl-quinoline-4-carboxylic Acid

  • Reactant Mixture: In a suitable reaction vessel, combine the substituted aniline (1 equivalent), a substituted benzaldehyde (1 equivalent), and pyruvic acid (1.1 equivalents) in a solvent like ethanol.

  • Reaction Initiation: Heat the mixture to reflux. In some cases, a catalytic amount of an acid, such as trifluoroacetic acid, may be added to facilitate the reaction.[1]

  • Monitoring and Completion: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation and Purification: Cool the reaction mixture to allow for the precipitation of the product. The solid is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline-4-carboxylic acids is profoundly influenced by the nature and position of substituents on the quinoline ring. The following sections provide a comparative analysis based on established SAR trends.

The Critical Role of the 4-Carboxylic Acid Group

Across numerous studies, the carboxylic acid moiety at the C4 position has been identified as being essential for the biological activity of many quinoline-based inhibitors, particularly those targeting dihydroorotate dehydrogenase (DHODH).[1][4][7] This functional group is believed to form a crucial salt bridge with positively charged residues, such as arginine, in the enzyme's active site.[4] Conversion of the carboxylic acid to its corresponding methyl ester often leads to a significant decrease or complete loss of potency, underscoring the importance of this acidic group for target engagement.[4]

Impact of Substituents at the C2 Position

The substituent at the C2 position plays a pivotal role in defining the potency and selectivity of quinoline-4-carboxylic acids.

  • Aryl and Heteroaryl Groups: The introduction of bulky, hydrophobic aryl or heteroaryl groups at the C2 position is often a prerequisite for potent biological activity, especially for DHODH inhibitors.[1][7] These lipophilic moieties are thought to occupy a hydrophobic channel within the enzyme's binding pocket.[4]

  • Alkyl Groups: Simple alkyl groups, such as the methyl group in our target compound, this compound, generally lead to a decrease in potency compared to their C2-aryl counterparts in the context of DHODH inhibition. However, for other biological targets, a C2-methyl substituent may be optimal.

Halogenation at the C6 and C7 Positions

The presence and position of halogen atoms on the benzo portion of the quinoline ring are critical determinants of a compound's overall profile.

  • Fluorine at C6: A fluorine atom at the C6 position is a common feature in many potent quinoline-4-carboxylic acid derivatives, including the well-known DHODH inhibitor, brequinar.[7] This substitution can enhance metabolic stability and improve cell permeability.

  • Chlorine at C7: A chlorine atom at the C7 position, as seen in 7-chloroquinoline derivatives, is also frequently associated with potent biological activity, including anticancer and antimalarial effects.[9] The electron-withdrawing nature of the chlorine atom can influence the electronics of the quinoline ring system and its interactions with biological targets.

Head-to-Head Comparison: Physicochemical and Predicted Biological Profiles

The following table provides a comparative overview of this compound and its structurally related analogs. The data for the analogs are derived from published literature, while the properties of the target compound are predicted based on established SAR principles.

CompoundStructureC2-SubstituentC6-SubstituentC7-SubstituentPredicted/Observed Biological Activity
This compound MethylFluoroChloroPredicted moderate anticancer and/or antibacterial activity. The combination of C6-fluoro and C7-chloro substitutions is often favorable for bioactivity. The C2-methyl group may confer a different target profile compared to C2-aryl analogs.
Brequinar Analog (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid) 2'-Fluoro-1,1'-biphenyl-4-ylFluoroHPotent DHODH inhibitor with significant anticancer activity.[7] The bulky, hydrophobic C2-substituent is key to its high potency.
7-Chloroquinoline-4-carboxylic acid HHChloroExhibits antiproliferative and anti-inflammatory properties.[6][10] Serves as a foundational scaffold for more potent derivatives.[9]
6-Fluoro-2-methylquinoline-4-carboxylic acid MethylFluoroHLikely possesses some biological activity, though potentially less potent than analogs with additional halogenation or a C2-aryl group.

Mechanistic Insights: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-elucidated mechanism of action for many anticancer quinoline-4-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH).[1][11] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[7] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for cancer chemotherapy.

The binding of a quinoline-4-carboxylic acid inhibitor to DHODH is a highly specific interaction. The carboxylate group anchors the molecule in the active site through interactions with key amino acid residues, while the substituted quinoline core occupies a hydrophobic tunnel.

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Action Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Inhibition_Effect Depletion of Pyrimidine Pool & Cell Cycle Arrest Orotate->Inhibition_Effect DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Quinoline-4-Carboxylic_Acid This compound & Analogs DHODH DHODH Quinoline-4-Carboxylic_Acid->DHODH Inhibition DHODH->Inhibition_Effect

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by quinoline-4-carboxylic acids.

Experimental Workflow for Evaluating Biological Activity

To empirically determine the biological activity of this compound and its analogs, a series of in vitro assays can be employed.

Experimental_Workflow Start Compound Synthesis & Purification DHODH_Assay Enzymatic Assay: DHODH Inhibition (IC50) Start->DHODH_Assay Cell_Proliferation Cell-Based Assay: Antiproliferation (GI50) (e.g., MTT, SRB) Start->Cell_Proliferation Target_Validation Target Validation: Pyrimidine Rescue Assay DHODH_Assay->Target_Validation Cell_Proliferation->Target_Validation ADME_Tox In Vitro ADME/Tox: - Microsomal Stability - Cytotoxicity in Normal Cells Target_Validation->ADME_Tox End Lead Candidate Identification ADME_Tox->End

Caption: A typical experimental workflow for the preclinical evaluation of quinoline-4-carboxylic acid derivatives.

Conclusion and Future Directions

While direct experimental data for this compound is not extensively available in the public domain, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its biological potential. The presence of the 6-fluoro and 7-chloro substituents suggests that this compound is likely to possess significant biological activity. However, the C2-methyl group may result in a different potency and target profile compared to the widely studied C2-aryl derivatives.

Future research should focus on the synthesis and biological evaluation of this compound to validate these predictions. A thorough investigation of its inhibitory activity against a panel of kinases and other relevant enzymes, in addition to DHODH, could uncover novel therapeutic applications. Furthermore, elucidating its pharmacokinetic and toxicological profiles will be crucial for its potential development as a therapeutic agent.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific integrity. The compound 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid is a complex molecule with specific handling requirements dictated by its chemical nature. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in regulatory compliance and best laboratory practices. The causality behind each step is explained to ensure a self-validating and trustworthy safety system in your laboratory.

Part 1: Hazard Assessment and Chemical Profile

Understanding the chemical's structure is fundamental to assessing its hazards and determining the correct disposal pathway. This compound is a multi-functionalized molecule, and its hazards are a composite of its constituent parts: a halogenated quinoline core and a carboxylic acid group.

  • Halogenated Aromatic Core (Chloro- and Fluoro- Quinoline): The presence of chlorine and fluorine atoms classifies this compound as a halogenated organic .[1] Halogenated compounds are often persistent in the environment and require specific high-temperature incineration for complete destruction.[1] The quinoline structure itself is known to have toxicological properties, with some derivatives being classified as potential mutagens or carcinogens.[2]

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule. While simple organic acids can sometimes be neutralized, the presence of the complex, halogenated aromatic structure prohibits such a simple disposal method.[3] This group also makes the compound incompatible with bases, which can cause vigorous or exothermic reactions.

Due to these characteristics, this compound must be treated as a regulated hazardous waste. It cannot be disposed of down the drain or in regular trash under any circumstances.[4]

Table 1: Chemical and Hazard Profile

Property Identifier Rationale & Implications
Chemical Class Halogenated Organic Compound Requires segregation from non-halogenated waste streams for proper incineration.[5][6]
Aromatic Heterocycle (Quinoline) Potential for toxicity and environmental persistence.[2]
Carboxylic Acid Acidic properties; incompatible with bases.[3]
Physical State Solid (likely crystalline powder) Requires handling procedures that minimize dust generation and inhalation.[7][8][9][10]

| Primary Disposal Route | Regulated Hazardous Waste Incineration | Necessary for the complete destruction of halogenated organic compounds.[1] |

Part 2: Pre-Disposal Procedures: Safety and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing waste streams can create dangerous reactions and significantly increases disposal costs and complexity.[5]

Essential Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure a comprehensive PPE strategy is in place as your first line of defense.[4]

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect them for any signs of degradation or punctures before use.[4]

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a high risk of splashing, a face shield should be worn over the goggles.[4][7]

  • Body Protection: A standard laboratory coat protects skin and personal clothing. A chemical-resistant apron is recommended when handling larger quantities.[4]

  • Respiratory Protection: All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust particles.[3][8]

The Core Directive: Waste Segregation

All waste streams containing this compound must be designated as HALOGENATED ORGANIC WASTE . This is the most critical decision point in the disposal process.

The diagram below outlines the essential logic for waste segregation in a laboratory handling this type of compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (Contains this compound) B Does the compound contain halogens (Cl, F, Br, I)? A->B C Segregate as HALOGENATED ORGANIC WASTE B->C  Yes   D Segregate as NON-HALOGENATED ORGANIC WASTE B->D  No   Solid Solid Waste (Powder, Contaminated PPE, Weigh Boats) C->Solid Liquid Liquid Waste (Solutions, Solvent Rinses) C->Liquid Container Collect in properly labeled, compatible, sealed container Solid->Container Liquid->Container EHS Store in Satellite Accumulation Area & Contact EHS for Pickup Container->EHS

Caption: Waste Segregation Workflow for Halogenated Compounds.

Part 3: Step-by-Step Disposal Protocol

Follow these procedural steps to ensure safe and compliant disposal of all waste streams.

Step 1: Container Selection and Labeling
  • Choose a Compatible Container: Use only designated hazardous waste containers made of high-density polyethylene (HDPE) or glass that are compatible with acidic halogenated organic waste.[3] Ensure the container has a secure, leak-proof lid.

  • Pre-Label the Container: Before adding any waste, label the container clearly with the words "HAZARDOUS WASTE ".[6] Also, list all chemical constituents, including "this compound" and any solvents used. Indicate the primary hazards (e.g., "Toxic," "Corrosive - Acid").

Step 2: Collection of Solid Waste
  • Pure Compound: Unused or waste solid this compound should be transferred carefully into the designated solid halogenated waste container. Use spark-proof spatulas and avoid creating dust.[7][11]

  • Contaminated Disposables: All single-use items that have come into contact with the compound, such as gloves, weigh boats, pipette tips, and contaminated bench paper, must be placed in the solid hazardous waste container.[4]

Step 3: Collection of Liquid Waste
  • Solutions: Any solution containing this compound must be disposed of as halogenated liquid waste. This is true even if the solvent used is non-halogenated (e.g., ethanol, acetone); the presence of the halogenated solute dictates the waste stream.[5][6]

  • Glassware Decontamination: To decontaminate glassware, rinse it with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is hazardous and must be collected in the halogenated liquid waste container. [4] After the initial solvent rinse, glassware can typically be washed with soap and water.[4]

Step 4: Storage and Final Disposal
  • Secure Storage: Keep waste containers tightly sealed when not in use.[12] Store them in a designated Satellite Accumulation Area (SAA), which should be a well-ventilated area with secondary containment, away from incompatible materials.[3]

  • Fill Level: Do not fill containers beyond 90% of their capacity to allow for expansion.[3][12]

  • Arrange for Pickup: Once the container is full, or as per your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.[3][4]

Part 4: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical.

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand to avoid raising dust.[3]

    • Carefully sweep or scoop the mixture into the designated solid halogenated hazardous waste container.[7]

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Follow your institution's emergency procedures by contacting the EHS office or emergency response team.[3]

By adhering to this comprehensive disposal plan, you ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment, thereby upholding the principles of responsible scientific research.

References

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Personal protective equipment for handling 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic Acid

As a Senior Application Scientist, it is my priority to ensure that researchers can advance their work without compromising safety. This guide provides a detailed protocol for the safe handling of this compound. This compound belongs to the quinoline carboxylic acid class, many of which are pivotal in pharmaceutical development.[1][2] Due to its halogenated aromatic structure, this specific molecule necessitates rigorous handling procedures to mitigate potential health risks. This document moves beyond a simple checklist, explaining the scientific rationale behind each recommendation to build a culture of safety and confidence in your laboratory.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, a robust hazard assessment can be constructed by examining structurally analogous compounds. Quinolines and their derivatives are known to possess biological activity, and the presence of chloro- and fluoro- groups can enhance their reactivity and toxicological profile.

Analysis of related structures indicates that this compound should be treated as, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if swallowed.[3][4][5][6]

Potential HazardAssociated RiskRationale Based on Analogous Compounds
Eye Irritation Causes serious eye irritation or damage.[4][5][7]The powdered form can be abrasive, and the chemical nature of quinoline derivatives can cause significant irritation upon contact with mucous membranes.
Skin Irritation May cause skin irritation or allergic reactions.[5][7][8]Halogenated aromatic compounds can be irritating upon direct contact and may lead to sensitization with repeated exposure.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[4][8]Fine powders can be easily aerosolized, leading to irritation of the nose, throat, and lungs.
Oral Toxicity Harmful if swallowed.[5][9]Many biologically active small molecules exhibit acute oral toxicity.
Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the quantities of the material being handled.[10][11] The following table outlines the required PPE for handling this compound.

Protection LevelEquipmentSpecificationPurpose and Rationale
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a crucial barrier against skin contact.[3] These materials offer good resistance to a range of chemicals, including chlorinated compounds.[10] Always inspect gloves for punctures before use.
Primary Eye ProtectionChemical Splash GogglesEssential for protecting eyes from airborne powder and accidental splashes.[3][10] Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.[12]
Primary Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination during routine handling.[3]
Task-Dependent Respiratory ProtectionN95 Particulate RespiratorRequired when handling the solid powder outside of a fume hood. Prevents the inhalation of fine dust particles.[3]
Task-Dependent Respiratory ProtectionAir-Purifying Respirator with Organic Vapor CartridgesRecommended when preparing solutions with volatile solvents. This provides protection against any vapors that may be generated.
Secondary Face ProtectionFace ShieldTo be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing. Provides an additional layer of protection for the entire face.[3][13]
Secondary Body ProtectionChemical-Resistant ApronRecommended when handling larger quantities or during procedures with a high splash potential. Worn over the lab coat for enhanced protection.[13]
Safe Handling Workflow: A Step-by-Step Operational Guide

Adherence to a strict, logical workflow is paramount to minimizing exposure and ensuring experimental integrity. All operations involving this compound should be performed within a certified chemical fume hood to control airborne contaminants.[3]

  • Designate Area: Cordon off a specific area within the chemical fume hood for the handling of this compound.

  • Assemble Materials: Gather all necessary equipment (spatula, weigh boat, glassware, solvent) and place it within the fume hood.

  • Verify Fume Hood Operation: Ensure the fume hood is functioning correctly, with the sash at the appropriate height.

  • Don PPE: Put on all required PPE as outlined in the table above before proceeding.

  • Tare Balance: If using a balance inside the hood, ensure it is tared with the weigh boat.

  • Minimize Dust: Open the container slowly. Use a clean spatula to carefully transfer the desired amount of the solid to the weigh boat. Avoid any actions that could generate dust, such as tapping or shaking the container.

  • Secure Container: Tightly close the main container immediately after transfer.

  • Add Solid to Solvent: Place the receiving flask containing the solvent in the fume hood. Slowly and carefully add the weighed solid to the solvent. This order of addition minimizes the risk of splashing.[3]

  • Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Decontamination: Clean the spatula and any non-disposable equipment that came into contact with the chemical using an appropriate solvent.

  • Waste Segregation: Dispose of all contaminated single-use items (e.g., gloves, weigh boats, paper towels) in the designated hazardous waste container.[3]

G Workflow for Safe Handling cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_start 1. Don Required PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Prepare & Verify Chemical Fume Hood prep_start->prep_hood prep_materials 3. Assemble All Necessary Equipment prep_hood->prep_materials handle_weigh 4. Weigh Solid Compound (Minimize Dust Generation) prep_materials->handle_weigh handle_dissolve 5. Add Solid to Solvent (Slowly to Avoid Splashes) handle_weigh->handle_dissolve handle_reaction 6. Conduct Experiment Within Fume Hood handle_dissolve->handle_reaction clean_decon 7. Decontaminate Reusable Equipment & Surfaces handle_reaction->clean_decon clean_waste 8. Segregate & Dispose of Contaminated Waste clean_decon->clean_waste clean_ppe 9. Doff PPE in Designated Area clean_waste->clean_ppe G Waste Disposal & Decontamination Plan cluster_waste Waste Streams cluster_containers Segregation & Collection cluster_decon Decontamination cluster_final Final Disposition solid_waste Contaminated Solids (Gloves, Weigh Boats, Paper Towels) solid_container Labeled Halogenated Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Reaction Mixtures, Solvents) liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container glass_waste Contaminated Glassware (Beakers, Flasks) decon_step Rinse with appropriate solvent (e.g., acetone) glass_waste->decon_step final_disposal EHS Pickup for Incineration solid_container->final_disposal liquid_container->final_disposal decon_step->liquid_container Collect Rinse wash_step Wash with soap and water decon_step->wash_step final_clean Clean Glassware for Reuse wash_step->final_clean

Caption: A flowchart for the proper segregation and disposal of waste.

By integrating these safety and handling protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.